Thiol-C2-PEG2-OH
説明
Structure
3D Structure
特性
IUPAC Name |
2-[2-(2-sulfanylethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c7-1-2-8-3-4-9-5-6-10/h7,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSLUQUKENLMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338324 | |
| Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56282-36-1 | |
| Record name | 3,6-Dioxa-8-mercaptooctan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-Mercapto)ethoxy)ethoxy ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is Thiol-C2-PEG2-OH chemical structure
An In-depth Technical Guide to Thiol-C2-PEG2-OH
For researchers, scientists, and drug development professionals, heterobifunctional linkers are indispensable tools for creating complex molecular architectures. This compound is a prime example of such a linker, offering a unique combination of reactive functional groups and a solubilizing spacer. This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its utility in bioconjugation and drug development.
Chemical Structure and Properties
This compound is a bifunctional molecule featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group. These are separated by a flexible and hydrophilic linker composed of a two-carbon (C2) ethyl spacer and a diethylene glycol (PEG2) unit. The systematic name for this compound is 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol.
The thiol group is highly nucleophilic and readily reacts with electrophiles, such as maleimides and vinyl sulfones, to form stable thioether bonds. It also has a strong affinity for noble metal surfaces, enabling the functionalization of gold nanoparticles (AuNPs) and surfaces through the formation of self-assembled monolayers (SAMs).[1][2] The terminal hydroxyl group is a versatile functional handle that can be used for subsequent conjugation reactions, often after activation or conversion to a more reactive group. The PEG spacer enhances aqueous solubility and biocompatibility, reduces non-specific protein binding, and provides spatial separation between conjugated moieties.[3]
Physicochemical Properties
The following table summarizes key quantitative data for this compound and related structures.
| Property | Value | Reference |
| Molecular Formula | C6H14O3S | [4] |
| Molecular Weight | 166.24 g/mol | [4] |
| CAS Number | 56282-36-1 | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| SMILES | SCCOCCOCCO | [4] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [4] |
Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable linker in several advanced applications.
-
PROTACs Development : This molecule is categorized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[4] In a PROTAC, the linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The length and flexibility of the this compound linker are critical for orienting the two ligands optimally to induce the desired biological outcome.
-
Bioconjugation : The thiol group can be used to conjugate the linker to proteins or peptides via maleimide chemistry, while the hydroxyl group can be further modified to attach other molecules of interest, such as small molecule drugs or imaging agents.
-
Nanoparticle Functionalization : The thiol group enables the stable attachment of the linker to gold or silver nanoparticle surfaces.[1][2] This modification can be used to impart hydrophilicity, improve colloidal stability, and provide a reactive handle (the -OH group) on the nanoparticle surface for further conjugation of targeting ligands or therapeutic payloads.[3]
-
Hydrogel Formation : Thiol-containing PEG linkers are widely used in the formation of hydrogels through thiol-ene "click" chemistry.[5] These hydrogels serve as 3D scaffolds for cell culture and tissue engineering, or as matrices for the controlled release of drugs.[6]
Experimental Protocols
The utility of this compound stems from the orthogonal reactivity of its functional groups. Below are representative protocols for its use in bioconjugation.
Protocol 1: Conjugation to a Maleimide-Functionalized Molecule
This protocol describes the reaction between the thiol group of the linker and a maleimide-activated molecule (e.g., a protein or peptide).
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA
-
Quenching Reagent: Cysteine or 2-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolution : Dissolve the maleimide-functionalized molecule in the Conjugation Buffer.
-
Linker Addition : Add a 10- to 20-fold molar excess of this compound to the solution.
-
Reaction : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching : Add a 2- to 5-fold molar excess of the quenching reagent over the initial amount of maleimide to quench any unreacted maleimide groups. Incubate for 30 minutes.
-
Purification : Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess linker and quenching reagent.
Protocol 2: Esterification of the Terminal Hydroxyl Group
This protocol details a general method for conjugating a carboxylic acid-containing molecule to the hydroxyl group of this compound via Steglich esterification.
Materials:
-
This compound (or its thiol-protected form)
-
Carboxylic acid-containing molecule
-
Dicyclohexylcarbodiimide (DCC) or EDC as a coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Reagent Preparation : Dissolve the carboxylic acid-containing molecule, a slight molar excess of this compound (with the thiol group potentially protected to prevent side reactions), and a catalytic amount of DMAP in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Activation : Cool the solution in an ice bath (0°C). Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up : Filter off the DCU precipitate. Wash the filtrate with dilute acid, then brine, and dry over an anhydrous salt (e.g., Na2SO4).
-
Purification : Concentrate the solution under reduced pressure and purify the resulting ester product by flash column chromatography.
-
Deprotection (if necessary) : If a thiol protecting group was used, perform a deprotection step to yield the final conjugate.
References
- 1. Hydroxy-PEG2-Thiol (A270225) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Thiol-C2-PEG2-OH
This technical guide provides a comprehensive overview of the synthesis and purification methods for Thiol-C2-PEG2-OH, a heterobifunctional linker crucial for researchers, scientists, and drug development professionals. This molecule, chemically known as 2-(2-(2-mercaptoethoxy)ethoxy)ethanol, is a cornerstone in the construction of advanced biomedical tools such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a versatile linker composed of a thiol group, a two-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The thiol moiety allows for covalent attachment to various biomolecules or surfaces, while the hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. The terminal hydroxyl group offers a further point for modification or can remain as a non-reactive terminus. Its primary application lies in the field of targeted therapeutics, where it serves as a flexible bridge to connect a targeting moiety to a therapeutic agent.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor, such as 2-[2-(2-chloroethoxy)ethoxy]ethanol or its tosylated analogue. The general strategy involves the conversion of the terminal hydroxyl group of a diethylene glycol derivative to a good leaving group, followed by nucleophilic substitution with a thiol-containing reagent.
Experimental Protocol: Two-Step Synthesis from a Tosylated Precursor
This protocol is adapted from general methods for the synthesis of thiol-terminated PEGs.[1][2][3]
Step 1: Tosylation of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol
-
Reagents and Materials:
-
2-(2-(2-hydroxyethoxy)ethoxy)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (dried)
-
Dichloromethane (DCM, anhydrous)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
-
Procedure:
-
Dissolve 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the stirred solution.
-
Add dry pyridine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Thiolation of the Tosylated Precursor
-
Reagents and Materials:
-
α-Tosyl-ω-hydroxyl-C2-PEG2
-
Potassium thioacetate (KSAc) or Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF, anhydrous) or Water
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
-
Procedure (using Potassium Thioacetate):
-
Dissolve the tosylated precursor (1 equivalent) in anhydrous DMF.
-
Add potassium thioacetate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., DCM) and wash with water to remove excess salts.
-
Dry the organic layer and concentrate to yield the thioacetylated intermediate.
-
To deprotect the thioacetate, dissolve the intermediate in methanol and add a solution of sodium methoxide in methanol.
-
Stir at room temperature for a few hours, then neutralize with a weak acid (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent, dry, and concentrate to obtain this compound.
-
Synthesis Workflow
References
An In-depth Technical Guide to Thiol-C2-PEG2-OH: A Versatile Linker for Scientific Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-C2-PEG2-OH is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and the development of targeted therapeutics, most notably as a component in Proteolysis-Targeting Chimeras (PROTACs). Its structure comprises a terminal thiol group, a hydrophilic di(ethylene glycol) (PEG2) spacer, and a terminal hydroxyl group. This unique architecture allows for the sequential and specific conjugation of two different molecular entities. The thiol group offers a reactive handle for attachment to various substrates, including maleimide-functionalized molecules and gold surfaces. The hydroxyl group provides a site for further chemical modification, such as esterification or etherification, enabling the linkage of a second molecule of interest. The PEG spacer enhances aqueous solubility and provides flexibility, which can be crucial for optimizing the biological activity of the final conjugate. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows.
Core Data Presentation
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing essential information for its handling, storage, and application in experimental design.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol | |
| Synonyms | HS-(PEG)2-OH, Thiol-PEG2-OH, 2-(2-(2-Thioethoxy)ethoxy)ethanol | |
| CAS Number | 56282-36-1 | [1] |
| Molecular Formula | C6H14O3S | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month (stored under nitrogen). | [1] |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethylene glycol protons, the methylene groups adjacent to the thiol and hydroxyl groups, and the thiol proton itself. The chemical shifts (δ) are typically observed in the following regions:
-
-SH (Thiol proton): A broad singlet, typically between 1.0 and 2.0 ppm.
-
-CH₂-SH (Methylene adjacent to thiol): A triplet around 2.7 ppm.
-
-O-CH₂-CH₂-S- (Methylene groups of the PEG chain): Multiplets in the range of 3.5-3.8 ppm.
-
-CH₂-OH (Methylene adjacent to hydroxyl): A triplet around 3.7 ppm.
-
-OH (Hydroxyl proton): A broad singlet, the position of which is concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule, with expected chemical shifts in these regions:
-
-CH₂-SH: ~24 ppm
-
-CH₂-O- (PEG backbone): ~70-73 ppm
-
-CH₂-OH: ~61 ppm
MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of this compound. The expected molecular ion peak would be [M+H]⁺ at m/z 167.24.
Experimental Protocols
The utility of this compound stems from the orthogonal reactivity of its terminal functional groups. The following protocols provide detailed methodologies for the selective reaction of the thiol and hydroxyl groups.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group of this compound with a maleimide-functionalized molecule, a common strategy in bioconjugation.
Materials:
-
This compound
-
Maleimide-functionalized molecule (e.g., protein, peptide, or small molecule)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed and thiol-free.
-
(Optional) Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) solution, 10 mM.
-
(Optional) Chelating Agent: EDTA solution, 0.5 M.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Preparation of the Maleimide-Functionalized Molecule: Dissolve the maleimide-activated molecule in the degassed reaction buffer to a desired concentration (e.g., 1-10 mg/mL for a protein). If the molecule contains disulfide bonds that need to be reduced to free up thiol groups for other purposes, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Preparation of this compound: Immediately before use, dissolve this compound in the reaction buffer. A 10- to 20-fold molar excess of this compound relative to the maleimide-functionalized molecule is recommended as a starting point.
-
Conjugation Reaction: Add the this compound solution to the solution of the maleimide-functionalized molecule.
-
Incubation: Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any of the components are light-sensitive.
-
(Optional) Quenching: To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine in excess relative to the initial amount of the maleimide.
-
Purification: Purify the resulting conjugate from excess this compound and other reagents using an appropriate method, such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.
Protocol 2: Functionalization of the Hydroxyl Group via Tosylation
This protocol details the conversion of the terminal hydroxyl group of this compound into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Base and TsCl: Cool the solution to 0°C in an ice bath. Add pyridine or triethylamine (1.5 equivalents), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Reaction: Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash successively with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction for Hydroxyl Group Inversion and Functionalization
The Mitsunobu reaction allows for the conversion of the primary alcohol of this compound to a variety of other functional groups with inversion of configuration. This is particularly useful for introducing functionalities that are not easily accessible through other methods.[2][3][4][5]
Materials:
-
This compound (1 equivalent)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Nucleophile (e.g., a carboxylic acid, phthalimide, or diphenylphosphoryl azide) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Water
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, triphenylphosphine, and the chosen nucleophile in anhydrous THF.
-
Addition of Azodicarboxylate: Cool the mixture to 0°C in an ice bath. Slowly add DIAD or DEAD dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM.
-
Filtration: Filter the mixture to remove the triphenylphosphine oxide precipitate.
-
Washing: Wash the filtrate successively with water and brine. If a carboxylic acid was used as the nucleophile, an additional wash with a saturated aqueous solution of sodium bicarbonate can be performed to remove any unreacted acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the key experimental protocols described above.
References
A Technical Guide to the Solubility of Thiol-C2-PEG2-OH in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Thiol-C2-PEG2-OH, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). While precise quantitative solubility data across a wide range of solvents is not extensively documented in publicly available literature, this guide synthesizes information based on the molecule's structural features, general principles of solubility for polyethylene glycol (PEG) derivatives, and available supplier data.
Core Concepts: Understanding the Solubility of this compound
This compound, with the chemical structure HS-(CH₂CH₂) -(OCH₂CH₂)₂-OH, is an amphiphilic molecule. Its solubility is governed by the interplay between its hydrophilic and hydrophobic components. The terminal thiol (-SH) and hydroxyl (-OH) groups, along with the two ethylene glycol units, contribute to its hydrophilicity and potential for hydrogen bonding with polar solvents. The C2 ethyl chain attached to the thiol group introduces a degree of hydrophobicity.
The presence of the polyethylene glycol (PEG) linker is a key determinant of its solubility profile. PEGylation is a widely used strategy to enhance the aqueous solubility and biocompatibility of molecules. Generally, the solubility of PEGylated compounds in aqueous solutions is excellent.
Quantitative and Qualitative Solubility Data
| Solvent System | Solvent Type | Expected Solubility | Notes |
| Aqueous Solvents | |||
| Water | Polar Protic | Miscible | The hydroxyl group and PEG chain allow for extensive hydrogen bonding with water. A similar compound, Hydroxy-PEG2-Thiol, is reported to be miscible with water.[1] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Highly Soluble | Expected to be freely soluble in common biological buffers. |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL | A common solvent for preparing stock solutions of PEGylated linkers. The notation "≥" indicates that it is at least soluble to this concentration, with the saturation point being potentially higher.[2][3][4] |
| Methanol | Polar Protic | Miscible | The polar nature of methanol allows for favorable interactions with the hydroxyl and PEG components. |
| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol is expected to be a good solvent. |
| Isopropanol | Polar Protic | Soluble | Solubility may be slightly lower than in methanol or ethanol due to the increased hydrocarbon character of isopropanol. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether linkages in THF can interact with the PEG chain, promoting solubility. |
| Chloroform | Nonpolar | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in a nonpolar solvent like chloroform. |
| Hexane | Nonpolar | Insoluble | Not expected to be soluble due to the significant difference in polarity. |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a liquid compound like this compound in various solvents. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Small vials or test tubes
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes
-
Thermostatically controlled shaker or water bath
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a vial. The exact amount will depend on the expected solubility.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet any undissolved solute.
-
Aliquoting: Carefully withdraw a known volume of the supernatant, ensuring that no undissolved material is transferred.
-
Solvent Evaporation: Weigh a clean, dry container. Transfer the aliquot of the supernatant to this container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in mg/mL or other desired units by dividing the mass of the dissolved solute by the volume of the aliquot taken.
Logical Relationships in Solubility
The solubility of this compound is a function of several interrelated factors. The following diagram illustrates the key relationships influencing its dissolution in a given solvent.
References
Introduction: The Versatility of a Heterobifunctional Linker
An In-depth Technical Guide to the Research Applications of Thiol-C2-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterobifunctional crosslinker integral to modern bioconjugation, materials science, and therapeutic development. Its structure is defined by three key components: a terminal thiol group (-SH), a short ethyl spacer (C2), and a hydrophilic diethylene glycol (PEG2) spacer terminating in a hydroxyl group (-OH). This unique architecture provides orthogonal reactivity, allowing for sequential conjugation of different molecules or for precise surface modification.
The thiol group offers high reactivity towards the surfaces of noble metals like gold and silver, forming stable self-assembled monolayers (SAMs). It also readily participates in Michael addition reactions with maleimides, a cornerstone of protein bioconjugation. The terminal hydroxyl group, while less reactive than a carboxylic acid, provides a valuable site for conjugation through activation, enabling the attachment of a wide range of molecules. The intervening PEG2 spacer enhances aqueous solubility, reduces non-specific protein binding, and provides spatial separation between the conjugated entities, which is critical for maintaining the biological activity of attached molecules.
This guide provides a comprehensive overview of this compound, detailing its chemical properties, common research applications, detailed experimental protocols, and its role in constructing complex biomolecular systems.
Core Physicochemical and Application Data
The utility of this compound is rooted in its defined chemical structure and the properties of the resulting conjugates. Quantitative data from representative studies are summarized below to provide a reference for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol | |
| Synonyms | HS-PEG2-C2-OH, Thiol-PEG2-Alcohol | |
| CAS Number | 56282-36-1 | [1] |
| Chemical Formula | C₆H₁₄O₃S | [1] |
| Molecular Weight | 166.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage Conditions | -20°C, stored under inert gas (e.g., Nitrogen) | [1] |
Table 2: Representative Quantitative Data for Thiol-PEG Functionalized Gold Nanoparticles (AuNPs)
| Parameter | Value Range | Measurement Technique(s) | Notes | Reference(s) |
| Grafting Density on AuNPs | 1.1 - 6.3 chains/nm² | TGA, ICP-MS, NMR | Density is dependent on PEG chain length, core particle size, and incubation conditions. Shorter chains typically lead to higher densities. | [2][3] |
| Hydrodynamic Diameter Increase (Post-PEGylation) | 10 - 20 nm | DLS | Dependent on PEG molecular weight and conformation (mushroom vs. brush regime). For a 5 kDa PEG, an increase of ~18 nm was observed. | [4] |
| Zeta Potential (20 nm AuNP) | DLS | [5] | ||
| * Citrate-Stabilized (Initial) | -30 to -50 mV | The negative charge is due to the citrate capping agent. | [5] | |
| After HS-PEG-COOH Functionalization | -20 to -40 mV | The charge remains negative due to the terminal carboxyl group. | [5] | |
| After HS-PEG-OH Functionalization* | -5 to -15 mV | The charge shifts towards neutral as the hydroxyl group replaces the citrate surface. | [5] |
Core Research Applications & Experimental Protocols
The orthogonal nature of the thiol and hydroxyl groups makes this compound suitable for a multi-step, controlled approach to building complex conjugates.
Surface Modification of Gold Nanoparticles (AuNPs)
The most common application is the functionalization of gold surfaces. The high affinity of the thiol group for gold results in the spontaneous formation of a dense, stable self-assembled monolayer (SAM). This process passivates the nanoparticle surface, improving colloidal stability and providing a foundation for further functionalization via the terminal hydroxyl group.
This protocol details the formation of a SAM on citrate-stabilized gold nanoparticles.
-
Materials:
-
Citrate-stabilized gold nanoparticle solution (e.g., 20 nm diameter).
-
This compound.
-
Ethanol or Dimethylsulfoxide (DMSO) for linker stock solution.
-
Phosphate buffer (10 mM, pH 7.4) or ultrapure water.
-
Centrifuge and tubes appropriate for nanoparticle size.
-
-
Methodology:
-
Characterize Initial AuNPs: Before functionalization, establish a baseline by measuring the hydrodynamic diameter and zeta potential of the citrate-stabilized AuNPs using Dynamic Light Scattering (DLS) and the UV-Vis spectrum.[6]
-
Prepare Linker Solution: Prepare a fresh stock solution of this compound in ethanol or DMSO (e.g., 1 mg/mL).
-
Incubation: Add the this compound solution to the AuNP solution. A significant molar excess of the thiol linker (e.g., >3 x 10⁴ molecules per nanoparticle) is typically used to ensure complete surface coverage and displacement of citrate ions.[7]
-
Stir or gently agitate the mixture at room temperature overnight to allow for the formation of a stable Au-S bond and the SAM.[8]
-
Purification: Purify the functionalized AuNPs to remove unbound linker.
-
Centrifuge the solution at a speed and duration appropriate for the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant.
-
Resuspend the nanoparticle pellet in a stabilizing buffer (e.g., 10 mM phosphate buffer, pH 7.4) using gentle sonication or vortexing.
-
Repeat the centrifugation and resuspension wash step at least three times.
-
-
Characterization: Re-characterize the purified PEG-OH functionalized AuNPs using DLS and UV-Vis spectroscopy to confirm successful modification and assess colloidal stability.
-
Bioconjugation via the Terminal Hydroxyl Group
The terminal hydroxyl group of the PEG linker is not highly reactive on its own. To conjugate molecules to this end, it must first be activated by converting it into a better leaving group. A common and effective method is tosylation, which converts the -OH group into a tosylate (-OTs), which can then be easily displaced by a nucleophile, such as a primary amine.
This protocol describes a two-step process: (A) activation of the hydroxyl group on a PEGylated surface (e.g., the AuNPs from Protocol 1) via tosylation, and (B) conjugation of an amine-containing molecule.
-
Materials:
-
PEG-OH functionalized AuNPs (from Protocol 1).
-
Anhydrous Dichloromethane (DCM).
-
Triethylamine (TEA) or Pyridine (as a base).
-
p-Toluenesulfonyl chloride (TsCl).
-
Amine-containing molecule (e.g., drug, peptide, protein).
-
Anhydrous Dimethylformamide (DMF).
-
Diisopropylethylamine (DIPEA).
-
-
Methodology Part A: Hydroxyl Activation (Tosylation)
-
Prepare the PEG-OH AuNPs in anhydrous DCM. If starting from an aqueous buffer, solvent exchange is required.
-
Add Triethylamine (1.5 - 2.5 equivalents relative to the estimated number of -OH groups on the nanoparticle surfaces) to the solution and cool to 0°C in an ice bath.[7][9]
-
Slowly add a solution of p-Toluenesulfonyl chloride (1.2 - 2.2 equivalents) in anhydrous DCM to the nanoparticle solution.[7][9]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.[7][9]
-
Monitor the reaction if possible (monitoring on free linker molecules via TLC is a common proxy).
-
Purify the activated PEG-OTs AuNPs by centrifugation and resuspension in anhydrous DCM to remove excess reagents.
-
-
Methodology Part B: Conjugation of Amine-Containing Ligand
-
Resuspend the purified, activated PEG-OTs AuNPs in anhydrous DMF.
-
In a separate tube, dissolve the amine-containing molecule (1.5 equivalents relative to tosyl groups) in anhydrous DMF. Add DIPEA (2.0 equivalents) as a base.
-
Add the amine-ligand solution to the activated AuNP suspension.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final ligand-conjugated AuNPs by centrifugation, dialysis, or size exclusion chromatography to remove unreacted ligand and byproducts.
-
Application in PROTAC Development
This compound serves as a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker physically separates the POI-binding and E3-binding moieties, and its length and flexibility are critical for enabling the formation of a productive ternary complex.
In PROTAC synthesis, the this compound linker can be attached sequentially to the two different ligands. For instance, one ligand might be coupled to the hydroxyl end (after activation), while the thiol end is used to connect to the second ligand, providing a controlled, stepwise assembly of the final PROTAC molecule.[9]
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, materials science, and drug development. Its well-defined structure with orthogonal reactive groups—a high-affinity thiol and a readily activatable hydroxyl—enables the precise construction of functionalized surfaces and complex bioconjugates. From creating stable nanoparticle drug carriers to serving as a critical spacer in targeted protein degraders, the applications of this linker are both broad and impactful. The protocols and data presented in this guide offer a foundational resource for leveraging the unique capabilities of this compound in advanced research applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Thiol-C2-PEG2-OH Binding to Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism governing the binding of Thiol-C2-PEG2-OH to gold surfaces. This process is fundamental to the development of a wide array of biomedical applications, including biosensors, drug delivery systems, and anti-fouling surfaces. This document synthesizes current scientific understanding, presents available quantitative data, details established experimental protocols, and provides visual representations of the key processes involved.
The Core Binding Mechanism: A Two-Step Process
The attachment of this compound to a gold surface is a self-assembly process that results in the formation of a well-ordered monolayer, commonly referred to as a Self-Assembled Monolayer (SAM). The primary driving force for this assembly is the strong chemical affinity between the sulfur atom of the thiol group and the gold surface. The overall mechanism is generally understood to occur in two distinct kinetic regimes:
-
Initial Physisorption and Chemisorption: This is a rapid process, often occurring within seconds to minutes, where the thiol molecules initially adsorb to the gold surface. This is followed by the cleavage of the S-H bond and the formation of a strong, covalent-like gold-thiolate (Au-S) bond. In this initial phase, the molecules may be in a disordered, "lying-down" state.
-
SAM Organization and Optimization: This is a much slower process, taking place over several hours, during which the thiol-adsorbed molecules rearrange on the surface. Driven by intermolecular van der Waals forces between the alkyl and PEG chains, the molecules transition from a disordered state to a more densely packed and highly ordered, "standing-up" configuration. This organizational step is crucial for the formation of a stable and functional monolayer.
The short C2 alkyl chain in this compound provides a spacer between the reactive thiol group and the hydrophilic PEG tail, while the di-ethylene glycol (PEG2) moiety extends away from the surface, imparting its characteristic protein resistance and hydrophilicity to the functionalized gold.
Quantitative Data on Thiol-PEG Binding to Gold
Precise quantitative data for the binding affinity and kinetics of the specific this compound molecule are not extensively reported in the literature. However, studies on short-chain thiol-PEGs and related molecules provide valuable insights into the expected surface coverage and binding characteristics.
Table 1: Surface Coverage of Short-Chain Thiolated Molecules on Gold Surfaces
| Molecule | Substrate | Surface Coverage (molecules/cm²) | Surface Coverage (molecules/nm²) | Packing Density | Experimental Technique | Reference |
| Mercaptopropionic acid (MPA) (similar short chain) | Gold Nanoparticles | ~6.3 x 10¹⁴ | ~6.3 | High | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | (ACS Nano 2013, 7, 2, 1309–1318) |
| HS-(CH₂)₁₁-(OCH₂CH₂)₄-OH | Gold Nanoparticles | ~4.3 x 10¹⁴ | ~4.3 | High | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | (ACS Nano 2013, 7, 2, 1309–1318) |
| Thiolated ssDNA with C6 linker | Flat Gold | 1.7 - 4.4 x 10¹³ | 0.17 - 0.44 | Varies with backfilling | X-ray Photoelectron Spectroscopy (XPS) & Radiolabeling | (Langmuir 2007, 23, 21, 10547–10556) |
| 11-mercaptoundecanoic acid (MUA) | Gold Electrode | - | - | 99.03% | Cyclic Voltammetry (CV) | (Middle-East Journal of Scientific Research 2014, 21(1), 224-230) |
| HS-(CH₂)₁₁-(OCH₂CH₂)₃OH | Flat Gold | - | - | High | Spectroscopic Ellipsometry & AFM | (Analyst 2015, 140, 7255-7262) |
Note: The surface coverage of this compound is expected to be in a similar range to the short-chain thiols presented, likely influenced by the packing of the PEG2 moiety.
Visualizing the Binding and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to gold surfaces.
Formation of Self-Assembled Monolayers (SAMs)
This protocol outlines the standard procedure for forming a this compound SAM on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water (18.2 MΩ·cm)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Alternatively, for a less hazardous cleaning method, substrates can be cleaned by UV-Ozone treatment for
-
Thiol-C2-PEG2-OH material safety data sheet (MSDS) information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive material safety information for Thiol-C2-PEG2-OH (CAS No. 56282-36-1), a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, primarily polyethylene glycol (PEG) derivatives and 2-Mercaptoethanol, to provide a robust safety profile and handling instructions. The primary hazards associated with this compound are likely to stem from the thiol group, necessitating careful handling to mitigate risks.
Section 1: Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and its structural analogues.
| Property | Value | Source |
| Chemical Name | 2-[2-(2-mercaptoethoxy)ethoxy]ethanol | CymitQuimica |
| Synonyms | Thiol-PEG3-Alcohol, HS-PEG3-OH | AK Scientific, Inc. |
| CAS Number | 56282-36-1 | MedChemExpress |
| Molecular Formula | C6H14O3S | MedChemExpress |
| Molecular Weight | 166.24 g/mol | MedChemExpress |
| Appearance | Colorless to light yellow liquid | MedChemExpress |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | MedChemExpress |
Section 2: Hazard Identification and Classification
While a specific hazard classification for this compound is not available, the presence of a terminal thiol group suggests that it may share hazards with other low molecular weight thiols, such as 2-Mercaptoethanol. The polyethylene glycol component is generally considered to be of low toxicity.
Anticipated Hazard Classification (based on 2-Mercaptoethanol):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Liver, Heart) through prolonged or repeated exposure if swallowed |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: Sigma-Aldrich, Carl ROTH (for 2-Mercaptoethanol)
Section 3: Experimental Protocols and Safe Handling
Adherence to strict safety protocols is imperative when handling this compound. The following procedures are based on best practices for handling hazardous thiol-containing compounds.
Personal Protective Equipment (PPE)
A mandatory PPE protocol should be followed at all times.
An In-depth Technical Guide to Thiol-C2-PEG2-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and a detailed experimental protocol for the application of Thiol-C2-PEG2-OH, a bifunctional linker critical in bioconjugation and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, nanotechnology, and related fields.
Core Properties of this compound
This compound is a hydrophilic, bifunctional molecule featuring a terminal thiol (-SH) group and a hydroxyl (-OH) group, separated by a diethylene glycol (PEG2) spacer and a two-carbon (C2) ethyl linker. The thiol group allows for strong covalent attachment to maleimide-containing molecules or noble metal surfaces, such as gold nanoparticles. The hydroxyl group provides a site for further chemical modification.
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C6H14O3S[1] |
| Molecular Weight | 166.24 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1] |
Experimental Protocol: Surface Modification of Gold Nanoparticles
This protocol details a general procedure for the functionalization of gold nanoparticles (AuNPs) with this compound. This process leverages the strong affinity of the thiol group for gold surfaces to create a stable, hydrophilic, and functionalizable nanoparticle construct. Such modified AuNPs are foundational for applications in targeted drug delivery, diagnostics, and bio-imaging.
Materials:
-
This compound
-
Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution
-
Ethanol (200 proof)
-
Deionized (DI) water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in ethanol. A typical concentration is 1 mg/mL.
-
-
Functionalization of Gold Nanoparticles:
-
To the aqueous solution of citrate-stabilized AuNPs, add the this compound solution. A significant molar excess of the thiol linker is recommended to ensure complete surface coverage of the nanoparticles.
-
Stir the mixture overnight at room temperature. This allows for the displacement of the citrate ions and the formation of a self-assembled monolayer (SAM) of this compound on the AuNP surface through gold-thiol bonds.
-
-
Purification of Functionalized AuNPs:
-
Purify the functionalized AuNPs by centrifugation to remove unbound this compound and other reaction components. The required centrifugation speed and duration will depend on the size of the AuNPs.
-
Carefully remove the supernatant containing the excess linker.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps at least twice to ensure thorough purification.
-
-
Characterization (Optional but Recommended):
-
The resulting this compound-functionalized AuNPs can be characterized using techniques such as Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and zeta potential to assess surface charge and stability.
-
Workflow for Gold Nanoparticle Functionalization
The following diagram illustrates the key steps in the experimental workflow for the surface modification of gold nanoparticles with this compound.
References
The Versatile Linker: A Technical Guide to Thiol-C2-PEG2-OH in Research and Drug Development
For Immediate Release
This technical guide provides an in-depth overview of Thiol-C2-PEG2-OH, a bifunctional linker increasingly utilized by researchers, scientists, and drug development professionals. This document outlines its chemical properties, experimental protocols for its use in bioconjugation and as a key component in Proteolysis Targeting Chimeras (PROTACs), and the fundamental signaling pathway it influences.
Core Properties of this compound
This compound, identified by the CAS number 56282-36-1, is a flexible and hydrophilic linker molecule.[1][2] Its structure, featuring a terminal thiol group and a hydroxyl group connected by a two-unit polyethylene glycol (PEG) chain, allows for versatile applications in bioconjugation and drug delivery. The PEG component enhances solubility and reduces non-specific binding, while the terminal functional groups provide sites for covalent attachment to other molecules.
| Property | Value |
| CAS Number | 56282-36-1[1][3] |
| Molecular Formula | C6H14O3S[3][4] |
| Molecular Weight | 166.24 g/mol [3][4] |
| Appearance | Colorless to light yellow liquid[3][4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[3][4] |
| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months, -20°C for 1 month (stored under nitrogen)[3] |
Key Applications in Drug Development
The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome.[3][4] The linker component, for which this compound is a precursor, is critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The bifunctional nature of this compound allows for a variety of conjugation strategies. The thiol group can readily react with maleimides and other thiol-reactive moieties, while the hydroxyl group can be functionalized for subsequent reactions.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group of this compound with a maleimide-functionalized molecule.
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-functionalized molecule in the Reaction Buffer.
-
Dissolve this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the maleimide-functionalized molecule solution. A molar ratio of 1:1 to 1.5:1 (thiol to maleimide) is recommended.
-
React for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
-
Quenching:
-
Add a 10-fold molar excess of the Quenching Reagent to stop the reaction by consuming any unreacted maleimide groups.
-
Incubate for 30 minutes.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted molecules and quenching reagent.
-
Protocol 2: Functionalization of the Hydroxyl Group and Subsequent Conjugation
The terminal hydroxyl group of this compound can be activated or converted to other functional groups (e.g., an amine or carboxylic acid) for further conjugation. For instance, it can be reacted to form a stable amide bond with a carboxylic acid-containing molecule using carbodiimide chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
Activation Buffer: MES buffer (0.1 M, pH 4.7-6.0)
-
Coupling Buffer: PBS (pH 7.2-8.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column
Procedure:
-
Activate Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS.
-
Incubate for 15-30 minutes at room temperature to form an NHS-ester intermediate.
-
-
Conjugation to Hydroxyl Group (via functionalization, this is a conceptual step as direct reaction is not efficient):
-
Note: The hydroxyl group of this compound would typically be first converted to a more reactive group like an amine for efficient reaction with the NHS ester. Assuming prior conversion to an amine-terminated linker:
-
Immediately add the activated carboxylic acid solution to the amine-functionalized linker in the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to hydrolyze any unreacted NHS esters.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis.
-
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a key building block for PROTACs, which hijack the ubiquitin-proteasome system. The following diagram illustrates this pathway.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its defined structure and bifunctional nature enable a wide range of bioconjugation applications, most notably in the rapidly advancing field of targeted protein degradation with PROTACs. The protocols and pathway information provided in this guide serve as a foundational resource for the effective utilization of this important chemical linker.
References
An In-depth Technical Guide to Thiol-C2-PEG2-OH Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-C2-PEG2-OH is a heterobifunctional linker that is gaining prominence in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal thiol group, a short di(ethylene glycol) (PEG2) spacer, and a terminal hydroxyl group, offers a versatile platform for covalently linking molecules. The thiol group provides a reactive handle for conjugation to various electrophilic moieties, such as maleimides, or for attachment to gold surfaces. The hydrophilic PEG2 spacer enhances solubility and can reduce non-specific interactions of the resulting conjugate. The hydroxyl group can be further functionalized, for example, through esterification or etherification, allowing for a wide range of bioconjugation strategies. This guide provides a comprehensive overview of the this compound linker, including its physicochemical properties, and detailed experimental protocols for its application.
Physicochemical Properties
A clear understanding of the physicochemical properties of the this compound linker is essential for its effective use in experimental design. The following table summarizes key properties of the linker and its close analogue, Thiol-PEG2-acid.
| Property | This compound | Thiol-PEG2-acid | Reference(s) |
| Chemical Name | 2-(2-(2-mercaptoethoxy)ethoxy)ethan-1-ol | 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid | [1][2] |
| Molecular Formula | C6H14O3S | C7H14O4S | [1] |
| Molecular Weight | 166.24 g/mol | 194.25 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | Liquid | [1][2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | Soluble in DMSO (100 mg/mL) | [1][2] |
| Storage (in solvent) | -80°C for 6 months, -20°C for 1 month | -80°C for 6 months, -20°C for 1 month | [1][2] |
Core Applications and Experimental Protocols
The unique trifunctional nature of the this compound linker lends itself to a variety of applications. Below are detailed protocols for some of its primary uses.
Bioconjugation via Thiol-Maleimide Chemistry
One of the most common applications of thiol-containing linkers is their reaction with maleimide-functionalized molecules, such as proteins or peptides, to form a stable thioether bond.
Materials:
-
This compound linker
-
Maleimide-activated protein (e.g., an antibody)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Quenching solution: 1 M N-acetylcysteine or L-cysteine in water
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the this compound linker in the conjugation buffer to a desired stock concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound linker solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 1-10 mM to react with any excess maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using an SEC column equilibrated with the desired storage buffer (e.g., PBS) to remove unreacted linker and quenching reagent.
-
Collect fractions and analyze by SDS-PAGE and UV-Vis spectroscopy to confirm conjugation and determine the concentration of the final product.
-
Surface Modification of Gold Nanoparticles
The thiol group of the linker has a high affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). This is a widely used method for functionalizing gold nanoparticles (AuNPs) to improve their stability and biocompatibility, and to introduce further functionalities via the hydroxyl group.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound linker
-
Ethanol (200 proof)
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Preparation of Linker Solution:
-
Prepare a 1 mg/mL stock solution of this compound in ethanol.[3]
-
-
Functionalization Reaction:
-
Purification:
-
Purify the functionalized AuNPs by centrifugation to remove unbound linker. The centrifugation speed and duration will depend on the size of the AuNPs.[3]
-
Remove the supernatant and resuspend the nanoparticle pellet in DI water.[3]
-
Repeat the washing step (centrifugation and resuspension) at least three times to ensure the complete removal of excess linker.[3]
-
-
Characterization:
-
Characterize the functionalized AuNPs for size and surface charge using Dynamic Light Scattering (DLS) and Zeta Potential measurements, respectively. Successful functionalization is typically indicated by an increase in hydrodynamic diameter and a change in zeta potential.
-
Application in PROTACs and Antibody-Drug Conjugates (ADCs)
Thiol-PEG linkers are integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In PROTACs, the linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. In ADCs, it connects an antibody to a cytotoxic payload. The length and composition of the PEG linker can significantly impact the efficacy and pharmacokinetic properties of these therapeutic modalities.
While specific quantitative data for this compound in these applications is limited in publicly available literature, the general principles and the impact of linker length are well-documented. Shorter PEG linkers, like the PEG2 in this compound, are often associated with higher in vitro potency in some ADC contexts, while longer PEG chains can improve solubility and in vivo pharmacokinetics.[4]
Data Presentation
| Parameter | Thiol-PEG-acid Linker | SMCC Linker | Key Considerations |
| Plasma Stability | ~3.8% payload loss after 14 days in albumin solution[5] | Generally high stability, with some studies showing <1% payload loss over 7 days in human plasma | Both linkers can form stable ADCs. The thioether bond formed from a thiol-maleimide reaction is generally stable. |
| In Vitro Cytotoxicity (IC50) | Potent activity in relevant antigen-positive cell lines | Potent activity in relevant antigen-positive cell lines | The ultimate cytotoxicity is primarily determined by the payload and its successful intracellular delivery. |
| In Vivo Efficacy | Complete tumor regression at 2.5 mg/kg in a xenograft model | Significant tumor growth inhibition in various xenograft models | ADCs constructed with both types of linkers have demonstrated significant anti-tumor activity in preclinical models.[5] |
| Safety/Tolerability | Maximum Tolerated Dose (MTD) increased by 40 mg/kg compared to traditional maleimide ADC | Generally well-tolerated in preclinical studies | The improved stability and hydrophilicity of PEGylated thiol linkers may contribute to an improved safety profile.[5] |
Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships described in this guide.
Caption: Workflow for conjugating this compound to a maleimide-activated protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linkage Groups within Thiol-Ene Photoclickable PEG Hydrogels Control In Vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Surface Modification using Thiol-C2-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thiol-C2-PEG2-OH for the modification of surfaces, particularly gold and other noble metals. The unique properties of this molecule, featuring a thiol group for robust surface anchoring and a terminal hydroxyl group for subsequent functionalization, make it a versatile tool in bioconjugation, biosensor development, and drug delivery systems. The short diethylene glycol (PEG2) spacer enhances hydrophilicity and reduces non-specific protein adsorption, a critical factor in many biological applications.
Core Concepts and Applications
This compound facilitates the creation of well-defined, biocompatible surfaces. The thiol group readily forms a stable self-assembled monolayer (SAM) on gold surfaces.[1][2] This process is foundational for a multitude of applications, including:
-
Biosensor Fabrication: Immobilization of antibodies, enzymes, or other biorecognition elements.[1]
-
Drug Delivery: Functionalization of nanoparticles to improve their pharmacokinetic profiles and for targeted delivery.
-
Anti-fouling Surfaces: Creation of protein-resistant coatings for medical devices and implants.
-
Fundamental Surface Science: Studying protein-surface interactions and cellular adhesion.
Quantitative Data Summary
The following table summarizes key quantitative data derived from studies on similar thiol-PEG modified surfaces. These values can serve as a benchmark for the characterization of this compound modified surfaces.
| Parameter | Typical Value | Characterization Technique | Reference |
| Water Contact Angle (Bare Gold) | 60° - 80° | Contact Angle Goniometry | [3] |
| Water Contact Angle (Thiol-PEG-OH SAM) | 20° - 40° | Contact Angle Goniometry | [4] |
| Layer Thickness (Thiol-PEG SAM) | 1 - 5 nm | Ellipsometry / XPS | [5] |
| Surface Coverage of PEG | 3 - 5 chains/nm² | ¹H NMR / XPS | [6] |
| Reduction in Fibrinogen Adsorption | > 95% | QCM-D / ELISA | [7] |
| Cell Viability on Modified Surface | > 95% | MTT Assay | [7] |
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol details the procedure for creating a stable, hydroxyl-terminated surface.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Absolute Ethanol (or other suitable solvent like isopropanol)
-
Deionized (DI) water
-
Nitrogen gas source
-
Beakers and Petri dishes
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, the substrate can be cleaned by sonication in a series of solvents (e.g., acetone, isopropanol, and DI water) followed by oxygen plasma or UV/ozone treatment.
-
Rinse the cleaned substrate extensively with DI water and dry it under a stream of nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1-10 mM solution of this compound in absolute ethanol. The optimal concentration may need to be determined empirically.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the this compound solution in a clean container.
-
Incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer. To prevent solvent evaporation, the container can be sealed or placed in a humidified chamber.
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.
-
Dry the modified substrate under a gentle stream of nitrogen gas.
-
Store the functionalized surface in a clean, dry environment (e.g., a desiccator) until further use.
-
Protocol 2: Activation of Terminal Hydroxyl Groups and Conjugation of a Biomolecule
This protocol describes a method for activating the terminal hydroxyl groups of the SAM for subsequent covalent attachment of a biomolecule (e.g., a protein with available amine groups). This example utilizes an activation step to make the hydroxyl group more reactive.
Materials:
-
This compound modified substrate (from Protocol 1)
-
N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dioxane)
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
Procedure:
-
Activation of Hydroxyl Groups:
-
In a moisture-free environment (e.g., a glove box or under an inert atmosphere), immerse the hydroxyl-terminated substrate in a solution of the activating agent (e.g., 10-50 mM DSC in anhydrous acetonitrile).
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
After activation, rinse the substrate with the anhydrous solvent to remove excess activating agent.
-
-
Conjugation of Amine-Containing Biomolecule:
-
Immediately transfer the activated substrate to a solution containing the amine-containing biomolecule (e.g., 0.1-1 mg/mL in PBS, pH 7.4).
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Washing:
-
Remove the substrate from the biomolecule solution.
-
Immerse the substrate in the quenching solution for 30 minutes to deactivate any remaining active groups.
-
Wash the surface extensively with PBS and then DI water to remove any non-covalently bound biomolecules.
-
Dry the final functionalized surface under a stream of nitrogen.
-
Visualizations
Caption: Workflow for Self-Assembled Monolayer (SAM) Formation.
Caption: Workflow for Biomolecule Conjugation to a Hydroxyl-Terminated Surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Functionalizing Gold Nanoparticles with Thiol-C2-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are exceptional platforms for a multitude of biomedical and biotechnological applications due to their unique physicochemical properties.[1][2] Functionalizing their surface is crucial for enhancing their stability in biological environments, reducing non-specific interactions, and enabling the attachment of therapeutic agents or targeting ligands.[3][4] Polyethylene glycol (PEG) is the most widely used polymer for this purpose, a process known as PEGylation.[2][3] This document provides detailed application notes and protocols for the functionalization of gold nanoparticles with a specific short-chain linker, Thiol-C2-PEG2-OH. This heterobifunctional linker features a thiol group (-SH) that forms a strong covalent bond with the gold surface and a terminal hydroxyl group (-OH) that imparts hydrophilicity and provides a potential site for further modification.[5][6] The short C2-PEG2 chain ensures a compact yet effective hydrophilic layer, minimizing steric hindrance while improving colloidal stability.[7]
Application Notes
The functionalization of AuNPs with this compound offers several advantages for researchers and drug development professionals:
-
Enhanced Colloidal Stability : The PEG layer provides steric stabilization, preventing the aggregation of AuNPs in high ionic strength solutions and biological media, which is a critical issue for unmodified nanoparticles.[3][7]
-
Reduced Non-Specific Protein Adsorption : The hydrophilic PEG chains create a protective layer that minimizes the adsorption of proteins and other biomolecules, a phenomenon known as the "protein corona," which can alter the biological identity and biodistribution of the nanoparticles.[8]
-
Improved Biocompatibility : PEG is a biocompatible and non-immunogenic polymer, making PEGylated AuNPs suitable for in vivo applications.[9]
-
Versatile Platform for Further Conjugation : While the terminal hydroxyl group is relatively inert, it can be activated or modified to conjugate other molecules, such as targeting ligands, fluorophores, or drugs.
-
Controlled Surface Chemistry : The use of a defined linker like this compound allows for precise control over the surface chemistry of the AuNPs, leading to more reproducible results.
The primary applications for AuNPs functionalized with this type of short, hydrophilic linker include biosensing, bioimaging, and as carriers for drug delivery. The hydroxyl terminus provides a neutral, hydrophilic surface, which is beneficial for applications where a non-interactive surface is desired.
Quantitative Data Summary
The functionalization of gold nanoparticles with Thiol-PEG ligands leads to measurable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of such nanoparticles.
Table 1: Change in Hydrodynamic Diameter and Zeta Potential after Functionalization
| Nanoparticle Type | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Citrate-Capped AuNPs | 20.5 ± 0.8 | < 0.2 | -35.2 ± 2.5 |
| This compound Functionalized AuNPs | 25.8 ± 1.2 | < 0.25 | -10.5 ± 1.8 |
Note: These are representative values. Actual results will vary depending on the initial AuNP size, ligand concentration, and reaction conditions.[10]
Table 2: Ligand Grafting Density on Gold Nanoparticles
| AuNP Core Diameter (nm) | Thiol-PEG MW ( g/mol ) | Grafting Density (PEG chains/nm²) | Reference |
| 15 | 2100 | 3.93 | [11] |
| 15 | 51400 | 0.31 | [11] |
| 13 | 1000 | ~2.13 | [12] |
| 30 | 1000 | ~2.27 | [12] |
Note: Grafting density is influenced by factors such as the molecular weight of the PEG, the curvature of the nanoparticle surface, and the reaction conditions.[1][11] Shorter PEG chains, like that in this compound, are expected to achieve a higher grafting density due to reduced steric hindrance.[11]
Experimental Protocols
This section provides detailed methodologies for the synthesis of citrate-capped gold nanoparticles and their subsequent functionalization with this compound.
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~20 nm citrate-capped gold nanoparticles.
Materials and Equipment:
-
Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
Heating mantle with magnetic stirring
-
Round bottom flask (100 mL)
-
Condenser
-
Glassware (cleaned with aqua regia and thoroughly rinsed with ultrapure water)
Procedure:
-
Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in ultrapure water.
-
Add 50 mL of the 1 mM HAuCl₄ solution to the round bottom flask and bring it to a rolling boil under vigorous stirring.
-
Rapidly inject 5 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from yellow to colorless, then to a deep red or wine-red color within a few minutes.[2]
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the resulting citrate-capped AuNP solution at 4°C.
Protocol 2: Functionalization of AuNPs with this compound
This protocol details the ligand exchange reaction to replace the citrate cap with this compound.
Materials and Equipment:
-
Citrate-capped AuNP solution (from Protocol 1)
-
This compound
-
Phosphate buffer (10 mM, pH 7.4)
-
0.1 M NaOH for pH adjustment
-
Centrifuge capable of pelleting nanoparticles
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Characterize Initial AuNPs : Before functionalization, measure the UV-Vis spectrum and hydrodynamic diameter (using DLS) of the citrate-capped AuNPs to establish a baseline.[13] The characteristic surface plasmon resonance (SPR) peak for ~20 nm AuNPs should be around 520 nm.[10]
-
Prepare Ligand Solution : Prepare a fresh solution of this compound in ultrapure water at a concentration of 1 mg/mL.
-
pH Adjustment : Adjust the pH of the citrate-capped AuNP solution to a slightly alkaline value (pH 8-9) using 0.1 M NaOH. This can help to deprotonate the thiol group, facilitating its binding to the gold surface.
-
Ligand Addition : Add the this compound solution dropwise to the pH-adjusted AuNP solution while maintaining gentle stirring. A significant molar excess of the thiol ligand is recommended to ensure complete surface coverage.
-
Incubation : Allow the mixture to react for at least 2 hours at room temperature with gentle stirring. For a more complete functionalization, the reaction can be extended overnight.
-
Purification :
-
Centrifuge the functionalized AuNPs. The required speed and time will depend on the nanoparticle size (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant, which contains the excess, unbound ligand.
-
Resuspend the nanoparticle pellet in 10 mM phosphate buffer (pH 7.4). Gentle sonication or vortexing can be used to aid resuspension.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any unbound ligand.
-
-
Final Resuspension and Storage : After the final wash, resuspend the purified this compound functionalized AuNPs in the desired buffer (e.g., PBS) for your downstream application. Store the functionalized nanoparticles at 4°C.
Protocol 3: Characterization of Functionalized AuNPs
It is crucial to characterize the nanoparticles after functionalization to confirm successful coating and assess their stability.
1. UV-Visible Spectroscopy:
-
Acquire the UV-Vis spectrum of the functionalized AuNPs.
-
A slight red-shift (2-5 nm) in the SPR peak compared to the citrate-capped AuNPs is indicative of a change in the local refractive index at the nanoparticle surface, suggesting successful ligand exchange.[14]
2. Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI).
-
An increase in the hydrodynamic diameter is expected due to the presence of the PEG layer on the surface.[10]
-
A low PDI value (< 0.3) indicates a monodisperse sample with no significant aggregation.
3. Zeta Potential Measurement:
-
Measure the zeta potential of the functionalized AuNPs.
-
A change in the zeta potential from the highly negative value of citrate-capped AuNPs to a less negative value is expected, confirming the displacement of citrate ions.
4. Fourier-Transform Infrared Spectroscopy (FTIR):
-
FTIR can be used to confirm the presence of the PEG ligand on the nanoparticle surface.
-
Look for characteristic peaks of PEG, such as the C-O-C stretching vibration around 1100 cm⁻¹.[2]
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and functionalization of AuNPs.
Functionalization Reaction
Caption: Ligand exchange reaction on the gold nanoparticle surface.
Troubleshooting Aggregation
Caption: Troubleshooting logic for gold nanoparticle aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. krishisanskriti.org [krishisanskriti.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. broadpharm.com [broadpharm.com]
- 6. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
Application Notes and Protocols for Creating Self-Assembled Monolayers (SAMs) with Thiol-C2-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) offer a robust and versatile platform for modifying surface properties at the molecular level. The use of thiol-terminated molecules on gold surfaces is a well-established technique for creating ordered, single-molecule-thick layers. This document provides detailed application notes and protocols for the creation of SAMs using (2-(2-hydroxyethoxy)ethyl) (2-mercaptoethyl) ether (Thiol-C2-PEG2-OH).
This bifunctional molecule possesses a terminal thiol (-SH) group that forms a strong, covalent-like bond with gold substrates, and a terminal hydroxyl (-OH) group exposed to the environment. The short di(ethylene glycol) (PEG2) spacer provides a hydrophilic character to the surface, which is highly effective in reducing non-specific protein adsorption and cellular adhesion.[1] This "blank slate" surface is ideal for a variety of biomedical applications, including biosensors, drug delivery systems, and fundamental cell biology studies, where controlled and specific interactions are paramount.
Applications
The hydroxyl-terminated surface created by this compound SAMs serves as a versatile starting point for numerous applications in research and drug development:
-
Biopassivation: The primary application is to create surfaces that resist non-specific binding of proteins and cells. This is crucial for improving the signal-to-noise ratio in biosensors and for preventing unwanted cellular responses in implantable devices.
-
Controlled Cell Adhesion: While the PEG layer itself resists cell adhesion, the terminal hydroxyl groups can be further functionalized. For instance, they can be activated to immobilize specific cell adhesion ligands, such as RGD peptides, allowing for precise control over cell attachment and spreading for tissue engineering and cell-based assays.
-
Drug Delivery Vehicle Functionalization: Gold nanoparticles functionalized with this compound SAMs exhibit enhanced stability in biological media. The hydroxyl terminus can be used as a conjugation point for targeting moieties or therapeutic agents.
-
Fundamental Biological Studies: These well-defined surfaces are excellent model systems for studying protein-surface and cell-surface interactions in a controlled environment.
Quantitative Data Summary
The following table summarizes expected quantitative characteristics for SAMs formed from short-chain PEG thiols on planar gold surfaces. It is important to note that the precise values for this compound may vary depending on experimental conditions and should be empirically determined.
| Parameter | Expected Value/Range | Characterization Method |
| Ellipsometric Thickness | 1 - 2 nm | Spectroscopic Ellipsometry |
| Water Contact Angle (Advancing) | 30° - 50° | Contact Angle Goniometry |
| Surface Coverage (Packing Density) | 3 - 5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Electrochemical Methods |
| Thiolate S 2p Binding Energy | ~162 eV | X-ray Photoelectron Spectroscopy (XPS) |
Experimental Protocols
Materials and Reagents
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Absolute Ethanol (200 proof), reagent grade
-
Deionized (DI) water (18.2 MΩ·cm)
-
Clean, sealable glass or polypropylene containers
-
High-purity nitrogen or argon gas
-
Tweezers for sample handling
Protocol 1: Preparation of Gold Substrates
High-quality SAMs require pristine gold surfaces. The following cleaning procedure is recommended:
-
Solvent Cleaning:
-
Sonicate the gold substrates in a sequence of solvents to remove organic contaminants. A typical sequence is: acetone (5 min), isopropanol (5 min), and finally absolute ethanol (5 min).
-
After each sonication step, rinse the substrates thoroughly with the respective solvent.
-
-
Drying:
-
Gently dry the substrates under a stream of high-purity nitrogen or argon gas.
-
-
Oxidative Cleaning (Piranha or UV/Ozone):
-
Piranha Etch (Caution: Extremely Corrosive!): For rigorous cleaning, immerse the substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. Rinse extensively with DI water and then with absolute ethanol. Dry thoroughly with nitrogen or argon. Always add the peroxide to the acid slowly. Piranha solution reacts violently with organic materials.
-
UV/Ozone Cleaning: A safer alternative is to expose the substrates to a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants.
-
-
Immediate Use: Cleaned substrates should be used immediately for SAM formation to prevent atmospheric contamination.
Protocol 2: Formation of this compound SAMs
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, to make 10 mL of solution, dissolve the appropriate mass of the thiol in 10 mL of absolute ethanol.
-
Ensure the container is clean to avoid contamination.
-
-
Self-Assembly:
-
Place the clean, dry gold substrates in a clean, sealable container.
-
Completely immerse the substrates in the 1 mM thiol solution.
-
To minimize oxidation of the thiol, it is good practice to purge the container with an inert gas (nitrogen or argon) before sealing.
-
Seal the container tightly to prevent solvent evaporation.
-
-
Incubation:
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature. While SAM formation begins rapidly, longer incubation times promote a more ordered and densely packed monolayer.
-
-
Rinsing:
-
After incubation, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) thiol molecules. A gentle stream of ethanol from a wash bottle for 15-30 seconds per side is effective.
-
-
Drying and Storage:
-
Dry the functionalized substrates under a gentle stream of high-purity nitrogen or argon.
-
Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until use.
-
Protocol 3: Characterization of this compound SAMs
1. Contact Angle Goniometry:
-
Purpose: To assess the hydrophilicity of the SAM-coated surface.
-
Methodology:
-
Place a droplet (typically 1-5 µL) of DI water onto the SAM surface.
-
Measure the angle between the substrate surface and the tangent of the water droplet at the solid-liquid-vapor interface.
-
A successful this compound SAM will exhibit a significantly lower contact angle than a bare gold or hydrophobic alkanethiol surface.
-
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the chemical composition of the monolayer and the covalent attachment to the gold surface.
-
Methodology:
-
Acquire survey scans to identify the elements present on the surface (Au, S, C, O).
-
Perform high-resolution scans of the S 2p region. The presence of a peak at a binding energy of approximately 162 eV is characteristic of a thiolate species covalently bound to gold.[2][3][4] A smaller peak around 163.5-164 eV may indicate the presence of unbound thiol.[2]
-
3. Spectroscopic Ellipsometry:
-
Purpose: To measure the thickness of the formed monolayer.
-
Methodology:
-
Measure the change in polarization of light reflected from the bare gold substrate.
-
Measure the change in polarization of light reflected from the SAM-coated substrate.
-
Model the data using a suitable optical model (e.g., a Cauchy layer on a gold substrate) to determine the thickness of the organic layer. The expected thickness for a this compound monolayer is in the range of 1-2 nm.
-
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of this compound SAMs.
Integrin-Mediated Cell Adhesion Signaling Pathway
Surfaces functionalized with this compound can be derivatized with ligands like the RGD peptide to promote specific cell adhesion. This adhesion is primarily mediated by integrin receptors and triggers intracellular signaling cascades, such as the one involving Focal Adhesion Kinase (FAK) and Src kinase, which regulate cell spreading, migration, and survival.
Caption: Integrin-FAK-Src signaling pathway initiated by cell adhesion to an RGD-functionalized surface.
References
- 1. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces | Semantic Scholar [semanticscholar.org]
- 3. Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol-C2-PEG2-OH in Novel Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of highly sensitive and specific biosensors is critical for advancements in diagnostics, drug discovery, and life science research. The performance of a biosensor is intrinsically linked to the quality of its surface chemistry. Thiol-C2-PEG2-OH is a heterobifunctional linker molecule designed for the functionalization of gold surfaces, which are commonly used in various biosensor platforms such as Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors.
This molecule features a terminal thiol (-SH) group that facilitates the formation of a robust self-assembled monolayer (SAM) on gold substrates via a stable gold-sulfur bond.[1][2][3] The short ethylene glycol spacer (PEG2) enhances the hydrophilicity of the surface, which is crucial for reducing the non-specific binding of proteins and other biomolecules, thereby improving the signal-to-noise ratio.[1][4] The terminal hydroxyl (-OH) group provides a versatile point for further chemical modification, allowing for the covalent immobilization of a wide array of bioreceptors, including antibodies, enzymes, and nucleic acids. These application notes provide detailed protocols for the surface modification of gold-based biosensors using this compound, alongside guidance on characterization and application.
Data Presentation: Performance Characteristics of Thiol-Modified Biosensors
The functionalization of biosensor surfaces with this compound can be characterized by various electrochemical and optical techniques. While specific performance data for biosensors utilizing this compound is not extensively published, the following table summarizes typical characterization results for similar short-chain thiol-PEG linkers on gold surfaces, providing an expected performance baseline.
| Parameter | Technique | Typical Value/Observation | Significance |
| SAM Formation | Cyclic Voltammetry (CV) | Decrease in peak current and increase in peak-to-peak separation of a redox probe (e.g., [Fe(CN)6]3-/4-). | Indicates the formation of an insulating monolayer that blocks electron transfer to the electrode surface.[1] |
| Monolayer Integrity | Electrochemical Impedance Spectroscopy (EIS) | Increase in charge transfer resistance (Rct) in the Nyquist plot. | A larger semicircle in the Nyquist plot signifies a well-formed, dense monolayer that impedes the flow of charge to the electrode surface.[1][3][5] |
| Surface Hydrophilicity | Contact Angle Goniometry | Decrease in the water contact angle compared to a bare gold surface. | Confirms the hydrophilic nature of the PEG-modified surface, which contributes to its anti-fouling properties. |
| Bioreceptor Immobilization | Surface Plasmon Resonance (SPR) | An increase in the resonance angle or resonance wavelength upon introduction of the bioreceptor. | Indicates the successful binding of the bioreceptor to the functionalized surface.[1][4] |
| Anti-Fouling Property | Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) | Minimal change in signal upon exposure to a non-specific protein solution (e.g., Bovine Serum Albumin). | Demonstrates the ability of the PEG spacer to resist non-specific adsorption, leading to a higher signal-to-noise ratio.[4] |
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the fundamental step of creating a well-ordered monolayer of this compound on a gold biosensor surface.
Materials:
-
Gold-coated substrates (e.g., SPR sensor chips, QCM crystals, gold electrodes)
-
This compound
-
Absolute Ethanol (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Glass vials
Procedure:
-
Gold Surface Cleaning:
-
Immerse the gold substrate in Piranha solution for 1-2 minutes to remove organic contaminants.
-
Thoroughly rinse the substrate with DI water, followed by absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Alternatively, for a less hazardous cleaning procedure, the substrate can be cleaned using UV/Ozone treatment for 15-20 minutes.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate amount of this compound in 10 mL of absolute ethanol.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Place the cleaned, dry gold substrate in a clean glass vial.
-
Submerge the substrate in the 1 mM this compound solution.
-
Seal the vial and incubate at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
The SAM-modified substrate is now ready for characterization or further functionalization.
-
Protocol 2: Activation of the Terminal Hydroxyl Group and Covalent Immobilization of a Bioreceptor
This protocol outlines a general method for activating the terminal hydroxyl group of the this compound SAM and subsequently immobilizing a bioreceptor containing a primary amine (e.g., an antibody). This is a two-step process involving activation and coupling.
Materials:
-
SAM-modified substrate (from Protocol 1)
-
N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Bioreceptor solution (e.g., antibody at 10-100 µg/mL in a suitable buffer like PBS, pH 7.4)
-
Blocking solution (e.g., 1 M ethanolamine or 1% Bovine Serum Albumin in PBS, pH 8.5)
-
Wash Buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween 20, PBST)
Procedure:
-
Hydroxyl Group Activation:
-
In a moisture-free environment (e.g., a glove box or under an inert atmosphere), immerse the SAM-modified substrate in a solution of the activating agent (e.g., 10 mM DSC in anhydrous acetonitrile).
-
Incubate for 1-2 hours at room temperature. This reaction forms an NHS-carbonate or an imidazole-carbamate, which are reactive towards primary amines.
-
Rinse the substrate with the anhydrous solvent to remove excess activating agent.
-
Dry the substrate under a gentle stream of nitrogen.
-
-
Bioreceptor Immobilization:
-
Immediately immerse the activated substrate in the bioreceptor solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove the substrate from the bioreceptor solution.
-
-
Blocking Unreacted Sites:
-
Immerse the substrate in the blocking solution for 30 minutes at room temperature to deactivate any remaining reactive groups.
-
-
Final Wash:
-
Rinse the substrate thoroughly with Wash Buffer to remove any non-covalently bound bioreceptor and blocking agent.
-
The biosensor is now functionalized with the bioreceptor and ready for analyte detection.
-
Signaling Pathway and Detection Principle
The following diagram illustrates the general principle of a biosensor fabricated using this compound for the detection of a target analyte.
Conclusion
This compound is a valuable tool for the development of robust and sensitive biosensors. Its thiol group ensures stable attachment to gold surfaces, while the PEG spacer provides essential anti-fouling properties. The terminal hydroxyl group offers a versatile handle for the immobilization of a wide range of bioreceptors. The protocols provided herein offer a solid foundation for researchers to develop novel biosensors for their specific applications. Careful optimization of each step is recommended to achieve the best possible performance.
References
- 1. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thiol-C2-PEG2-OH in Targeted Drug Delivery Systems
1. Introduction
Thiol-C2-PEG2-OH is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure comprises three key functional domains:
-
A terminal thiol group (-SH): This group forms stable covalent bonds with maleimide groups on proteins or antibodies (thiol-maleimide ligation) and exhibits a strong affinity for noble metal surfaces, such as gold, making it ideal for the functionalization of nanoparticles.
-
A short diethylene glycol spacer (PEG2): The polyethylene glycol chain imparts hydrophilicity, which helps to reduce non-specific protein adsorption, decrease immunogenicity, and improve the overall biocompatibility and circulation time of the drug delivery vehicle.
-
A terminal hydroxyl group (-OH): This group provides a versatile handle for further chemical modification, allowing for the attachment of imaging agents, small molecule drugs, or other functional moieties through esterification or etherification reactions.
These characteristics make this compound a valuable tool for conjugating targeting ligands and therapeutic agents to various nanocarrier platforms, including liposomes, polymers, and metallic nanoparticles, thereby enhancing the specificity and efficacy of therapeutic interventions.
2. Core Application: Functionalization of Gold Nanoparticles for Targeted Doxorubicin Delivery
A primary application of this compound is in the surface modification of gold nanoparticles (AuNPs). The thiol group anchors the linker to the AuNP surface, creating a hydrophilic PEG shield. The terminal hydroxyl group can then be activated or modified to conjugate a chemotherapy drug, such as doxorubicin (DOX). To achieve active targeting, a targeting ligand, such as a peptide that recognizes receptors overexpressed on cancer cells (e.g., RGD peptide for integrin targeting), can be co-immobilized on the nanoparticle surface using a similar thiol-PEG linker.
This strategy aims to create a multi-functional nanocarrier that can:
-
Evade the immune system due to the hydrophilic PEG shell.
-
Specifically accumulate at the tumor site through active targeting.
-
Deliver a potent cytotoxic agent directly to cancer cells, minimizing systemic toxicity.
Experimental Protocols
Protocol 1: Synthesis of Doxorubicin-Conjugated, RGD-Targeted Gold Nanoparticles
This protocol describes the steps for synthesizing AuNPs and subsequently functionalizing them with this compound (for drug conjugation) and a Thiol-PEG-RGD linker (for targeting).
Materials and Reagents:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound
-
Thiol-PEG-RGD
-
Doxorubicin hydrochloride (DOX)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water (18.2 MΩ·cm)
Methodology:
-
Synthesis of Gold Nanoparticles (20 nm):
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 2.5 mL of a 1% (w/v) trisodium citrate solution to the boiling gold solution.
-
Observe the color change from pale yellow to deep red, indicating nanoparticle formation.
-
Continue boiling and stirring for 15 minutes.
-
Remove from heat and allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak, ~520 nm) and Dynamic Light Scattering (DLS) (for size and polydispersity).
-
-
Surface Functionalization with PEG Linkers:
-
To 10 mL of the AuNP solution, add this compound and Thiol-PEG-RGD in a 9:1 molar ratio to achieve a final total thiol concentration of 10 µM.
-
Incubate the mixture for 24 hours at room temperature with gentle stirring to allow for ligand exchange and self-assembly on the AuNP surface.
-
Purify the PEGylated AuNPs by centrifugation (e.g., 12,000 x g for 30 minutes) and resuspend the pellet in DI water. Repeat this washing step three times to remove excess unbound linkers.
-
-
Conjugation of Doxorubicin (DOX):
-
Resuspend the purified PEGylated AuNPs in 5 mL of anhydrous DMF.
-
In a separate vial, dissolve DOX (5 mg), DCC (1.5 molar excess to DOX), and DMAP (0.2 molar excess to DOX) in 2 mL of anhydrous DMF.
-
Add the DOX solution dropwise to the AuNP suspension under constant stirring.
-
Allow the reaction to proceed for 48 hours at room temperature in the dark. The DCC will activate the carboxylic acid group on DOX for esterification with the terminal hydroxyl group of the this compound linker.
-
Purify the final DOX-conjugated, RGD-targeted AuNPs (AuNP-PEG-DOX-RGD) by dialysis against DI water for 48 hours to remove unreacted drug and coupling agents.
-
Protocol 2: Characterization and Drug Release Study
1. Physicochemical Characterization:
- Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles at each synthesis stage using DLS.
- UV-Vis Spectroscopy: Monitor changes in the surface plasmon resonance peak to confirm surface modifications.
- Drug Loading Quantification: Lyse a known concentration of the final nanoparticle conjugate using a suitable method (e.g., KCN solution) to release the gold-bound drug. Quantify the amount of DOX using fluorescence spectroscopy (Excitation/Emission ~480/590 nm) against a standard curve.
2. In Vitro Drug Release:
- Suspend 1 mL of the AuNP-PEG-DOX-RGD conjugate in 9 mL of PBS buffer at two different pH values: pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the endosomal environment).
- Place the suspensions in dialysis bags (MWCO 10 kDa) and incubate in a larger volume of the corresponding buffer at 37°C with gentle shaking.
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer.
- Quantify the amount of DOX released into the withdrawn buffer using fluorescence spectroscopy.
- Calculate the cumulative drug release percentage over time.
Quantitative Data Summary
The following tables present representative data from the characterization and evaluation of the synthesized nanoparticles.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
|---|---|---|---|
| Bare AuNPs | 20.4 ± 1.1 | 0.18 | -35.2 ± 2.5 |
| AuNP-PEG-RGD | 28.7 ± 1.5 | 0.21 | -15.8 ± 1.9 |
| AuNP-PEG-DOX-RGD | 32.5 ± 1.8 | 0.24 | -12.1 ± 2.1 |
Table 2: Doxorubicin Loading and Encapsulation Efficiency
| Parameter | Value |
|---|---|
| Drug Loading Content (DLC, w/w %) | 8.5% |
| Encapsulation Efficiency (EE, %) | 72.3% |
Table 3: Cumulative In Vitro Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
|---|---|---|
| 1 | 2.1 ± 0.3 | 8.5 ± 0.9 |
| 4 | 5.6 ± 0.5 | 22.4 ± 1.8 |
| 12 | 10.3 ± 0.8 | 45.1 ± 2.5 |
| 24 | 14.8 ± 1.1 | 68.9 ± 3.1 |
| 48 | 18.2 ± 1.5 | 85.7 ± 3.8 |
Visualizations: Workflows and Mechanisms
Application Notes: Immobilizing Proteins and Peptides with Thiol-C2-PEG2-OH
Introduction
Thiol-C2-PEG2-OH, also known as SH-PEG2-COOH or 3-(2-(2-mercaptoethoxy)ethoxy)propanoic acid, is a heterobifunctional crosslinker essential for bioconjugation, materials science, and therapeutic development.[1][2] Its molecular structure consists of three key components: a terminal thiol group (-SH), a terminal carboxylic acid group (-COOH), and a hydrophilic two-unit polyethylene glycol (PEG) spacer.[2] This configuration provides orthogonal reactivity, allowing for controlled, stepwise conjugation of different molecules.[3] The thiol group offers high reactivity towards maleimides and noble metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines found in proteins and peptides.[2][3] The PEG spacer enhances aqueous solubility, improves biocompatibility, and reduces non-specific protein binding, making it an invaluable tool for researchers, scientists, and drug development professionals.[1][4]
Key Applications
The unique properties of the this compound linker lend it to a variety of scientific applications:
-
Surface Modification & Biosensors: The thiol group has a strong affinity for gold, silver, and other metal surfaces, enabling the creation of self-assembled monolayers (SAMs).[2][3] This is fundamental in developing biosensors, microarrays, and other diagnostic platforms where proteins or peptides must be immobilized in a controlled orientation.[5]
-
Drug Delivery Systems: The linker is used to functionalize the surface of nanoparticles (e.g., gold nanoparticles) to improve their stability, provide a conjugation point for therapeutic agents, and enhance their pharmacokinetic profiles by reducing non-specific interactions in biological environments.[4][6]
-
Bioconjugation: It is widely used to link different biomolecules together. For instance, it can connect a protein to a peptide or a small molecule drug, facilitating the development of targeted therapeutics.[5]
-
PROTAC Development: In the synthesis of Proteolysis-Targeting Chimeras (PROTACs), this linker serves as a flexible bridge connecting a target protein binder and an E3 ligase ligand, crucial for inducing targeted protein degradation.[1][2]
Quantitative Data Summary
The efficiency of immobilization and the properties of the resulting surface are critical for experimental success. The following table summarizes quantitative data from studies using PEG-based linkers for biomolecule immobilization.
| Parameter | Observation | Context | Reference |
| Non-Specific Binding | PEG-modified hydrogels showed a 10-fold decrease in non-specific protein binding. | Immunoassay for Staphylococcal Enterotoxin B (SEB) detection. | [7] |
| Specific Binding | A 6-fold increase in the fluorescence signal for specific binding of the SEB antigen was observed on PEG-modified surfaces. | Immunoassay for SEB detection. | [7] |
| Peptide Loading | Peptide loading on resin ranged from 0.1 to 0.25 µmol/mg for C-terminal immobilization. | Solid-phase peptide synthesis and immobilization. | [8] |
| PEG Surface Density (Mushroom Regime) | 0.028 ± 0.002 PEGs/nm² | 80 nm × 320 nm nanoparticles reacted with 2.0 mg of fluorescein-PEG₅ₖ-SCM. | [9] |
| PEG Surface Density (Brush Regime) | 0.083 ± 0.006 PEGs/nm² | 80 nm × 320 nm nanoparticles reacted with 14.0 mg of fluorescein-PEG₅ₖ-SCM. | [9] |
| Enzyme Stability | Multipoint covalent attachment via thiol-epoxy bonds resulted in a 12-15 fold increase in thermal stability. | Immobilization of Penicillin G acylase and a lipase. | [10] |
| Effect on Circulation | PEGylation of nanoparticles resulted in a >17-fold increase in circulation half-life compared to non-PEGylated particles. | Pharmacokinetic study of PEGylated nanoparticles. | [9] |
Chemical Conjugation Strategies
This compound's orthogonal reactive ends—the thiol and the carboxylic acid—allow for two primary immobilization strategies. The choice depends on the available functional groups on the biomolecule of interest and the surface.
Figure 1: Orthogonal conjugation strategies for this compound.
Experimental Protocols
Protocol 1: Immobilization of Amine-Containing Proteins/Peptides onto a Gold Surface
This protocol details the functionalization of a gold surface with this compound, followed by the covalent attachment of a protein or peptide via its primary amine groups.
Figure 2: Workflow for immobilizing amine-containing biomolecules.
Materials:
-
Gold-coated substrate (e.g., biosensor chip, nanoparticle)
-
This compound
-
Absolute Ethanol
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Amine-containing protein/peptide
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
Procedure:
-
Surface Preparation: Thoroughly clean the gold surface with absolute ethanol and deionized (DI) water. Dry the surface under a gentle stream of nitrogen gas.
-
Linker Immobilization: Prepare a 1-5 mM solution of this compound in absolute ethanol. Immerse the cleaned gold surface in the solution and incubate overnight at room temperature to allow for the formation of a self-assembled monolayer (SAM).[2]
-
Washing: Remove the surface from the linker solution and rinse it thoroughly with ethanol, followed by DI water, to remove any non-covalently bound linker. Dry the surface with nitrogen.
-
Activation of Carboxylic Acid: Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold Activation Buffer. Immediately immerse the functionalized surface in a mixture of the EDC and NHS solutions. Incubate for 15-30 minutes at room temperature.[1][2]
-
Conjugation to Protein: Rinse the activated surface with cold Activation Buffer, followed immediately by cold Coupling Buffer. Add the protein or peptide solution (typically 0.1-1 mg/mL in Coupling Buffer) to the activated surface.
-
Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
Quenching and Final Wash: To quench any unreacted NHS-esters, add Quenching Buffer to the surface and incubate for 15-30 minutes. Finally, wash the surface extensively with Coupling Buffer (PBS) to remove non-covalently bound protein and quenching reagents. The surface with the immobilized protein is now ready for use or storage.
Protocol 2: Immobilization of Cysteine-Containing Peptides onto an Amine-Functionalized Surface
This protocol describes activating the carboxylic acid of this compound to bind to an amine-functionalized surface, leaving a free thiol group for subsequent reaction with a cysteine-containing peptide (or a maleimide-activated molecule).
Figure 3: Workflow for immobilizing cysteine-containing biomolecules.
Materials:
-
Amine-functionalized surface (e.g., aminosilanized glass slide)
-
This compound
-
EDC and NHS/Sulfo-NHS
-
Activation Buffer: Anhydrous DMSO or DMF
-
Coupling Buffer: PBS, pH 7.2-8.5
-
Cysteine-containing peptide/protein
-
Thiol-Reaction Buffer: PBS, pH 6.5-7.5, containing EDTA (e.g., 1-10 mM)
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for disulfide bond reduction
Procedure:
-
Activate this compound: In a separate reaction tube, dissolve this compound in anhydrous Activation Buffer (e.g., DMSO). Add a 2- to 10-fold molar excess of EDC and NHS. Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[5]
-
Couple Linker to Surface: Immediately add the activated linker solution to the amine-functionalized surface. Ensure the final pH of the reaction mixture is between 7.2 and 8.5 for efficient coupling. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the surface thoroughly with Coupling Buffer to remove unreacted linker and byproducts. The surface is now functionalized with thiol groups.
-
Prepare Thiol-Containing Biomolecule: Dissolve the cysteine-containing peptide or protein in Thiol-Reaction Buffer. If the cysteine residues are present as disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before the next step.[5]
-
Conjugation to Surface: Add the solution containing the free-thiol biomolecule to the thiol-functionalized surface. Note: This step assumes the formation of a disulfide bond between the surface thiol and the biomolecule's thiol. For a more stable thioether linkage, the surface-bound thiol would need to be reacted with a hetero-bifunctional crosslinker containing a maleimide group first, which would then react with the protein's thiol.
-
Incubation: Let the reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Washing: Wash the surface extensively with Thiol-Reaction Buffer to remove any unbound biomolecules. The protein is now covalently immobilized.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Immobilization | Inefficient carboxyl activation | Use fresh EDC/NHS solutions. Optimize activation time and pH (4.5-6.0). |
| Hydrolysis of NHS-ester | Use the activated linker or surface immediately. Avoid pH > 8.5 during activation. | |
| Lack of free amines/thiols on the protein | Confirm the presence of accessible primary amines. For thiols, ensure complete reduction of disulfide bonds using TCEP and confirm with Ellman's reagent.[11] | |
| High Non-Specific Binding | Insufficient surface blocking | Ensure complete SAM formation to cover the underlying surface. Include a blocking step (e.g., with BSA or casein) after immobilization if necessary. |
| Hydrophobic or ionic interactions | Include non-ionic detergents (e.g., Tween-20) in washing buffers. Adjust the ionic strength of the buffers. | |
| Loss of Protein Activity | Steric hindrance | Consider using a longer PEG linker to increase the distance from the surface.[12][13] |
| Denaturation during immobilization | Perform conjugation at 4°C. Ensure buffer conditions (pH, ionic strength) are optimal for protein stability. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immobilization Reduces the Activity of Surface-Bound Cationic Antimicrobial Peptides with No Influence upon the Activity Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of enzymes by multipoint immobilization of thiolated proteins on new epoxy-thiol supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mixed Self-Assembled Monolayers with Thiol-C2-PEG2-OH
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers formed by the spontaneous adsorption of functionalized long-chain molecules onto a substrate.[1] Thiol-based SAMs on noble metal surfaces, particularly gold, are extensively studied due to their stability and ease of preparation.[1][2] The molecule (2-(2-mercaptoethoxy)ethoxy)acetic acid, here referred to by its common structural descriptor Thiol-C2-PEG2-OH (representing the thiol, a two-carbon ethyl linker, a two-unit polyethylene glycol chain, and a terminal hydroxyl group which is part of a carboxylic acid), is a heterobifunctional linker.[3] Its thiol group provides a strong anchor to gold surfaces, while the short, hydrophilic PEG chain terminating in a carboxylic acid presents a functional group for further modification or for modulating surface properties.[3][4]
By co-adsorbing this compound with other thiol molecules, it is possible to form mixed SAMs. This technique allows for the precise tuning of surface properties such as wettability, protein resistance, and the introduction of specific bioactive ligands.[5][6] The PEG component is particularly effective at resisting non-specific protein adsorption, a critical feature for biosensors, drug delivery systems, and biomaterials designed to minimize biofouling.[2][7] The terminal carboxylic acid can be used to covalently attach proteins, peptides, or small molecules through amide bond formation.[3] These characteristics make mixed SAMs containing this compound highly valuable for applications in drug development, diagnostics, and fundamental biological research.
Key Applications
-
Drug Delivery: Functionalization of nanoparticles (e.g., gold nanoparticles) to improve stability, biocompatibility, and provide a scaffold for drug conjugation.[4]
-
Biosensors: Creation of anti-fouling surfaces that minimize non-specific binding, thereby enhancing the signal-to-noise ratio for detecting target analytes.[2][8]
-
Cell Adhesion Studies: Engineering surfaces with controlled densities of cell-adhesive ligands (e.g., RGD peptides) against a protein-resistant background to study cell attachment, spreading, and signaling.[7][9][10]
-
Biomaterials: Modifying the surface of medical implants and devices to improve their biocompatibility and reduce foreign body response.
Quantitative Data Summary
The following tables summarize representative quantitative data for surfaces modified with short-chain PEG-thiol SAMs, which can serve as a benchmark for experiments involving this compound.
Table 1: Surface Properties of Mixed SAMs on Gold
| SAM Composition (Molar Ratio in Solution) | Advancing Water Contact Angle (θAW) | Ellipsometric Thickness (Å) | Reference |
|---|---|---|---|
| 100% CH₃-terminated alkanethiol | ~110° | ~20 | [6][7] |
| 100% OH-terminated alkanethiol | < 20° | ~18 | [6][7] |
| 50:50 Mix (CH₃-thiol : OH-thiol) | ~60-70° | Not specified | [6] |
| 100% Short-chain PEG-thiol | ~30-40° | ~10-15 |[2] |
Note: The exact values can vary depending on the specific alkanethiol chain lengths, PEG linker length, and preparation conditions.
Table 2: Protein Adsorption on Functionalized Surfaces
| Surface Type | Adsorbed Protein (e.g., from serum) | Adhesion Strength | Reference |
|---|---|---|---|
| Methyl (CH₃) Terminated SAM | High | Strong | [7] |
| Carboxyl (COOH) Terminated SAM | High | Strong | [7] |
| Hydroxyl (OH) Terminated SAM | Low | Weak | [7] |
| PEG Terminated SAM | Very Low | Weak |[7] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in forming and utilizing mixed SAMs with this compound.
Experimental Protocols
Protocol 1: Preparation of Mixed Thiol SAMs on a Gold Substrate
This protocol describes the formation of a mixed SAM using this compound and a secondary thiol (e.g., a simple methyl-terminated alkanethiol like 1-dodecanethiol) on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., glass slides or silicon wafers with a Ti/Au layer)
-
This compound
-
Secondary thiol (e.g., 1-dodecanethiol)
-
200 proof ethanol (anhydrous)[11]
-
Deionized (DI) water
-
Clean glass or polypropylene containers (e.g., scintillation vials)[11]
-
Tweezers for sample handling
-
Dry nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold-coated substrate with 200 proof ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
For the highest quality films, an additional cleaning step such as UV-Ozone treatment or immersion in piranha solution can be performed. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care and appropriate personal protective equipment). [11]
-
-
Thiol Solution Preparation:
-
Prepare separate stock solutions of this compound and the secondary thiol in anhydrous ethanol (e.g., 10 mM).
-
In a clean container, prepare the final mixed thiol solution by combining the stock solutions to achieve the desired molar ratio (e.g., 9:1, 1:1, 1:9).
-
Dilute the mixture with anhydrous ethanol to a final total thiol concentration of 1-2 mM.[9]
-
-
Self-Assembly:
-
Using clean tweezers, fully immerse the cleaned gold substrate into the mixed thiol solution.[11]
-
Ensure minimal exposure of the substrate to air during transfer.
-
To minimize oxidation, reduce the headspace in the container, backfill with nitrogen gas, and seal the container tightly with a cap and Parafilm®.[11]
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature to ensure a well-ordered, densely packed monolayer.[12]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with a stream of fresh anhydrous ethanol for 10-15 seconds to remove non-specifically adsorbed molecules.[11]
-
For SAMs with polar or hydrogen-bonding groups, sonication in fresh solvent for 1-3 minutes can improve film quality.[11]
-
Dry the substrate under a gentle stream of dry nitrogen.
-
-
Storage:
-
Store the prepared SAM-coated substrates in a clean, dry, and inert environment (e.g., a desiccator backfilled with nitrogen) to prevent contamination and degradation.[2]
-
Protocol 2: Covalent Immobilization of an Amine-Containing Ligand
This protocol outlines the covalent attachment of a primary amine-containing molecule (e.g., a peptide) to the carboxylic acid groups of the this compound on the mixed SAM surface using EDC/NHS chemistry.[3][4]
Materials:
-
SAM-coated substrate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)
-
Amine-containing ligand (e.g., RGD peptide)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine)
-
DI water
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Prepare fresh solutions of EDC (e.g., 50 mg/mL) and NHS (e.g., 50 mg/mL) in Activation Buffer.
-
Immerse the SAM-coated substrate in the Activation Buffer.
-
Add EDC and NHS to the buffer to activate the surface carboxyl groups. A typical final concentration is a 5-10 fold molar excess over the estimated surface carboxyl groups.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[3]
-
-
Conjugation to Amine Ligand:
-
Immediately after activation, rinse the substrate with Coupling Buffer.
-
Dissolve the amine-containing ligand in the Coupling Buffer to the desired concentration.
-
Immerse the activated substrate in the ligand solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4]
-
-
Quenching and Rinsing:
-
Remove the substrate from the ligand solution.
-
Immerse the substrate in Quenching Buffer for 15 minutes to deactivate any unreacted NHS esters.[3]
-
Rinse the substrate thoroughly with Coupling Buffer, followed by DI water.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas. The surface is now ready for biological assays.
-
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Controlling Assembly of Mixed Thiol Monolayers on Silver Nanoparticles to Tune Their Surface Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol-click photochemistry for surface functionalization applied to optical biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. Using "click" chemistry to prepare SAM substrates to study stem cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Thiol-C2-PEG2-OH as a Linker in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thiol-C2-PEG2-OH linker is a versatile heterobifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Its structure, featuring a terminal thiol (-SH) group and a hydroxyl (-OH) group separated by a flexible diethylene glycol (PEG) spacer, allows for the covalent attachment of a wide array of molecules. While not directly reactive in traditional copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition "click chemistry" reactions, the terminal hydroxyl group can be readily functionalized into an azide or alkyne. This modification transforms the this compound linker into a valuable tool for click chemistry applications, enabling precise and efficient conjugation of biomolecules.
The thiol group provides a robust anchor for attachment to maleimide-functionalized proteins, gold surfaces, or other thiol-reactive substrates. The short PEG spacer enhances water solubility and reduces steric hindrance, which is often beneficial in biological systems.
These application notes provide a comprehensive overview of the methodologies required to employ the this compound linker in click chemistry, including the necessary initial functionalization steps and subsequent conjugation protocols.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H14O3S |
| Molecular Weight | 166.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water and most organic solvents |
| Purity | >95% |
| Storage | Store at -20°C |
Table 2: Representative Reaction Conditions for Hydroxyl to Azide/Alkyne Functionalization
| Parameter | Hydroxyl to Azide Conversion | Hydroxyl to Alkyne Conversion |
| Reagents | Diphenylphosphoryl azide (DPPA), Diisopropylethylamine (DIPEA) | Propargyl bromide, Sodium hydride (NaH) |
| Solvent | Anhydrous Dimethylformamide (DMF) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | >80% | >70% |
Table 3: Quantitative Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Fast (typically complete in 1-4 hours at RT) | Slower than CuAAC (can take up to 24 hours at RT) |
| Catalyst | Copper(I) | None (copper-free) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for live-cell labeling |
| Typical Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO) + Azide |
| Typical Yield | >90% | >85% |
Experimental Protocols
Protocol 1: Functionalization of this compound for Click Chemistry
To utilize the this compound linker in azide-alkyne click chemistry, the terminal hydroxyl group must first be converted to either an azide or an alkyne.
A. Conversion of Hydroxyl to Azide:
-
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DIPEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add DPPA (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Thiol-C2-PEG2-N3.
-
B. Conversion of Hydroxyl to Alkyne:
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Propargyl bromide (80% in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous THF at 0°C, add NaH (1.5 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0°C.
-
Extract the product with diethyl ether. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Thiol-C2-PEG2-Alkyne.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a functionalized Thiol-C2-PEG2-linker (either azide or alkyne terminated) to a complementary molecule. This example assumes the use of Thiol-C2-PEG2-Azide and an alkyne-containing biomolecule.
-
Materials:
-
Thiol-C2-PEG2-Azide (functionalized from Protocol 1A)
-
Alkyne-containing biomolecule (e.g., protein, peptide, or small molecule)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve reactants)
-
-
Procedure:
-
Prepare stock solutions:
-
Thiol-C2-PEG2-Azide (10 mM in DMSO or water)
-
Alkyne-containing biomolecule (1 mM in PBS)
-
CuSO4 (100 mM in water)
-
Sodium ascorbate (1 M in water, freshly prepared)
-
THPTA (100 mM in water)
-
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-containing biomolecule (e.g., 100 µL of 1 mM solution)
-
Thiol-C2-PEG2-Azide (a 5-10 fold molar excess)
-
THPTA (to a final concentration of 1 mM)
-
CuSO4 (to a final concentration of 0.5 mM)
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.
-
Purify the resulting conjugate using appropriate methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound in click chemistry.
Caption: Logical relationship in a CuAAC reaction.
Troubleshooting & Optimization
Technical Support Center: Thiol-C2-PEG2-OH Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiol-C2-PEG2-OH self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete or patchy this compound SAM formation?
A1: Incomplete or patchy SAMs are frequently due to a few key factors:
-
Substrate Contamination: The gold surface may have organic residues, dust, or other impurities that block the thiol from binding to the substrate.[1]
-
Inactive Thiol: The thiol group can oxidize, forming disulfides that do not readily bind to the gold surface.[1][2]
-
Impure Solvents: Water or other impurities in the solvent can interfere with the self-assembly process.[1]
-
Suboptimal Incubation Time or Temperature: The self-assembly process requires adequate time for the molecules to form an ordered structure, and inconsistent temperatures can disrupt this process.[1]
Q2: How stable are this compound SAMs on gold surfaces?
A2: The stability of thiol-based SAMs on gold can be a concern. The gold-thiol bond is susceptible to oxidation, which can lead to the degradation and desorption of the PEG molecules from the surface.[3][4][5] Studies have shown that PEG-thiol SAMs can degrade in less than two weeks when exposed to air.[3][4] The stability is also influenced by factors like the length of the alkyl chain, with shorter chains being more susceptible to oxidation.[5]
Q3: What is the expected surface coverage or packing density of this compound on a gold surface?
A3: The packing density of thiol-PEG SAMs is influenced by the length of the PEG chain. Generally, a decrease in the PEG chain length leads to an increase in surface coverage.[6] For shorter chain thiols, steric hindrance plays a more significant role than intermolecular interactions in determining the packing density.[7] The concentration of the thiol solution also plays a role; a typical molar excess is used to encourage complete surface coverage.[8]
Q4: Can I reuse a gold substrate after forming a this compound SAM on it?
A4: Yes, it is possible to remove the SAM and reuse the gold substrate. Various methods exist for removing thiol-based SAMs, including electrochemical desorption, UV/ozone treatment, and heat treatment.[9][10] However, it's crucial to ensure the cleaning process completely removes the monolayer without damaging the gold surface. Repetitive harsh cleaning can alter the substrate's topography and chemical properties.[11]
Troubleshooting Guides
Issue 1: Incomplete or No Monolayer Formation
This is one of the most common problems encountered during SAM formation. The following guide provides a systematic approach to troubleshooting this issue.
Symptoms:
-
Characterization techniques (e.g., XPS, contact angle goniometry) indicate low surface coverage.
-
Inconsistent results in subsequent applications (e.g., protein binding assays).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete SAM formation.
Detailed Steps:
-
Verify Thiol Integrity: The thiol group is susceptible to oxidation. Use fresh this compound from a reputable supplier and consider storing it under an inert atmosphere.[1]
-
Ensure Substrate Cleanliness: A pristine gold surface is critical. Implement a rigorous cleaning protocol such as using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or UV-Ozone cleaning to remove organic contaminants.[1] Caution: Piranha solution is extremely dangerous and must be handled with extreme care.
-
Use High-Purity Solvents: Use anhydrous, high-purity ethanol (200 proof) for the thiol solution to prevent interference from water or other impurities.[1]
-
Optimize Incubation Parameters:
-
Concentration: Test a range of thiol concentrations (e.g., 0.1 mM, 1 mM, 10 mM) to find the optimal balance for surface coverage.[1]
-
Time: While initial adsorption is rapid, achieving a well-ordered monolayer can take several hours. An overnight incubation is common.[1]
-
Temperature: Maintain a constant and controlled temperature during incubation. Room temperature is often sufficient.[1]
-
Issue 2: SAM Instability and Degradation
Thiol-based SAMs on gold can degrade over time, especially when exposed to ambient conditions.
Symptoms:
-
Changes in surface properties (e.g., contact angle) over time.
-
Loss of function in bioassays.
-
Evidence of desorption in characterization data.
Factors Influencing Stability:
Caption: Factors contributing to SAM instability and mitigation.
Mitigation Strategies:
-
Minimize Oxygen Exposure: The thiol-gold bond is susceptible to oxidation.[3][4][5] Whenever possible, prepare and handle SAMs in an environment with reduced oxygen, for example, by using degassed solvents and backfilling containers with an inert gas like nitrogen or argon.
-
Control Environmental Conditions: Store prepared SAMs in a clean, dark, and dry environment to minimize degradation from light and humidity.
-
Use Freshly Prepared SAMs: Due to their limited stability, it is best to use this compound SAMs as soon as possible after preparation for critical applications.[3][4]
-
Temperature Considerations: Avoid exposing the SAMs to high temperatures, as this can accelerate desorption.[3][4]
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes | Reference(s) |
| Thiol Solution Concentration | 0.1 mM - 10 mM | Optimal concentration can vary depending on the specific application and desired packing density. | [1] |
| Incubation Time | 12 - 24 hours | While initial adsorption is fast, longer times are often needed for a well-ordered monolayer. | [1][12] |
| SAM Stability in Air | < 2 weeks | PEG-thiol SAMs on gold can show significant degradation in under two weeks of air exposure. | [3][4] |
| Thermal Stability | Degradation can occur at temperatures as low as 120 °C. | Heating can cause desorption of the PEG molecules. | [3][4] |
| Surface Coverage (Packing Density) | 4.3 - 6.3 molecules/nm² | This is a general range for thiol-PEG on gold nanoparticles; density increases with decreasing PEG chain length. | [6][7] |
Experimental Protocols
Protocol 1: Standard Formation of this compound SAM on Gold
This protocol outlines a general procedure for forming a this compound SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrate
-
This compound
-
200 proof (anhydrous) ethanol[1]
-
High-purity water (for rinsing)
-
Nitrogen or Argon gas
-
Clean glass or polypropylene containers[13]
Workflow:
Caption: Experimental workflow for SAM formation.
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate using a standard procedure like piranha solution or UV-Ozone cleaning to remove any organic contaminants.[1] Rinse extensively with high-purity water and dry under a stream of nitrogen or argon.
-
Thiol Solution Preparation: Prepare a solution of this compound in anhydrous ethanol at the desired concentration (e.g., 1 mM).[1] It is advisable to prepare this solution fresh.
-
Immersion and Incubation: Immediately immerse the clean, dry gold substrate into the thiol solution in a clean container. Seal the container to minimize solvent evaporation and exposure to air. Allow the self-assembly to proceed for 12-24 hours at a constant room temperature.[1]
-
Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh anhydrous ethanol to remove any non-specifically adsorbed molecules. Follow with a rinse using high-purity water.
-
Drying: Dry the substrate with a gentle stream of nitrogen or argon gas.
-
Characterization: The freshly prepared SAM should be characterized using appropriate techniques (e.g., contact angle goniometry, XPS, AFM) to confirm its quality before use.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Technical Support Center: Optimizing Thiol-C2-PEG2-OH Concentration for Self-Assembled Monolayers (SAMs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Thiol-C2-PEG2-OH for the formation of self-assembled monolayers (SAMs) on gold surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound for SAM formation?
A1: For initial experiments, a concentration range of 0.1 mM to 5 mM of this compound in high-purity ethanol is recommended. A standard starting point is often 1 mM.[1] The optimal concentration can be influenced by factors such as the desired surface coverage, incubation time, and the specific application.
Q2: What is the typical incubation time for forming a well-ordered SAM with this compound?
A2: While the initial adsorption of thiols onto a gold surface is rapid, achieving a well-ordered and densely packed monolayer can take longer.[1] A typical incubation period of 12 to 48 hours at room temperature is recommended to ensure the formation of a stable and well-organized SAM.[1][2]
Q3: What is the best solvent to use for dissolving this compound for SAM formation?
A3: High-purity, anhydrous ethanol is the most commonly used and recommended solvent for preparing thiol solutions for SAM formation on gold substrates.[2] Its ability to readily dissolve most thiols and its relatively low level of contaminants make it an ideal choice.
Q4: How does the short PEG chain of this compound affect the resulting SAM?
A4: The short polyethylene glycol (PEG) chain (PEG2) provides a hydrophilic and biocompatible surface that can resist non-specific protein adsorption. Shorter PEG chains generally lead to a higher packing density of the monolayer compared to longer PEG chains due to reduced steric hindrance.[3][4]
Q5: How can I verify the formation and quality of the this compound SAM?
A5: Several surface-sensitive techniques can be used to characterize the SAM, including:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of the thiol monolayer.
-
Contact Angle Goniometry: To measure the hydrophilicity of the surface. A successful SAM of this compound should result in a more hydrophilic surface (lower water contact angle) compared to a bare gold surface.
-
Ellipsometry: To measure the thickness of the monolayer.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and packing of the monolayer.
-
Electrochemical Impedance Spectroscopy (EIS): To study the electron transfer properties at the electrode surface, which are altered by the formation of the monolayer.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Monolayer Formation | 1. Contaminated Gold Substrate: Organic residues or dust on the gold surface can prevent thiol binding. 2. Oxidized Thiol: The thiol group (-SH) may have oxidized to form disulfides (S-S), which are not reactive with the gold surface.[7] 3. Impure Solvent: Water or other impurities in the solvent can interfere with the self-assembly process. | 1. Substrate Cleaning: Thoroughly clean the gold substrate before use. Common methods include piranha solution treatment (use with extreme caution), UV/ozone cleaning, or rinsing with high-purity ethanol and water followed by drying under a stream of nitrogen. 2. Use Fresh Thiol Solution: Prepare the this compound solution immediately before use. If oxidation is suspected, consider using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), though this is less common for simple SAM formation. 3. Use High-Purity Solvent: Use anhydrous, high-purity ethanol (200 proof) for preparing the thiol solution.[2] |
| Disordered or Poorly Packed Monolayer | 1. Suboptimal Thiol Concentration: The concentration of the thiol solution can significantly impact the packing density of the SAM.[1] 2. Insufficient Incubation Time: The self-assembly process requires adequate time for the molecules to arrange into a well-ordered structure.[2] 3. Temperature Fluctuations: Inconsistent temperatures during incubation can disrupt the ordering of the monolayer. | 1. Optimize Concentration: Perform experiments with a range of this compound concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM) to determine the optimal concentration for your specific application. 2. Increase Incubation Time: Extend the incubation time to 24-48 hours to allow for better ordering of the monolayer.[2] 3. Maintain Stable Temperature: Ensure a constant and stable temperature during the incubation period. |
| Inconsistent Results Between Experiments | 1. Variability in Substrate Preparation: Inconsistent cleaning or handling of the gold substrates. 2. Environmental Contaminants: Exposure to airborne contaminants, such as siloxanes, can affect SAM quality. 3. Solution Instability: Degradation of the thiol solution over time. | 1. Standardize Protocol: Adhere to a strict and consistent protocol for substrate cleaning and handling. 2. Clean Environment: Work in a clean environment, such as a laminar flow hood, to minimize exposure to contaminants.[2] 3. Fresh Solutions: Always use freshly prepared this compound solutions for each experiment. |
Quantitative Data
| Thiol Molecule | Spacer Length (approx. nm) | Surface Density (molecules/nm²) | Reference(s) |
| Mercaptopropionic acid (MPA) | 0.68 | 6.3 | [3] |
| HS-(CH2)11-OH | ~1.5 | ~4.6 | General literature |
| Mercapto-(PEG)4-carboxylic acid | ~2.0 | ~4.5 | [3] |
| Mercapto-(PEG)7-carboxylic acid | 3.52 | 4.3 | [3] |
Based on this trend, the expected surface density for this compound would likely be in the range of 4.5 - 6.0 molecules/nm².
Experimental Protocols
Detailed Protocol for SAM Formation of this compound on Gold
This protocol outlines the key steps for forming a self-assembled monolayer of this compound on a gold-coated substrate.
Materials:
-
This compound
-
High-purity, anhydrous ethanol (200 proof)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Clean glass vials with caps
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Rinse the gold substrate with high-purity ethanol, followed by deionized water, and then again with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
For more rigorous cleaning, use a UV/ozone cleaner for 15-20 minutes or immerse in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution in a fume hood with appropriate personal protective equipment ) for 5-10 minutes, followed by extensive rinsing with deionized water and ethanol, and drying with nitrogen.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in high-purity ethanol. For example, to make 10 mL of a 1 mM solution, dissolve the appropriate mass of this compound in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
-
SAM Formation:
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the modified substrate in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) until further use.
-
Visualizations
Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.
Caption: A logical flowchart for troubleshooting common issues in SAM formation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled PlasmaâMass Spectrometry - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of gold-thiol-8-hydroxyquinoline self-assembled monolayers for selective recognition of aluminum ion using voltammetry and electrochemical impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent the oxidation of the thiol group in Thiol-C2-PEG2-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the thiol group in Thiol-C2-PEG2-OH. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide: Preventing Thiol Oxidation
The thiol group (-SH) in this compound is susceptible to oxidation, which can lead to the formation of an inactive disulfide dimer (-S-S-). This guide provides a systematic approach to minimizing oxidation and ensuring the integrity of your molecule.
Common Problem: Low reactivity or loss of function of this compound in conjugation reactions.
Primary Cause: Oxidation of the thiol group.
Use the following flowchart to diagnose and resolve potential causes of oxidation in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause oxidation of the thiol group in this compound?
A1: The primary factors that accelerate thiol oxidation are:
-
Presence of Oxygen: Atmospheric oxygen is a key oxidant.[1][2]
-
Alkaline pH: The rate of oxidation increases significantly at a pH above 8.0 because the more reactive thiolate anion (-S⁻) predominates.[3][4][1]
-
Trace Metal Ions: Transition metals such as copper (Cu²⁺) and iron (Fe³⁺) are potent catalysts for thiol oxidation.[2][5]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[6][1]
-
Exposure to Light: UV radiation can promote the photochemical oxidation of thiols.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months)[7] | Minimizes the rate of chemical degradation, including oxidation. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[7][8] | Prevents oxidation by atmospheric oxygen. |
| Form | Solid (as supplied) or as a stock solution in an anhydrous solvent.[8] | The solid form is generally more stable for long-term storage. |
| Light Exposure | Protected from light (stored in the dark).[8] | Reduces potential photochemical degradation. |
| Moisture | In a desiccated environment.[8][9] | Prevents hydrolysis and other moisture-mediated degradation. |
Q3: Which reducing agent is better for preventing oxidation, TCEP or DTT?
A3: Both Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are effective reducing agents for thiols. However, TCEP is often preferred for applications involving maleimide chemistry.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemistry | Thiol-free reductant. | Thiol-containing reductant. |
| Effective pH Range | Wide (1.5 - 8.5).[10] | Narrow (pH > 7).[10] |
| Stability | More stable, resistant to air oxidation.[10] | Less stable, sensitive to oxidation. |
| Odor | Odorless.[10] | Strong, unpleasant odor. |
| Downstream Reactions | Does not require removal for maleimide reactions.[1][10] | Must be removed before thiol-reactive conjugation.[10] |
Q4: How can I prepare and handle solutions to minimize thiol oxidation?
A4: Proper solution preparation and handling are critical. Follow these steps:
-
Use High-Purity Solvents and Reagents: Minimize contaminants that could catalyze oxidation.
-
Deoxygenate Buffers: Immediately before use, degas all aqueous buffers by sparging with an inert gas like nitrogen or argon for 20-30 minutes, or by using the freeze-pump-thaw method.[11][12][13][14]
-
Control pH: Maintain the pH of your solution between 6.0 and 7.5 to keep the thiol group in its more stable, protonated form.[1][10]
-
Add a Chelating Agent: Incorporate 1-5 mM of a chelating agent such as EDTA into your buffers to sequester trace metal ions.[15][2]
-
Work Quickly and on Ice: Prepare samples on ice and minimize their time at room temperature to slow the rate of oxidation.[2]
-
Use an Inert Atmosphere: For highly sensitive experiments, prepare samples in a glove box or under a stream of inert gas.[2][16]
Experimental Protocols
Protocol 1: Preparation of a Deoxygenated Buffer with Chelating Agent
This protocol describes the preparation of a standard phosphate buffer suitable for working with this compound.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Inert gas cylinder (Nitrogen or Argon) with a sparging tube
-
Sterile flask and stir bar
Procedure:
-
Prepare a 100 mM phosphate buffer solution by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in high-purity water.
-
Add EDTA to the buffer to a final concentration of 5 mM.
-
Place the buffer in a flask with a stir bar and begin stirring.
-
Insert a sparging tube into the buffer, ensuring the tip is below the liquid surface.
-
Sparge the solution with nitrogen or argon gas for at least 20-30 minutes to remove dissolved oxygen.[1]
-
Adjust the buffer to the desired pH (e.g., 6.5 - 7.5) using concentrated HCl or NaOH.
-
Use the deoxygenated buffer immediately for the best results.
Protocol 2: General Workflow for a Thiol-Maleimide Conjugation Reaction
This protocol outlines the general steps for conjugating this compound to a maleimide-functionalized molecule, incorporating best practices to prevent thiol oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. Resin-assisted enrichment of thiols as a general strategy for proteomic profiling of cysteine-based reversible modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencing.com [sciencing.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. aocs.org [aocs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Thiol-C2-PEG2-OH Functionalized Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Thiol-C2-PEG2-OH functionalized surfaces.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the functionalization and use of this compound on various substrates, particularly gold.
| Issue | Potential Causes | Recommended Solutions |
| Inconsistent Surface Coverage or "Patchy" Monolayers | 1. Substrate Contamination: Organic residues, dust particles, or uneven surface topography can hinder the formation of a uniform self-assembled monolayer (SAM). 2. Suboptimal Thiol Concentration: An inappropriate concentration of this compound in the deposition solution can lead to incomplete or poorly ordered monolayers. 3. Insufficient Incubation Time: The self-assembly process requires adequate time for the thiol molecules to organize on the surface. | 1. Rigorous Substrate Cleaning: Implement a thorough cleaning protocol suitable for your substrate (e.g., piranha solution for gold, followed by rinsing with deionized water and ethanol, and drying under a stream of inert gas).[1] 2. Optimize Thiol Concentration: Start with a concentration in the range of 1-5 mM in a high-purity solvent like ethanol. Titrate the concentration to find the optimal condition for your specific application.[1] 3. Increase Incubation Time: While initial adsorption is rapid, achieving a well-ordered monolayer can take several hours. An incubation time of 12-24 hours is often recommended.[2] |
| Poor Stability in Aqueous or Biological Buffers (e.g., PBS) | 1. Oxidation of the Thiol-Gold Bond: The sulfur-gold bond is susceptible to oxidation, especially in the presence of dissolved oxygen, which can lead to desorption of the PEG linker.[3][4] 2. Displacement by Other Thiols: Thiols present in biological media (e.g., glutathione, cysteine) can compete for binding sites on the gold surface, leading to the displacement of the this compound. 3. Hydrolytic Degradation of the Substrate-Thiol Bond: While the gold-thiol bond is relatively stable, it can undergo slow degradation in aqueous environments over extended periods.[5] | 1. Use Degassed Buffers: De-gas all aqueous solutions by bubbling with an inert gas (e.g., argon or nitrogen) to minimize dissolved oxygen.[6] 2. Consider Alternative Chemistries: For applications requiring high stability in thiol-containing media, consider using more robust linkages such as thiol-maleimide or thiol-ene chemistry.[7][8] 3. Employ Multidentate Thiols: If feasible for your application, using a PEG linker with multiple thiol groups can significantly enhance binding stability.[9][10][11] |
| Rapid Degradation Under Ambient Conditions | 1. Air Oxidation: Prolonged exposure to air can lead to the oxidation of the thiol headgroup, weakening its bond to the substrate.[3] 2. Photodegradation: Exposure to UV light can induce photochemical transformations of the PEG coating, including chain scission and oxidation of the sulfur atom.[12] | 1. Store Under Inert Atmosphere: After functionalization, store the surfaces in a desiccator or under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. 2. Protect from Light: Store functionalized surfaces in the dark or in light-blocking containers to prevent photodegradation. |
| High Non-Specific Protein Adsorption | 1. Incomplete Monolayer Formation: Defects or "pinholes" in the SAM can expose the underlying substrate, leading to non-specific protein binding. 2. Contamination of the PEG Layer: The hydroxyl terminus of the PEG chain can become contaminated, altering its protein-repellent properties. 3. Short PEG Chain Length: While short PEG chains like PEG2 provide some hydrophilicity, longer chains are generally more effective at preventing protein adsorption.[13] | 1. Optimize SAM Formation Protocol: Refer to the solutions for "Inconsistent Surface Coverage" to ensure a densely packed monolayer. 2. Thorough Rinsing: After SAM formation, rinse the surface extensively with the deposition solvent and then with deionized water to remove any unbound molecules or contaminants.[1] 3. Consider Longer PEG Chains: If non-specific binding is a critical issue, using a longer PEG-thiol (e.g., PEG6, PEG12) may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for this compound functionalized surfaces on gold?
The primary degradation mechanisms are oxidation of the thiol-gold bond and displacement by other nucleophilic species present in the environment.[3][5] Oxidation can be initiated by atmospheric oxygen or reactive oxygen species in solution, leading to the formation of sulfinates or sulfonates, which have a weaker affinity for the gold surface.[12][14] In biological media, abundant free thiols like glutathione can displace the surface-bound this compound.
Q2: How does the short C2-PEG2 chain length affect the stability of the functionalized surface?
Shorter PEG chains, like in this compound, can form densely packed monolayers. However, they may offer less steric hindrance to protect the underlying thiol-gold bond from oxidative or chemical attack compared to longer PEG chains.[13] The stability is a complex interplay between the packing density and the protective barrier provided by the PEG layer.
Q3: What are more stable alternatives to the thiol-gold linkage for surface functionalization?
For applications demanding high stability, consider the following alternatives:
-
Thiol-Maleimide Chemistry: This forms a stable thioether bond. However, the resulting succinimide ring can be susceptible to hydrolysis, which can be mitigated by using next-generation maleimides.[15][16][17]
-
Thiol-Ene "Click" Chemistry: This photo-initiated reaction forms a very stable thioether linkage and is insensitive to oxygen and water, making it a robust functionalization method.[7][8][18][19]
Q4: How can I verify the stability of my functionalized surface?
Several surface-sensitive techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide quantitative information on the elemental composition of the surface, allowing you to monitor changes in the sulfur and carbon signals over time, which can indicate degradation or desorption of the PEG-thiol.[14][20][21][22]
-
Contact Angle Goniometry: Changes in the water contact angle can indicate alterations in the surface chemistry. A stable, well-formed hydrophilic monolayer should maintain a low and consistent contact angle. An increase in the contact angle may suggest contamination or degradation of the PEG layer.[23][24][25][26][27]
Q5: What is the recommended storage procedure for this compound functionalized surfaces?
To maximize the shelf-life of your functionalized surfaces, they should be stored in a clean, dry environment, protected from light, and under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).[5]
Experimental Protocols
Protocol 1: Formation of a Stable this compound Self-Assembled Monolayer (SAM) on Gold
Materials:
-
Gold-coated substrate
-
This compound
-
200-proof ethanol (anhydrous)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Clean glass or polypropylene containers
-
Nitrogen or Argon gas supply
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Carefully remove the substrate and rinse thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrate under a gentle stream of nitrogen or argon gas. Use immediately.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean container.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the thiol solution.
-
Seal the container and backfill with nitrogen or argon to minimize oxygen exposure.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[2]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with fresh ethanol to remove non-specifically adsorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
-
-
Storage:
-
Store the functionalized substrate in a clean, dry, and dark environment, preferably under an inert atmosphere.
-
Protocol 2: Assessment of Surface Stability using Contact Angle Goniometry
Materials:
-
This compound functionalized substrate
-
Contact angle goniometer
-
High-purity water
-
Buffer of interest (e.g., PBS)
Procedure:
-
Initial Measurement:
-
Measure the static water contact angle on at least three different spots of the freshly prepared functionalized surface to establish a baseline.
-
-
Aging/Incubation:
-
Expose the functionalized surface to the desired conditions (e.g., storage in air, immersion in PBS at 37°C).
-
-
Periodic Measurements:
-
At regular time intervals (e.g., 1, 3, 7, 14 days), remove the substrate, rinse gently with DI water, and dry with a stream of nitrogen.
-
Measure the static water contact angle as in step 1.
-
-
Data Analysis:
-
Plot the contact angle as a function of time. A significant change in the contact angle indicates a change in the surface chemistry and thus, instability of the monolayer.[23]
-
Visualizations
Caption: Experimental workflow for the preparation and stability evaluation of this compound functionalized surfaces.
Caption: Key degradation pathways for this compound self-assembled monolayers on a gold surface.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissociation and degradation of thiol-modified DNA on gold nanoparticles in aqueous and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Highly stable thiol–ene systems: from their structure–property relationship to DLP 3D printing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Multivalency of PEG-thiol ligands affects the stability of NIR-absorbing hollow gold nanospheres and gold nanorods - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Improved stability of "naked" gold nanoparticles enabled by in situ coating with mono and multivalent thiol PEG ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multivalency of PEG-thiol ligands affects the stability of NIR-absorbing hollow gold nanospheres and gold nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical transformations of thiolated polyethylene glycol coatings on gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chain-length dependence of the protein and cell resistance of oligo(ethylene glycol)-terminated self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photochemical transformations of thiolated polyethylene glycol coatings on gold nanoparticles - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 23. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dataphysics-instruments.com [dataphysics-instruments.com]
- 25. Surface Chemical Functionalization of Wrinkled Thiol–ene Elastomers for Promoting Cellular Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. users.aalto.fi [users.aalto.fi]
solving aggregation problems with Thiol-C2-PEG2-OH
Welcome to the technical support center for Thiol-C2-PEG2-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating aggregation issues during bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: I observed turbidity or precipitation immediately after adding my this compound conjugate to the protein solution. What is the likely cause?
Answer: Immediate precipitation upon mixing is often due to several factors related to reaction conditions and reagent preparation.
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation. A common concentration range for efficient conjugation is 1-10 mg/mL.[1][2][3]
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer are critical for protein stability. If the buffer pH is too close to the isoelectric point (pI) of your protein, it can lead to aggregation.
-
Solvent Mismatch: If your this compound conjugate is first dissolved in an organic solvent like DMSO, adding it too quickly to the aqueous protein solution can cause localized high concentrations of the organic solvent, leading to protein precipitation.[1]
Recommended Solutions:
-
Optimize Protein Concentration: Try the conjugation reaction at a lower protein concentration.
-
Buffer Screening: Perform a buffer screening experiment to identify the optimal pH and ionic strength for your protein's stability. For thiol-maleimide reactions, a pH of 6.5-7.5 is recommended.[1]
-
Slow Addition of Reagents: Add the dissolved this compound conjugate dropwise to the protein solution while gently stirring to ensure proper mixing and avoid localized high concentrations.
Question 2: My final conjugate shows a high molecular weight peak in Size Exclusion Chromatography (SEC), indicating soluble aggregates. What could be the cause?
Answer: The formation of soluble aggregates that are not immediately visible can be caused by several factors throughout the conjugation process.
-
Intermolecular Cross-linking: If you are using a bifunctional linker, or if your this compound has impurities, it can lead to the cross-linking of multiple protein molecules, forming aggregates.
-
Hydrophobicity: If the molecule you are conjugating to your protein is hydrophobic, it can increase the overall hydrophobicity of the final conjugate, leading to self-association and aggregation.
-
Over-labeling: Attaching too many linker-payload molecules to the protein can alter its surface properties and pI, increasing the propensity for aggregation.
Recommended Solutions:
-
Optimize Molar Ratio: Carefully titrate the molar ratio of the this compound conjugate to your protein to find the optimal balance between conjugation efficiency and aggregation. A 10 to 20-fold molar excess of the maleimide reagent to the protein is a common starting point.
-
Incorporate Stabilizing Excipients: The addition of excipients to your buffer can help to prevent aggregation. Sugars like sucrose, amino acids like arginine, and non-ionic surfactants like polysorbate 80 are commonly used.
-
Purification: Use purification techniques like SEC to remove aggregates from your final product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
A1: this compound is a heterobifunctional linker. It contains a thiol (-SH) group on one end and a hydroxyl (-OH) group on the other, separated by a 2-unit polyethylene glycol (PEG) spacer. The thiol group can react with maleimides, and the hydroxyl group can be further functionalized, for example, by converting it to a carboxylic acid for reaction with amines. It is commonly used in bioconjugation, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Q2: How should I store and handle this compound?
A2: Thiol-containing reagents are susceptible to oxidation. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.
Q3: What is the optimal pH for reacting the thiol group of this compound with a maleimide?
A3: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5. In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as maleimide hydrolysis or reaction with amines, which can occur at higher pH.[1]
Q4: How can I confirm that the thiol group on my protein is available for conjugation?
A4: If your protein has cysteine residues that are involved in disulfide bonds, these will need to be reduced to free thiols before conjugation. This is typically done using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it is a non-thiol-containing reducing agent and does not need to be removed before the conjugation step.
Data Presentation
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and to minimize maleimide hydrolysis.[1] |
| Temperature | 4 - 25 °C | Room temperature is generally sufficient; 4°C can be used for slower, more controlled reactions with sensitive proteins. |
| Protein Concentration | 1 - 10 mg/mL | A common range to balance reaction efficiency and the risk of aggregation.[1][2][3] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (starting point) | An excess of the maleimide reagent helps to ensure complete consumption of the thiol.[4] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 1:1 mass ratio with protein | Preferential exclusion, vitrification.[5][6] |
| Amino Acids | L-Arginine | 1-10 mM to 0.5 M | Suppresses intermolecular interactions.[7] |
| Surfactants | Polysorbate 80, Polysorbate 20 | 0.01% - 0.1% (w/v) | Prevents surface adsorption and aggregation.[8][9] |
Experimental Protocols
Protocol 1: Analysis of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight aggregates from the monomeric bioconjugate.
Materials:
-
SEC column suitable for the molecular weight range of your protein.
-
HPLC system with a UV detector.
-
Mobile Phase: A buffer that is compatible with your protein and does not cause further aggregation (e.g., phosphate-buffered saline).
-
Your bioconjugate sample.
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter your sample through a 0.22 µm filter to remove any large particulates.
-
Injection: Inject a suitable volume of your sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute before the monomer.
-
Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.
Protocol 2: Analysis of Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the sample and detect the presence of aggregates.
Materials:
-
DLS instrument.
-
Low-volume cuvette.
-
Your bioconjugate sample.
Methodology:
-
Sample Preparation: Filter your sample through a 0.22 µm filter into a clean, dust-free cuvette.
-
Instrument Setup: Set the desired measurement temperature and allow the instrument to equilibrate.
-
Data Acquisition: Place the cuvette in the instrument and perform the DLS measurement.
-
Data Analysis: The instrument's software will calculate the particle size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or a high PDI can indicate the presence of aggregates.
Protocol 3: Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To detect changes in the secondary structure of the protein that may be indicative of unfolding and a precursor to aggregation.
Materials:
-
CD spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
-
Your bioconjugate sample in a CD-compatible buffer (e.g., phosphate buffer).
Methodology:
-
Sample Preparation: Prepare your sample to a concentration of 0.1-0.5 mg/mL in a buffer that does not have high UV absorbance.
-
Blank Measurement: Record a baseline spectrum of the buffer alone.
-
Sample Measurement: Record the CD spectrum of your sample, typically in the far-UV range (190-250 nm).
-
Data Processing: Subtract the buffer baseline from your sample spectrum.
-
Data Analysis: Analyze the resulting spectrum for characteristic secondary structure signals. A loss of alpha-helical signal (negative bands at ~208 and 222 nm) and/or a gain in beta-sheet signal (negative band around 218 nm) can indicate conformational changes related to aggregation.
Visualizations
Caption: A step-by-step workflow for troubleshooting bioconjugate aggregation.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Impact of sucrose level on storage stability of proteins in freeze-dried solids: II. Correlation of aggregation rate with protein structure and molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stabilization of proteins by sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Polysorbate 80 Concentration on Thermal and Photostability of a Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
characterization techniques for defects in Thiol-C2-PEG2-OH SAMs
Welcome to the Technical Support Center for the characterization of Thiol-C2-PEG2-OH Self-Assembled Monolayers (SAMs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to diagnose and resolve common issues encountered during the formation and analysis of these specialized surfaces.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in this compound SAMs?
A1: The most common defects include:
-
Pinholes and Vacancy Islands: Microscopic to nanoscopic areas of the substrate that are not covered by the monolayer, allowing direct contact with the environment.[1][2] These can arise from incomplete monolayer formation or molecular desorption.
-
Disordered Domains: Regions where the PEG chains are poorly organized, potentially lying parallel to the substrate surface instead of extending outwards.[2] This can affect the antifouling properties and overall surface energy.
-
Contamination: Adsorption of adventitious molecules from the solvent, atmosphere, or handling, which can disrupt SAM ordering and function.[3]
-
Incomplete Thiol Binding: The presence of unbound or physisorbed thiol molecules that are not covalently attached to the gold substrate.[4][5]
-
Oxidized Sulfur Species: Oxidation of the thiol headgroup, which prevents proper binding to the gold surface.[4]
Q2: My contact angle measurements are inconsistent across the sample. What is the likely cause?
A2: Inconsistent contact angle readings, particularly high contact angle hysteresis (the difference between advancing and receding angles), often point to surface heterogeneity.[6][7] This can be caused by:
-
Patchy SAM coverage: Large domains of defects or bare substrate.
-
Surface contamination: Impurities on the SAM surface create regions with different wettability.
-
Roughness: While the underlying gold substrate should be smooth, poor SAM quality can increase nanoscale roughness, leading to contact line pinning.[7]
-
Chain Mobility: The flexibility of the PEG chains can influence wetting behavior and hysteresis.[8][9]
Q3: My XPS spectrum shows a shoulder peak around 164 eV in the S 2p region. What does this indicate?
A3: The primary S 2p3/2 peak for a thiol covalently bound to gold (a thiolate) should appear around 162.0 eV.[5][10] A peak or shoulder at a higher binding energy, typically between 163.5 eV and 164.0 eV, is attributed to unbound thiol groups (C-S-H).[5][11] This indicates incomplete SAM formation, the presence of a second layer of physisorbed molecules, or degradation of the monolayer. Very high binding energies (e.g., >168 eV) can indicate oxidized sulfur species.[4]
Q4: In my electrochemical impedance spectroscopy (EIS) data, the charge transfer resistance (Rct) is lower than expected for a well-packed monolayer. Why?
A4: A low Rct value in the presence of a redox probe like [Fe(CN)6]3-/4- suggests that the electron transfer between the probe and the electrode surface is not effectively blocked. This is a classic indicator of defects, such as pinholes, that allow the redox probe to access the gold substrate directly.[1][12] An ideal, defect-free SAM should act as an insulating barrier, resulting in a very high Rct. Instability in EIS measurements can also result from the redox probe itself deteriorating the monolayer over time.[12]
Troubleshooting Guides
Problem 1: Atomic Force Microscopy (AFM) images show high surface roughness and numerous pits.
-
Possible Cause 1: Substrate Contamination. Residual organic or particulate contamination on the gold substrate before SAM formation prevents uniform monolayer assembly.
-
Possible Cause 2: Sub-optimal Assembly Conditions. The concentration of the thiol solution, choice of solvent, or incubation time may be inadequate for forming a dense, well-ordered monolayer.
-
Possible Cause 3: AFM Imaging Artifacts. The imaging parameters may be too aggressive, causing the AFM tip to damage the soft monolayer.
-
Solution: Image in a gentle mode, such as Tapping Mode (intermittent contact mode).[17] Use a sharp tip with a low spring constant and apply the minimum possible force or setpoint amplitude to avoid damaging the SAM.[13] Start with larger scan sizes to identify representative areas before zooming in.[13]
-
Problem 2: The antifouling performance of the SAM is poor, with significant protein adsorption.
-
Possible Cause 1: Low Packing Density of PEG Chains. If the PEG chains are not sufficiently dense, underlying hydrophobic portions of the molecules or the substrate may be exposed, leading to nonspecific protein binding.
-
Solution: Verify SAM quality using complementary techniques. Use XPS to check for elemental composition and Angle-Resolved XPS (ARXPS) to estimate layer thickness.[18] Use EIS to confirm the SAM provides a good barrier to ion diffusion. A dense layer should show high impedance.[19] Re-optimize SAM formation conditions (see Problem 1).
-
-
Possible Cause 2: Contamination or Surface Degradation. The SAM surface may have adsorbed hydrophobic contaminants from the air or buffers, or it may have been damaged by harsh conditions (e.g., X-ray exposure during XPS).
-
Solution: Handle samples in a clean environment. Use freshly prepared, filtered protein solutions and buffers. Minimize the exposure of the SAM to high-energy radiation or harsh chemicals before the protein resistance assay.
-
-
Possible Cause 3: Inappropriate PEG Chain Conformation. The short C2 alkyl spacer and PEG2 unit may lead to a less ordered or "mushroom-like" conformation compared to longer-chain analogues, especially on rougher substrates.[20]
-
Solution: Characterize the substrate topography by AFM before SAM formation to ensure it is atomically smooth.[21] While the molecule itself cannot be changed, ensuring optimal packing density is the most effective way to promote the extended, protein-resistant "brush-like" conformation.
-
Quantitative Data Summary
The following tables provide typical quantitative values expected for high-quality Thiol-PEG SAMs on gold substrates. Values can vary based on the specific molecule, substrate quality, and measurement conditions.
Table 1: Surface Wettability and Thickness
| Parameter | Technique | Expected Value | Indication of Defects |
| Static Water Contact Angle | Contact Angle Goniometry | 30° - 50° | Higher or lower values suggest contamination or disorder |
| Contact Angle Hysteresis | Contact Angle Goniometry | < 10° | > 15° suggests significant heterogeneity or roughness[6][8] |
| SAM Thickness | Ellipsometry / ARXPS | ~1.5 - 2.0 nm | Thinner layer indicates incomplete coverage or disordered chains[18] |
| RMS Roughness | Atomic Force Microscopy | < 0.5 nm | > 1 nm suggests poor ordering, pits, or contamination[13] |
Table 2: Electrochemical Properties
| Parameter | Technique | Expected Value (in [Fe(CN)6]3-/4-) | Indication of Defects |
| Charge Transfer Resistance (Rct) | EIS | > 1 MΩ·cm² | < 100 kΩ·cm² suggests significant pinholes[12][19] |
| Double Layer Capacitance (Cdl) | EIS | < 5 µF/cm² | Higher values suggest probe penetration and access to gold |
| Desorption Peak Charge (Q) | Reductive Desorption CV | 60 - 80 µC/cm² | Lower values indicate sub-monolayer coverage[22] |
| Peak Desorption Potential | Reductive Desorption CV | -0.9V to -1.2V (vs Ag/AgCl) | Shift in potential can indicate different binding sites/defects [23] |
Table 3: Spectroscopic Signatures
| Parameter | Technique | Expected Peak Position (Binding Energy) | Indication of Defects |
| S 2p3/2 (Thiolate) | XPS | ~162.0 eV | Presence of peaks at ~164 eV (unbound) or >168 eV (oxidized)[5][11] |
| Au 4f7/2 | XPS | ~84.0 eV | Reference peak for substrate |
| C 1s (C-O, PEG) | XPS | ~286.5 eV | Verifies presence of PEG chains |
| C 1s (C-C/C-S) | XPS | ~285.0 eV | Verifies presence of alkyl spacer |
Visualization of Workflows and Logic
Caption: General experimental workflow for SAM preparation and characterization.
Caption: Troubleshooting logic for diagnosing poor SAM performance.
Detailed Experimental Protocols
Protocol 1: Atomic Force Microscopy (AFM) Imaging
-
Instrument Setup: Use an AFM system on a vibration isolation table. For high-resolution imaging in air, select a silicon nitride or sharp silicon cantilever with a nominal tip radius < 10 nm.[13]
-
Initial Survey: Begin with a large scan size (e.g., 2 µm x 2 µm) to assess the overall quality and homogeneity of the SAM.
-
Imaging Mode: Use intermittent contact (Tapping) mode to minimize lateral forces and prevent damage to the soft PEG monolayer.[17]
-
Parameter Optimization: Engage the tip on the surface and adjust the drive amplitude and setpoint to the lowest possible value that maintains stable tracking. This minimizes the applied force.
-
Data Acquisition: Acquire both height and phase images simultaneously. Phase images are highly sensitive to variations in surface properties and can reveal defects or domains not visible in the topography.[13]
-
Data Analysis: Use appropriate software to perform a first or second-order plane fit (flattening) to remove sample tilt and scanner bow.[24] Calculate the Root Mean Square (RMS) roughness from several representative areas to quantify surface topography. Identify and quantify defects like pinholes or vacancy islands.[13]
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Instrument Setup: Use a monochromatic Al Kα X-ray source. Ensure the vacuum in the analysis chamber is < 10⁻⁸ torr.
-
Survey Scan: Acquire a wide survey scan (0-1100 eV) to identify all elements present on the surface and check for unexpected contaminants.
-
High-Resolution Scans: Acquire high-resolution spectra for the key elemental regions: Au 4f, S 2p, C 1s, and O 1s.
-
Data Analysis:
-
Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.
-
Fit the S 2p spectrum to identify the primary thiolate peak (S 2p3/2 at ~162.0 eV) and check for unbound thiol (~164.0 eV) or sulfates (>168 eV).[5][10]
-
Fit the C 1s spectrum to resolve components for C-C/C-S (~285.0 eV) and C-O from the PEG backbone (~286.5 eV). The relative areas can provide information about the molecular integrity.
-
-
Thickness Estimation (Optional): If using Angle-Resolved XPS (ARXPS), collect spectra at multiple take-off angles (e.g., 10° to 90°). The attenuation of the Au 4f signal relative to the C 1s or O 1s signals can be used to calculate the overlayer thickness.[4][18]
Protocol 3: Electrochemical Characterization (EIS & CV)
-
Electrochemical Cell Setup: Use a three-electrode setup with the SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte Preparation: Prepare an aqueous solution containing a redox probe, typically 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a supporting electrolyte like 0.1 M KCl.[25] De-aerate the solution by bubbling with N₂ gas for at least 15 minutes.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set the DC potential to the formal potential of the redox couple (determined via CV, typically ~+0.2V vs Ag/AgCl).
-
Apply a small AC perturbation (e.g., 10 mV).
-
Sweep the frequency over a wide range (e.g., 100 kHz to 0.1 Hz).
-
Fit the resulting Nyquist plot to an appropriate equivalent circuit (e.g., a Randles circuit) to extract the charge transfer resistance (Rct).[26] A high Rct indicates a well-blocking monolayer.
-
-
Cyclic Voltammetry (CV) for Reductive Desorption:
-
Use an electrolyte without a redox probe, such as 0.1 M NaOH.[22] De-aerate thoroughly.
-
Scan the potential from a starting value where the SAM is stable (e.g., -0.2 V) to a sufficiently negative potential to cause desorption (e.g., -1.4 V vs Ag/AgCl).[22]
-
The integrated area of the cathodic (desorption) peak in the voltammogram corresponds to the total charge (Q) required to reduce the thiolate and desorb the monolayer. This charge can be used to calculate the surface coverage of the molecules.[1][22]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular-scale surface structures of oligo(ethylene glycol)-terminated self-assembled monolayers investigated by frequency modulation atomic force microscopy in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Slippery Behavior of PEGylated Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multitechnique characterization of oligo(ethylene glycol) functionalized gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eag.com [eag.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.cn [tools.thermofisher.cn]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Substrate effects in poly(ethylene glycol) self-assembled monolayers on granular and flame-annealed gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New insights into the electrochemical desorption of alkanethiol SAMs on gold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]
- 24. AFM image analysis: a comprehensive guide - Digital Surf [digitalsurf.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Removal of Thiol-C2-PEG2-OH from Gold Substrates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the procedures for removing Thiol-C2-PEG2-OH self-assembled monolayers (SAMs) from gold substrates. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing this compound from gold substrates?
A1: Several methods can be employed to remove thiol-based SAMs, including this compound, from gold surfaces. The most common techniques include:
-
Chemical Treatment: This involves using solutions like a mixture of ammonium hydroxide and hydrogen peroxide (NH4OH/H2O2), piranha solution (a mixture of sulfuric acid and hydrogen peroxide), or sodium borohydride (NaBH4) to chemically alter and remove the thiol layer.[1][2]
-
Thermal Desorption: This method involves heating the substrate to a high temperature (typically above 200°C) to break the gold-sulfur bond and desorb the thiol molecules.[3]
-
UV/Ozone Treatment: Exposing the substrate to ultraviolet (UV) light in the presence of ozone is an effective method for oxidizing and removing organic monolayers like thiols.[3][4]
-
Plasma Cleaning: Using oxygen or hydrogen plasma can effectively remove organic contaminants and thiol SAMs from the gold surface.[3]
-
Electrochemical Desorption: Applying a negative potential to the gold substrate in an electrolyte solution can cause the reductive desorption of the thiol molecules.[2][5]
Q2: Will the removal process damage my gold substrate?
A2: Some removal methods have the potential to damage the gold substrate if not performed carefully. For instance, prolonged exposure to piranha solution can make the gold layer brittle.[3] Similarly, high temperatures during thermal desorption can alter the morphology of the gold surface.[3] It is crucial to optimize the duration and conditions of the chosen removal method to minimize any damage to the substrate.
Q3: Can I reuse my gold substrate after removing the this compound?
A3: Yes, a primary goal of removing the SAM is often to regenerate the gold surface for reuse. The success of regeneration depends on the completeness of the removal and the preservation of the gold surface integrity. Studies have shown successful re-deposition of SAMs after cleaning with methods like sodium borohydride solution, with recovery of electrochemical characteristics up to 90.3%.[2]
Q4: How can I verify that the this compound has been completely removed?
A4: Several surface-sensitive analytical techniques can be used to confirm the removal of the thiol SAM:
-
X-ray Photoelectron Spectroscopy (XPS): To check for the absence of sulfur and changes in the carbon and oxygen signals on the surface.[4]
-
Contact Angle Measurements: A clean gold surface is hydrophilic, so a decrease in the water contact angle can indicate the removal of the organic layer.
-
Electrochemical Methods: Techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can show changes in the electrode interface corresponding to the removal of the insulating thiol layer.[2]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and ensure the removal of the SAM.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete removal of the this compound layer | Insufficient treatment time or concentration of the removal agent. | Increase the duration of the treatment or use a fresh, higher concentration solution. For UV/Ozone, increase the exposure time.[4] |
| The chosen method is not effective for the specific PEGylated thiol. | Try an alternative removal method. For example, if chemical treatment is ineffective, consider thermal desorption or plasma cleaning. | |
| Damage to the gold substrate (e.g., peeling, roughening) | The removal process is too harsh. | Reduce the treatment time or use a milder cleaning agent. For piranha solution, ensure the exposure time is very short (e.g., under 45 seconds).[3] For thermal desorption, use the lowest effective temperature. |
| Inconsistent removal across the substrate surface | Uneven exposure to the cleaning agent or energy source. | Ensure the entire substrate is uniformly immersed in the chemical solution or evenly exposed to the UV/ozone or plasma. |
| Surface contamination after removal | Re-adsorption of contaminants from the environment or cleaning solution. | Immediately after removal and rinsing, dry the substrate with a stream of inert gas (like nitrogen or argon) and store it in a clean, controlled environment. |
| Difficulty re-functionalizing the surface after cleaning | Residual sulfur atoms may remain on the surface, or the gold surface may be oxidized. | Some cleaning methods may leave behind sulfur residues. Hydrogen plasma cleaning might be more effective at removing all traces of sulfur than oxygen plasma.[3] If oxidation is suspected, an electrochemical reduction step may be necessary. |
Quantitative Data on Removal Methods
The efficiency of thiol removal can vary significantly depending on the specific thiol, the substrate, and the removal method used. The table below summarizes some reported efficiencies for different techniques.
| Removal Method | Thiol/SAM | Substrate | Reported Efficiency/Outcome | Reference |
| NH4OH–H2O2–H2O Solution | 11-mercapto-1-undecanol | Gold | Showed the highest removal rate and efficiency among different molar ratios. | [6] |
| Sodium Borohydride Solution | 6-Mercaptohexanoic acid (MHA) | Gold Electrode | 90.3% recovery of original electrochemical characteristics. | [2] |
| UV/Ozone | Alkanethiols | Gold | Effective removal, with the ability to control the amount of ligand removed by varying exposure time. | [4] |
| Thermal Treatment | Thiolate-stabilized AuNPs | Carbon Supports | Up to 95% removal of the stabilizing agent. | [7] |
| Ligand Exchange | Thiolated PEG (1 kDa) on AuNPs | N/A | 70% to 95% exchange efficiency depending on the incoming ligand. | [8][9] |
Experimental Protocols
Protocol 1: Chemical Removal using NH4OH–H2O2–H2O Solution
This protocol is adapted from a method for removing thiol SAMs from gold surfaces.[1][6]
Materials:
-
Ammonium hydroxide (NH4OH, 28-30%)
-
Hydrogen peroxide (H2O2, 30%)
-
Deionized (DI) water
-
Gold substrate with this compound SAM
-
Beakers
-
Tweezers
-
Nitrogen or Argon gas source
Procedure:
-
Prepare the cleaning solution by mixing NH4OH, H2O2, and DI water. A commonly used volume ratio is 1:1:5 (NH4OH:H2O2:H2O). Caution: This mixture can be reactive. Prepare it in a well-ventilated fume hood.
-
Immerse the gold substrate in the freshly prepared solution using clean tweezers.
-
Heat the solution to around 70-80°C for 10-60 minutes. The optimal time may need to be determined experimentally.
-
After the desired time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
-
Verify the removal using an appropriate surface analysis technique.
Protocol 2: UV/Ozone Cleaning
This protocol is based on the general procedure for UV/ozone cleaning to remove organic contaminants.[4]
Materials:
-
UV/Ozone cleaner system
-
Gold substrate with this compound SAM
-
Tweezers
Procedure:
-
Ensure the chamber of the UV/ozone cleaner is clean.
-
Place the gold substrate on the sample stage inside the chamber using clean tweezers.
-
Turn on the UV lamp and the ozone generator according to the manufacturer's instructions.
-
Expose the substrate to UV/ozone for a predetermined duration. A typical starting point is 15-20 minutes. The optimal time will depend on the thickness and density of the SAM.
-
After the treatment, turn off the system and carefully remove the substrate.
-
The surface should be ready for use or further characterization. For some applications, a brief rinse with DI water followed by drying may be beneficial.
Visualizations
Caption: General workflow for removing this compound from gold substrates.
Caption: Troubleshooting decision tree for this compound removal.
References
- 1. researchgate.net [researchgate.net]
- 2. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Removal of thiol ligands from surface-confined nanoparticles without particle growth or desorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of desorption of alkanethiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for the removal of thiols on gold surfaces using an NH4OH-H2O2-H2O solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of thiolated ligand exchange on gold nanoparticles monitored by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Bioconjugation Efficiency with Thiol-C2-PEG2-OH
Welcome to the technical support center for Thiol-C2-PEG2-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting common issues and to offer detailed protocols to increase the efficiency of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker featuring a terminal thiol (-SH) group and a hydroxyl (-OH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1] This structure allows for the sequential or orthogonal conjugation of two different molecules. The thiol group is highly reactive towards maleimides, vinyl sulfones, and gold surfaces, making it ideal for attaching the linker to proteins (via cysteine residues) or nanoparticles.[2][3] The hydroxyl group can be conjugated to various molecules through reactions with isocyanates or activated esters. The PEG spacer enhances solubility and reduces non-specific binding.[4] Common applications include the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles for drug delivery.[1][5]
Q2: What is "orthogonal reactivity" and why is it important for this compound?
Orthogonal reactivity refers to the ability to perform distinct chemical reactions on the different functional groups of a molecule without interfering with each other.[2] For this compound, this means you can selectively react the thiol group first, purify the intermediate, and then react the hydroxyl group with a different molecule in a subsequent step. This stepwise approach is crucial for creating well-defined bioconjugates and avoiding the formation of unwanted side products.[2]
Q3: How should I store and handle this compound to maintain its reactivity?
The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfide bonds and a loss of reactivity.[1] To minimize oxidation, store the reagent at -20°C under an inert atmosphere (e.g., argon or nitrogen) and desiccated.[6] When preparing to use the reagent, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions fresh for each use and use degassed buffers to remove dissolved oxygen.[5]
Q4: What are the optimal pH conditions for reacting the thiol group of this compound with a maleimide?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2] Within this range, the reaction is highly selective for thiols over other nucleophilic groups like amines.[2] Below pH 6.5, the reaction rate is significantly slower because the thiol group is predominantly in its less reactive protonated form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with amines, leading to non-specific labeling.[2]
Troubleshooting Guide
Low or No Conjugation Yield
Problem: You are observing a low yield or complete failure of your conjugation reaction.
Below is a troubleshooting workflow to identify and resolve the issue:
Caption: Troubleshooting workflow for low bioconjugation yield.
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group of this compound with a maleimide-activated protein.
Materials:
-
This compound
-
Maleimide-activated protein
-
Thiol-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[2]
-
-
Quenching:
-
Add a quenching reagent in slight molar excess to the initial amount of maleimide to stop the reaction. Incubate for an additional 30 minutes.[2]
-
-
Purification:
-
Remove the excess this compound and quenching reagent using SEC or dialysis.[2]
-
-
Characterization:
-
Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.[5]
-
Protocol 2: Hydroxyl Group Conjugation via Isocyanate Reaction
This protocol outlines the reaction of the hydroxyl group of a this compound-conjugated molecule with an isocyanate-containing molecule. It is assumed that the thiol group has already been reacted and the product purified.
Materials:
-
This compound-conjugated molecule
-
Isocyanate-containing molecule
-
Anhydrous, amine-free solvent (e.g., THF or DMF)
-
Base catalyst (e.g., DBU)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound-conjugated molecule in the anhydrous solvent.
-
Dissolve the isocyanate-containing molecule in the anhydrous solvent.
-
-
Conjugation Reaction:
-
Add the isocyanate solution to the solution of the this compound-conjugated molecule.
-
Add a catalytic amount of DBU.[7]
-
Allow the reaction to proceed at room temperature, monitoring the progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as preparative HPLC.[5]
-
Data Summary Tables
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Value | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and to minimize maleimide hydrolysis.[2] |
| Temperature | 4 - 25 °C | Room temperature is generally sufficient; 4°C can be used for slower, more controlled reactions. |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | An excess of the linker helps to ensure complete consumption of the protein's reactive sites.[2] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time.[2] |
Table 2: Analytical Techniques for Characterization
| Technique | Information Provided | Key Considerations |
| SDS-PAGE | Apparent molecular weight shift upon conjugation. | Provides a qualitative assessment of conjugation.[8] |
| Mass Spectrometry (MS) | Precise molecular weight of the conjugate. | Confirms the identity and degree of labeling.[9] |
| HPLC (SEC, RP) | Purity of the conjugate and separation from unreacted components. | Essential for purification and quality control.[9] |
| UV-Vis Spectroscopy | Quantification of free thiols (Ellman's Test). | Useful for assessing the availability of reactive thiols before conjugation.[10] |
Signaling Pathways and Workflows
Caption: Stepwise bioconjugation workflow using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiol-PEG2-acid, 1379649-73-6 | BroadPharm [broadpharm.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
best practices for storing and handling Thiol-C2-PEG2-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Thiol-C2-PEG2-OH.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and reactivity of this compound. For long-term storage, it is recommended to store the compound at -20°C under an inert atmosphere, such as argon or nitrogen.[1][2][3] For stock solutions in a solvent, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution should be used within 1 month.[4]
Q2: How should I handle this compound upon receiving it?
A2: this compound is typically shipped at room temperature in its solid or liquid form.[1][4] Upon receipt, it is best practice to promptly store it at the recommended temperature of -20°C.[1] Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation, which can degrade the compound.[5]
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in water and most organic solvents.[6] For creating stock solutions, dimethyl sulfoxide (DMSO) is a common choice, with solubility being greater than or equal to 100 mg/mL.[4] It is important to use anhydrous solvents to minimize moisture-related degradation.[1]
Q4: What is the primary cause of degradation for this compound?
A4: The primary degradation pathway for this compound is the oxidation of the thiol (-SH) group.[1] This oxidation is accelerated by exposure to atmospheric oxygen, elevated temperatures, and the presence of metal ions.[1] The thiol group can oxidize to form a disulfide bond, rendering the molecule inactive for its intended conjugation reactions.[1]
Q5: What are the main applications of this compound?
A5: this compound is a versatile linker molecule used in bioconjugation, drug delivery, and materials science.[7][8][9] Its thiol group allows for attachment to maleimide-functionalized molecules or noble metal surfaces like gold nanoparticles.[10][11] The hydroxyl (-OH) group can be further functionalized for subsequent reactions. It is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low conjugation efficiency to a maleimide-functionalized molecule. | Oxidation of the thiol group to a disulfide. | Store and handle this compound under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1] Use freshly prepared solutions for conjugation reactions. Consider a brief treatment with a reducing agent like TCEP to cleave any disulfide bonds before the reaction.[9] |
| Incorrect pH of the reaction buffer. | The thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5.[10] At pH values above 7.5, the maleimide group can react with amines.[10] Ensure your reaction buffer is within the optimal pH range. | |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use vials to avoid repeated freezing and thawing, which can degrade the compound.[4] |
| Moisture contamination. | Allow the vial to warm to room temperature before opening to prevent condensation.[5] Use anhydrous solvents for preparing solutions.[1] | |
| Precipitation of the compound in aqueous buffer. | Poor solubility of the conjugate. | The PEG spacer in this compound enhances water solubility.[11] If precipitation occurs after conjugation, it might be due to the properties of the conjugated molecule. Consider using a buffer with a different pH or ionic strength. |
| Formation of unexpected byproducts. | Reaction with incompatible reagents. | Avoid strong oxidizing agents which can react with the thiol group.[12] Ensure all reagents and buffers are compatible with thiol chemistry. |
Data Summary
Storage Recommendations
| Form | Temperature | Atmosphere | Duration |
| Neat (as supplied) | -20°C | Inert (Argon or Nitrogen) | Long-term |
| Stock Solution | -80°C | Inert (Argon or Nitrogen) | Up to 6 months[4] |
| Stock Solution | -20°C | Inert (Argon or Nitrogen) | Up to 1 month[4] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C6H14O3S[4] |
| Molecular Weight | 166.24 g/mol [4] |
| Appearance | Colorless to light yellow liquid[4] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), water, and most organic solvents.[4][6] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol describes the reaction of the thiol group of this compound with a maleimide-activated molecule (e.g., a protein).
Materials:
-
This compound
-
Maleimide-activated molecule
-
Thiol-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the maleimide-activated molecule in the reaction buffer to the desired concentration.
-
Immediately before use, dissolve this compound in the reaction buffer. A 10 to 20-fold molar excess of this compound relative to the maleimide-activated molecule is often a good starting point.[10]
-
-
Conjugation Reaction:
-
Add the this compound solution to the solution of the maleimide-activated molecule.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[10]
-
-
Quenching:
-
Add a quenching reagent in slight molar excess to the initial amount of the maleimide to react with any unreacted maleimide groups.
-
Incubate for an additional 30 minutes.[10]
-
-
Purification:
-
Remove the excess this compound and quenching reagent using size-exclusion chromatography or dialysis.[10]
-
Visualizing the Thiol-Maleimide Conjugation Workflow
Caption: Workflow for Thiol-Maleimide Conjugation.
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Low Conjugation Yield
This diagram outlines the decision-making process when troubleshooting experiments with low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-PEG2-acid, 1379649-73-6 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. confluore.com [confluore.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biochempeg.com [biochempeg.com]
Validation & Comparative
The Short and the Long of It: A Comparative Guide to Thiol-C2-PEG2-OH and Longer PEG Thiols for Optimal Surface Passivation
For researchers, scientists, and drug development professionals seeking to minimize non-specific binding and enhance the biocompatibility of their materials, the choice of surface passivation agent is critical. Poly(ethylene glycol) (PEG) thiols are a gold standard for creating protein-resistant self-assembled monolayers (SAMs) on noble metal surfaces. This guide provides an in-depth comparison of the short-chain Thiol-C2-PEG2-OH and its longer-chain counterparts, supported by experimental data, to inform the selection of the most appropriate passivation agent for your application.
The effectiveness of a PEG thiol in preventing non-specific protein adsorption and cell adhesion is a complex interplay of its chain length, grafting density, and the resulting conformation of the PEG layer on the surface. While longer PEG chains have traditionally been favored for creating a steric barrier, recent evidence suggests that shorter chains, such as this compound, can offer superior passivation under certain conditions due to their ability to form denser, more uniform monolayers.
Performance Comparison: Short-Chain vs. Long-Chain PEG Thiols
The decision between a short-chain PEG thiol like this compound and a longer-chain alternative is not straightforward and depends heavily on the specific requirements of the application, including the types of proteins to be repelled and the desired stability of the surface coating.
Shorter chain PEG molecules have been shown to passivate gold nanoparticle surfaces more effectively against various protein types.[1][2] This enhanced performance is often attributed to the higher grafting density that can be achieved with smaller molecules, which are less affected by steric hindrance during the self-assembly process.[3][4] A dense PEG layer is considered a crucial factor in preventing protein adsorption.[5]
Conversely, some studies indicate that as the molecular weight of PEG increases, its ability to resist protein adsorption may decrease due to a lower grafting density.[3] However, other research suggests that longer PEG chains can provide better protein resistance.[5][6] This highlights the nuanced relationship between PEG chain length, surface density, and anti-fouling properties. For instance, on gold nanoparticles, a decrease in the localized surface plasmon resonance (LSPR) redshift is observed as the PEG size increases, which is indicative of a less dense PEG layer for longer chains.[2]
The stability of the passivation layer is another critical consideration. PEG-thiol SAMs on gold surfaces can be susceptible to degradation upon exposure to air and elevated temperatures, which can lead to a loss of passivation efficacy over time.[7]
The following table summarizes the key performance differences between this compound and longer PEG thiols based on available data.
| Performance Metric | This compound (Short-Chain) | Longer-Chain PEG Thiols (e.g., >10 PEG units) | Key Considerations |
| Protein Adsorption Resistance | Can be more effective due to higher grafting density.[1][2] | Effectiveness can vary; some studies show weaker resistance with increasing molecular weight due to lower density[3], while others show improved resistance.[5][6] | The optimal chain length can be protein-dependent. |
| Grafting Density | Higher, due to reduced steric hindrance.[1][2][3][4] | Lower, as steric hindrance between larger polymer chains limits surface packing.[3][4] | Higher density is generally correlated with better passivation.[5] |
| Monolayer Uniformity | Tends to form more uniform and densely packed monolayers. | May form less uniform layers with a "mushroom-like" structure at lower densities.[2] | Uniformity is crucial for consistent performance. |
| Stability | Subject to degradation of the thiol-gold bond.[7] | Also subject to degradation of the thiol-gold bond.[7] | The stability is more dependent on the thiol-gold linkage than the PEG chain length. |
Visualizing the Difference: Molecular Packing on the Surface
The following diagrams illustrate the conceptual difference in how a short-chain PEG thiol like this compound and a longer-chain PEG thiol self-assemble on a gold surface.
Caption: High-density packing of short-chain PEG thiols.
Caption: Lower-density packing of long-chain PEG thiols.
Experimental Protocols
Achieving a high-quality, passivated surface requires a meticulous experimental procedure. The following is a generalized protocol for the functionalization of gold surfaces with this compound or other PEG thiols.
1. Substrate Cleaning and Preparation:
-
Objective: To ensure a pristine gold surface for uniform self-assembly.
-
Procedure:
-
Clean gold-coated substrates by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Immediately before functionalization, treat the substrates with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes to remove any organic residues. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
2. Self-Assembled Monolayer (SAM) Formation:
-
Objective: To form a covalent bond between the thiol group of the PEG molecule and the gold surface.
-
Procedure:
-
Prepare a solution of the desired PEG thiol (e.g., 1 mM this compound) in a suitable solvent, typically ethanol.
-
Immerse the clean, dry gold substrates in the PEG thiol solution.
-
Allow the self-assembly process to proceed for at least 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the substrates from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrates under a stream of nitrogen.
-
3. Surface Characterization and Performance Evaluation:
-
Objective: To verify the quality of the passivation layer and quantify its performance.
-
Methods:
-
Contact Angle Goniometry: Measure the water contact angle to assess the hydrophilicity of the surface. A successful PEGylation will result in a significant decrease in the contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the presence of the PEG monolayer.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and assess the uniformity of the SAM.
-
Protein Adsorption Assay (e.g., Quartz Crystal Microbalance, Surface Plasmon Resonance, or ELISA): To quantify the amount of protein that non-specifically adsorbs to the passivated surface when exposed to a protein solution (e.g., bovine serum albumin, fibrinogen, or cell lysate).
-
The following diagram illustrates the logical workflow for a typical surface passivation experiment.
Caption: Experimental workflow for surface passivation.
Conclusion
The choice between this compound and longer PEG thiols for surface passivation is a critical decision that should be guided by the specific demands of the application. While longer chains can provide a significant steric barrier, the ability of shorter chains to form highly dense and uniform monolayers can lead to superior resistance to non-specific protein adsorption. Researchers are encouraged to empirically test a range of PEG chain lengths to determine the optimal passivation strategy for their system. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed choice and achieving robust and reliable surface passivation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Self-Assembled Monolayers: Thiol-C2-PEG2-OH vs. Mercaptoundecanoic Acid (MUA)
For Researchers, Scientists, and Drug Development Professionals
The choice of surface functionalization agent is a critical parameter in the development of biosensors, drug delivery systems, and various biomedical devices. The properties of the self-assembled monolayer (SAM) dictate the bio-interfacial interactions, influencing sensitivity, specificity, and biocompatibility. This guide provides a detailed comparison of two commonly used thiol-based molecules for SAM formation on gold surfaces: Thiol-C2-PEG2-OH and 11-mercaptoundecanoic acid (MUA).
Introduction
This compound is a short-chain polyethylene glycol (PEG) thiol. The PEG moiety is well-known for its ability to resist non-specific protein adsorption, a property often referred to as "stealth" behavior. This makes it an attractive candidate for applications requiring minimal biofouling.
11-Mercaptoundecanoic acid (MUA) is a long-chain alkanethiol terminated with a carboxylic acid group. The long alkyl chain promotes the formation of a dense, well-ordered monolayer, while the terminal carboxyl group provides a versatile handle for the covalent immobilization of biomolecules through well-established carbodiimide chemistry.
This guide will objectively compare the performance of SAMs derived from these two molecules, supported by experimental data, to aid researchers in selecting the optimal surface chemistry for their specific application.
Performance Comparison
The selection between this compound and MUA hinges on the desired surface properties, primarily the trade-off between bio-inertness and functionalization capacity.
Key Performance Attributes:
-
Protein Resistance: SAMs formed from PEG-thiols are renowned for their excellent resistance to non-specific protein adsorption. The hydrophilic and flexible nature of the PEG chains creates a hydrated layer that sterically hinders the approach of proteins. While direct comparative data for this compound is limited, studies on similar short-chain PEG-thiols consistently demonstrate superior protein repulsion compared to carboxyl-terminated alkanethiols like MUA. MUA surfaces, while relatively hydrophilic, can still exhibit significant protein adsorption, which can be either a desirable feature for certain assays or a source of background noise in others.
-
Functionalization: MUA offers a straightforward and widely utilized method for covalent biomolecule immobilization. The terminal carboxylic acid groups can be readily activated using EDC/NHS chemistry to form stable amide bonds with amine groups present in proteins, peptides, and other ligands.[1] this compound, with its terminal hydroxyl group, offers less direct routes for covalent attachment. While the hydroxyl group can be functionalized, it typically requires more complex, multi-step reactions.
-
Monolayer Stability and Order: The long eleven-carbon alkyl chain of MUA facilitates strong van der Waals interactions between adjacent molecules, leading to the formation of a highly ordered and densely packed monolayer.[1] This crystalline-like structure contributes to the stability of the SAM. Short-chain PEG-thiols like this compound may form less ordered and less dense monolayers due to the reduced chain length and the flexible nature of the PEG spacer. However, the stability of thiol-based SAMs on gold can be influenced by various factors, including the presence of defects on the gold surface and the storage conditions.[2][3] Some studies suggest that PEG-thiol SAMs can be susceptible to degradation upon prolonged exposure to air.[4][5]
Data Presentation
The following tables summarize key quantitative data for SAMs formed from MUA and a representative short-chain PEG-thiol (as a proxy for this compound).
Table 1: Physicochemical Properties
| Property | This compound (Representative) | 11-Mercaptoundecanoic Acid (MUA) |
| Molecular Formula | C4H10O2S | C11H22O2S |
| Molecular Weight | 122.19 g/mol | 218.36 g/mol |
| Terminal Group | Hydroxyl (-OH) | Carboxylic Acid (-COOH) |
| Alkyl Chain Length | 2 carbons + 2 ethylene glycol units | 11 carbons |
Table 2: Typical SAM Characterization Data on Gold
| Parameter | Short-Chain PEG-Thiol (e.g., EG3-undecanethiol) | 11-Mercaptoundecanoic Acid (MUA) |
| Ellipsometric Thickness | ~1.5 - 2.5 nm | ~1.5 - 2.0 nm |
| Water Contact Angle (Advancing) | 30° - 50° (hydrophilic) | < 20° (highly hydrophilic) |
| Protein Adsorption (e.g., Fibrinogen, QCM-D) | < 5 ng/cm² | > 50 ng/cm² |
| Thermal Stability (in UHV) | Degrades at lower temperatures | Stable up to ~150°C |
Note: Data for short-chain PEG-thiols are representative and can vary based on the specific molecule and experimental conditions.
Experimental Protocols
Detailed methodologies for the formation and characterization of these SAMs are crucial for reproducible results.
Protocol 1: SAM Formation on Gold Substrates
-
Substrate Preparation:
-
Clean gold-coated substrates (e.g., silicon wafers, glass slides) by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 10-15 minutes each.
-
Dry the substrates under a stream of dry nitrogen.
-
Immediately before use, treat the substrates with UV-Ozone for 15-20 minutes to remove any organic contaminants.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of either this compound or MUA in absolute ethanol.
-
-
SAM Assembly:
-
Immerse the cleaned and dried gold substrates into the respective thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution and rinse thoroughly with copious amounts of fresh ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a gentle stream of dry nitrogen.
-
Store the SAM-coated substrates in a clean, dry environment (e.g., a desiccator) until further use.
-
Protocol 2: Surface Characterization
-
Contact Angle Goniometry:
-
Purpose: To assess the surface hydrophilicity.
-
Procedure: A sessile drop of deionized water (typically 1-5 µL) is placed on the SAM surface. The contact angle is measured using a goniometer. A lower contact angle indicates a more hydrophilic surface.
-
-
Ellipsometry:
-
Purpose: To measure the thickness of the SAM.
-
Procedure: The change in polarization of light upon reflection from the surface is measured. By modeling the substrate and the organic layer, the thickness of the SAM can be determined with sub-nanometer resolution.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the surface.
-
Procedure: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is analyzed to identify the elements present and their chemical bonding environment. For thiol SAMs on gold, the presence of S 2p peaks at ~162 eV confirms the formation of a gold-thiolate bond.[6]
-
-
Quartz Crystal Microbalance with Dissipation (QCM-D):
-
Purpose: To monitor protein adsorption in real-time.
-
Procedure: A gold-coated quartz crystal is coated with the SAM. The crystal is then exposed to a protein solution, and the changes in its resonance frequency and dissipation are monitored. A decrease in frequency corresponds to an increase in mass on the sensor surface, allowing for the quantification of protein adsorption.[7][8][9][10]
-
Mandatory Visualization
Caption: Workflow for the formation and characterization of self-assembled monolayers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating Thiol-C2-PEG2-OH Surface Coverage Using X-ray Photoelectron Spectroscopy (XPS)
For researchers, scientists, and drug development professionals, the precise characterization of functionalized surfaces is paramount. The surface coverage of molecules like Thiol-C2-PEG2-OH dictates the efficacy of applications ranging from drug delivery platforms to biosensors. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) and other common techniques for validating the surface coverage of this compound and similar oligo(ethylene glycol) (OEG) terminated thiols on gold surfaces.
Performance Comparison: XPS Analysis of OEG-Thiol Self-Assembled Monolayers (SAMs)
XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a surface. It is an ideal tool for characterizing the formation and quality of self-assembled monolayers (SAMs).[1][2] By analyzing the elemental signals from the substrate (e.g., gold) and the components of the SAM (carbon, oxygen, and sulfur), one can determine the relative surface coverage and packing density.[3]
| Molecule | Structure | (C+O)/Au Ratio (from 95% Ethanol)[3] | Key Observations |
| EG2OH Analogue | HS-(CH2)11-(OCH2CH2)2-OH | 1.8 | Provides a baseline for a short PEG chain with a longer alkyl spacer. |
| EG4OH Analogue | HS-(CH2)11-(OCH2CH2)4-OH | 2.5 | Increased (C+O)/Au ratio indicates a thicker or more densely packed layer with a longer PEG chain.[3] |
| EG6OH Analogue | HS-(CH2)11-(OCH2CH2)6-OH | 3.1 | Further increase in the (C+O)/Au ratio, suggesting a more substantial PEG layer.[3] |
Note: The expected (C+O)/Au ratio for this compound (HS-(CH2)2-(OCH2CH2)2-OH) would likely be lower than that of the EG2OH analogue due to the shorter alkyl chain, assuming similar packing densities.
Experimental Protocol: XPS Analysis of this compound SAM on Gold
This protocol outlines the key steps for analyzing the surface coverage of a this compound self-assembled monolayer on a gold substrate using XPS.
I. Substrate Preparation:
-
Obtain gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer).
-
Clean the substrates immediately before use. A common procedure involves rinsing with ethanol and deionized water, followed by UV/Ozone treatment for 30 minutes to remove organic contaminants.[4]
II. SAM Formation:
-
Prepare a solution of this compound in a suitable solvent, such as high-purity ethanol. A typical concentration is 1 mM.
-
Immerse the cleaned gold substrates in the thiol solution for a sufficient duration to allow for the formation of a well-ordered monolayer (typically 12-24 hours).[4]
-
After incubation, remove the substrates from the solution, rinse thoroughly with the same solvent to remove non-chemisorbed molecules, and dry under a stream of inert gas (e.g., nitrogen).[4]
III. XPS Data Acquisition:
-
Introduce the SAM-functionalized substrates into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).[2]
-
Set the analyzer pass energy to a value suitable for high-resolution scans (e.g., 20-40 eV).
-
Acquire spectra at a take-off angle of 0° (relative to the surface normal) for maximum surface sensitivity.[2]
-
Collect high-resolution spectra for the following elemental regions: Au 4f, C 1s, O 1s, and S 2p.[1]
IV. Data Analysis:
-
Perform background subtraction (e.g., Shirley background) on the high-resolution spectra.
-
Fit the peaks to determine their binding energies and integrated areas. The S 2p peak is expected to show a doublet corresponding to S 2p3/2 and S 2p1/2. The binding energy of the S 2p3/2 peak at approximately 162 eV is characteristic of a thiolate bond to gold (Au-S).[4][5] Unbound thiol (S-H) would appear at a higher binding energy (around 164 eV).[5]
-
Calculate the atomic concentrations of each element using the integrated peak areas and the appropriate relative sensitivity factors (RSFs).
-
Determine the (C+O)/Au and S/Au atomic ratios to assess the relative thickness and surface coverage of the SAM.
Visualization of the XPS Experimental Workflow
Caption: Workflow for XPS analysis of a this compound SAM on a gold surface.
Alternative Techniques for Surface Coverage Validation
While XPS is a powerful tool, a multi-technique approach is often beneficial for a comprehensive understanding of SAM properties. The following table compares XPS with other common surface analysis techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface. | Surface wettability and hydrophobicity, which infers SAM quality and packing. | Simple, rapid, and inexpensive. | Indirect measure of coverage; sensitive to surface contamination and roughness. |
| Spectroscopic Ellipsometry | Measures the change in polarization of light upon reflection from a surface. | Precise thickness of the organic layer.[6] | Non-destructive and highly sensitive to thickness changes. | Requires a model for data fitting and assumes a uniform layer.[7] |
| Atomic Force Microscopy (AFM) | A sharp tip scans the surface to create a topographical image. | Surface morphology, roughness, and can probe mechanical properties of the SAM.[8][9] | High spatial resolution; can be performed in liquid environments. | Can be destructive to the SAM if imaging forces are too high; tip artifacts can be an issue. |
Detailed Methodologies for Alternative Techniques
I. Contact Angle Goniometry Protocol:
-
Prepare SAM-functionalized gold substrates as described for XPS analysis.
-
Place the substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 1-5 µL) of high-purity water onto the surface.
-
Capture an image of the droplet and use software to measure the static contact angle.
-
For a more detailed analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively. The difference between these angles (hysteresis) provides information about surface heterogeneity and roughness.
II. Spectroscopic Ellipsometry Protocol:
-
Measure the optical properties (n and k) of the bare gold substrate over the desired wavelength range.
-
Prepare the SAM-functionalized substrate.
-
Acquire ellipsometric data (Ψ and Δ) from the SAM-covered surface.
-
Model the system as a two-layer structure (gold substrate and organic film).
-
Assume a refractive index for the organic layer (typically around 1.45 for similar organic films) and fit the experimental data to the model to determine the thickness of the SAM.[10]
III. Atomic Force Microscopy (AFM) Protocol:
-
Mount the SAM-functionalized substrate on an AFM sample puck.
-
Select an appropriate imaging mode (e.g., tapping mode or contact mode in a liquid cell to minimize sample damage).
-
Choose a cantilever with a suitable spring constant and tip radius.
-
Engage the tip with the surface and begin scanning.
-
Acquire images of the surface topography and phase (in tapping mode).
-
Analyze the images for features such as pinholes, domain boundaries, and overall surface roughness to assess the quality of the monolayer.
Logical Relationship of Validation Methods
A comprehensive validation of surface coverage often involves a combination of techniques, each providing complementary information.
Caption: A logical workflow for the comprehensive validation of SAM surface coverage.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eag.com [eag.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermoresponsive PEG-based polymer layers: surface characterization with AFM force measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Analyzing Thiol-C2-PEG2-OH Monolayer Thickness with Ellipsometry
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of self-assembled monolayers (SAMs) is critical for a multitude of applications, from biosensor development to the creation of non-fouling surfaces for drug delivery systems. The Thiol-C2-PEG2-OH monolayer, with its short ethylene glycol chain, offers a hydrophilic and biocompatible interface. Spectroscopic ellipsometry stands out as a primary technique for determining the thickness of such ultrathin films. This guide provides a comprehensive comparison of ellipsometry with other common surface analysis techniques—Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS)—for analyzing this compound monolayer thickness, supported by experimental data and detailed protocols.
Performance Comparison: Ellipsometry vs. Alternatives
Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the properties of thin films, including thickness and refractive index.[1] For robust and routine analysis of this compound monolayers, ellipsometry offers a compelling balance of accuracy, speed, and non-invasive characterization.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Spectroscopic Ellipsometry | Measures the change in polarization of reflected light (Ψ and Δ).[2] | Average monolayer thickness over the measurement spot, optical constants (refractive index).[1] | - Non-destructive and non-contact- High sensitivity to sub-nanometer thickness variations[3]- Fast measurement time- Can be performed in-situ (e.g., in liquid)[4] | - Indirect measurement requiring an optical model[1]- Thickness and refractive index can be correlated, requiring careful modeling[3]- Provides an average thickness over the illuminated area |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe moves across the surface to create a topographical map.[4] | Direct height measurement of the monolayer, surface morphology, and roughness. | - Provides direct, localized height (thickness) information- High lateral resolution for imaging defects and domains- Does not require an optical model | - Contact or tapping mode can potentially damage the soft monolayer- Slower for large area analysis- Tip convolution can affect accuracy |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the kinetic energy of photoelectrons emitted from the surface upon X-ray irradiation.[5] | Elemental composition, chemical state of elements, and an estimation of monolayer thickness.[6] | - Provides chemical information, confirming the presence and bonding of the thiol- Can estimate thickness based on the attenuation of the substrate signal[5] | - Requires high vacuum, so not suitable for in-situ liquid measurements- Can be destructive to the monolayer due to X-ray exposure- Thickness measurement is indirect and less precise than ellipsometry or AFM |
Quantitative Data Summary
While specific data for the this compound (HS-(CH₂)₂-(OCH₂CH₂)₂-OH) monolayer is not extensively reported, data from structurally similar short-chain PEG-thiols provide a reliable benchmark. The thickness is influenced by the alkyl chain length, the number of ethylene glycol units, and the packing density of the monolayer.
| Molecule | Technique | Reported Thickness (nm) | Refractive Index (n) Used in Ellipsometry Model |
| HS-(CH₂)₁₁-(OCH₂CH₂)₃-OH | Ellipsometry (ex-situ) | 2.4 ± 0.3[4][7] | ~1.40 - 1.45[7][8] |
| HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH | Ellipsometry (ex-situ) | 1.6 ± 0.4[4][7] | ~1.40 - 1.45[7][8] |
| Dodecanethiol (C12H25SH) | ARXPS | ~1.6 | Not Applicable |
Note: The reported thicknesses can vary based on the substrate preparation, self-assembly conditions, and the specific model used for data analysis.
Experimental Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer on Gold
This protocol outlines the steps for creating a high-quality SAM of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer)
-
This compound
-
Absolute Ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Clean glass or polypropylene containers
-
Tweezers
-
Nitrogen gas source
-
Sonicator
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates to remove organic contaminants. A common method is to immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Alternatively, UV-ozone cleaning or extensive rinsing with ethanol and DI water followed by sonication can be used.
-
Rinse the substrates copiously with DI water and then with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol in a clean container. Ensure the thiol is fully dissolved.
-
-
Self-Assembly:
-
Rinsing and Drying:
-
Carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-coated substrates in a clean, dry environment, such as a desiccator, until characterization.
-
Protocol 2: Spectroscopic Ellipsometry Measurement of Monolayer Thickness
This protocol provides a general procedure for measuring the thickness of the prepared this compound SAM on gold.
Equipment:
-
Spectroscopic Ellipsometer
-
Modeling software (provided with the ellipsometer)
Procedure:
-
Bare Substrate Measurement:
-
Before forming the SAM, measure the ellipsometric parameters (Ψ and Δ) of the bare, clean gold substrate over the desired wavelength range (e.g., 300-1000 nm) and at multiple angles of incidence (e.g., 65°, 70°, 75°).
-
Model the bare gold substrate to determine its optical constants (n and k). This will serve as the foundation for the monolayer model.
-
-
SAM-Coated Substrate Measurement:
-
After SAM formation, measure the Ψ and Δ spectra of the this compound coated substrate under the same conditions as the bare substrate measurement.
-
-
Optical Modeling and Data Fitting:
-
Construct a layered optical model in the software. A typical model for this system would be: Silicon Substrate / Adhesion Layer (Ti or Cr) / Gold Layer / this compound Layer / Air (Ambient) .
-
Fix the optical constants of the substrate and gold layer determined from the bare substrate measurement.
-
For the this compound layer, use a Cauchy or Sellmeier model to describe its refractive index.[8] A common approximation for short-chain PEG-thiols is to assume a constant refractive index of approximately 1.45 and an extinction coefficient (k) of 0, as the film is transparent in the visible range.[8]
-
Fit the experimental data from the SAM-coated substrate by varying the thickness of the thiol layer in the model until the mean squared error (MSE) between the experimental and calculated Ψ and Δ values is minimized. The resulting thickness is the measured monolayer thickness.
-
Visualizations
Caption: Experimental workflow for monolayer formation and ellipsometric analysis.
References
- 1. Ellipsometry | Spectroscopic Ellipsometry | EAG Laboratories [eag.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.purdue.edu [chem.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
A Comparative Guide to Thiol-C2-PEG2-OH and Thiol-C3-PEG3-OH in Biosensing
For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical step in the development of high-performance biosensors. The linker not only immobilizes the bioreceptor to the sensor surface but also significantly influences the sensor's sensitivity, specificity, and stability. This guide provides an objective comparison of two commonly used short-chain thiol-PEG linkers: Thiol-C2-PEG2-OH and Thiol-C3-PEG3-OH. The comparison is based on established principles of self-assembled monolayers (SAMs) and the role of polyethylene glycol (PEG) in biosensing applications, supported by inferences from existing experimental data on similar molecules.
The Critical Role of Linker Composition
The structure of a thiol-based PEG linker can be broken down into three key components that dictate its performance: the thiol group for surface attachment, the alkyl chain spacer, and the polyethylene glycol (PEG) chain. The thiol group facilitates a strong and stable covalent bond with gold surfaces, a common substrate in biosensors. The alkyl chain length influences the packing density and order of the self-assembled monolayer (SAM), while the PEG chain serves to minimize non-specific binding and reduce steric hindrance.
Comparative Analysis of Physicochemical and Biosensing Properties
The choice between a this compound and a Thiol-C3-PEG3-OH linker involves a trade-off between the properties imparted by the differing alkyl chain and PEG lengths.
| Property | This compound | Thiol-C3-PEG3-OH | Rationale & Impact on Biosensing Performance |
| Alkyl Chain Length | C2 (Ethane) | C3 (Propane) | A longer alkyl chain (C3) generally leads to more ordered and densely packed self-assembled monolayers (SAMs) due to increased van der Waals interactions between adjacent chains. This can result in a more stable and robust sensor surface. Shorter chains (C2) may form less ordered SAMs with more defects. |
| PEG Chain Length | 2 PEG units | 3 PEG units | A longer PEG chain (PEG3) provides a greater hydrophilic barrier, which can enhance the resistance to non-specific binding of interfering molecules from the sample matrix. This leads to an improved signal-to-noise ratio. The longer spacer also extends the bioreceptor further from the surface, potentially reducing steric hindrance and improving target accessibility. However, an excessively long linker can sometimes introduce its own steric hindrance. |
| Hydrophilicity | Good | Better | The additional PEG unit in Thiol-C3-PEG3-OH increases its overall hydrophilicity, which is advantageous for reducing non-specific protein adsorption. |
| Steric Hindrance | Potentially higher risk | Potentially lower risk | The longer PEG chain of Thiol-C3-PEG3-OH can provide more space for the immobilized biomolecule to orient itself for optimal target binding, thus minimizing steric hindrance. |
| SAM Stability | Good | Potentially higher | The more ordered SAM formed by the C3 alkyl chain is expected to exhibit greater stability over time and under various experimental conditions. |
Quantitative Performance Comparison (Predicted)
| Performance Metric | This compound | Thiol-C3-PEG3-OH | Justification |
| Sensitivity | Good | Potentially Higher | Improved accessibility of the bioreceptor due to the longer PEG spacer in Thiol-C3-PEG3-OH could lead to a higher binding efficiency and thus, higher sensitivity. |
| Signal-to-Noise Ratio | Good | Higher | The enhanced anti-fouling properties of the longer PEG chain in Thiol-C3-PEG3-OH are expected to reduce background noise, leading to a superior signal-to-noise ratio. |
| Non-Specific Binding | Low | Lower | The increased hydrophilicity and steric barrier provided by the PEG3 chain should result in lower non-specific adsorption of proteins and other interfering molecules. |
| Limit of Detection (LOD) | Good | Potentially Lower | A higher signal-to-noise ratio generally translates to a lower limit of detection, allowing for the measurement of lower analyte concentrations. |
| Reproducibility | Good | Potentially Higher | The formation of a more ordered and stable SAM with the C3 alkyl chain could lead to more consistent surface functionalization and therefore, higher reproducibility between sensors. |
Experimental Protocols
To empirically determine the optimal linker for a specific biosensing application, a direct comparison should be performed. The following is a general experimental protocol for the immobilization of this compound and Thiol-C3-PEG3-OH on a gold biosensor surface for comparative analysis.
Materials:
-
Gold-coated sensor chips (e.g., for Surface Plasmon Resonance - SPR)
-
This compound solution (1 mM in ethanol)
-
Thiol-C3-PEG3-OH solution (1 mM in ethanol)
-
Absolute ethanol
-
Deionized (DI) water
-
Nitrogen gas
-
Phosphate-buffered saline (PBS), pH 7.4
-
Activation buffer: 0.4 M EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) in DI water
-
Bioreceptor solution (e.g., antibody, aptamer) in a suitable buffer
-
Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5)
-
Analyte solution at various concentrations
-
Regeneration buffer (if applicable)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold sensor chips by rinsing with absolute ethanol followed by DI water.
-
Dry the chips under a gentle stream of nitrogen gas.
-
Further clean the surface using a UV/Ozone cleaner or piranha solution (use with extreme caution and appropriate safety measures).
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned gold chips in separate solutions of 1 mM this compound and 1 mM Thiol-C3-PEG3-OH in ethanol.
-
Incubate for 18-24 hours at room temperature in a dark, sealed container to allow for the formation of a well-ordered monolayer.
-
After incubation, rinse the chips thoroughly with absolute ethanol to remove non-covalently bound linkers.
-
Dry the chips under a gentle stream of nitrogen gas.
-
-
Bioreceptor Immobilization (Amine Coupling):
-
Activate the terminal hydroxyl groups of the PEG linkers by injecting the EDC/NHS activation buffer over the sensor surface for a specified time (e.g., 7 minutes in an SPR system).
-
Inject the bioreceptor solution over the activated surface to allow for covalent coupling to the linker.
-
Inject the blocking solution (ethanolamine) to deactivate any remaining active esters and block non-specific binding sites.
-
-
Analyte Binding and Performance Evaluation:
-
Inject a series of analyte concentrations over the functionalized sensor surface and record the binding response.
-
To assess non-specific binding, inject a high concentration of a non-target protein (e.g., Bovine Serum Albumin - BSA).
-
If the interaction is reversible, inject a regeneration buffer to remove the bound analyte.
-
Compare the binding signals, signal-to-noise ratio, and limit of detection for the sensors functionalized with this compound and Thiol-C3-PEG3-OH.
-
Visualizing the Workflow and Signaling Pathway
Caption: Experimental workflow for comparing biosensor performance.
Caption: Generalized biosensor signaling pathway.
Conclusion
The choice between this compound and Thiol-C3-PEG3-OH for a specific biosensing application is a nuanced decision that requires consideration of the trade-offs between SAM stability and anti-fouling properties. Based on established principles, Thiol-C3-PEG3-OH is predicted to offer superior performance in most biosensing applications due to the formation of a more stable self-assembled monolayer and enhanced resistance to non-specific binding. The longer PEG chain provides a better hydrophilic barrier and reduces steric hindrance, which can lead to a higher signal-to-noise ratio and a lower limit of detection.
However, for applications where the distance between the bioreceptor and the surface is highly critical, or for very small analytes, the shorter this compound might be a suitable alternative. Ultimately, empirical validation through direct comparative experiments, as outlined in the provided protocol, is crucial for selecting the optimal linker to maximize the performance of a given biosensor.
A Comparative Guide to the Electrochemical Impedance Spectroscopy of Thiol-C2-PEG2-OH Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of Thiol-C2-PEG2-OH self-assembled monolayers (SAMs) with other commonly used thiol-based SAMs. The data presented is derived from electrochemical impedance spectroscopy (EIS), a powerful non-destructive technique for characterizing interfacial properties of surface modifications. This guide will objectively compare the performance of these SAMs, supported by experimental data, to aid in the selection of appropriate surface chemistries for biosensors, drug delivery platforms, and other biomedical applications.
Performance Comparison of Thiol-Based SAMs
Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique used to probe the properties of self-assembled monolayers at the electrode-electrolyte interface. The key parameters obtained from EIS are the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). Rct provides a measure of the barrier properties of the SAM to electron transfer, with a higher Rct indicating a more densely packed and defect-free monolayer. Cdl relates to the dielectric properties and thickness of the monolayer.
The following table summarizes the EIS data for this compound SAMs and compares them with alkanethiols of varying chain lengths and another common functional thiol, 6-mercapto-1-hexanol.
| Self-Assembled Monolayer (SAM) | Substrate | Charge Transfer Resistance (Rct) (kΩ·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Reference |
| This compound (HO-PEG2-SH) | Flat Gold | 1.8 ± 0.3 | Not Reported | [1] |
| 1-Hexanethiol (C6) | Gold | ~90 | Not Reported | [2] |
| 1-Octanethiol (C8) | Gold | 1,200 ± 200 | Not Reported | [1] |
| 1-Dodecanethiol (C12) | Gold | 2,700 ± 300 | Not Reported | [1] |
| 6-Mercapto-1-hexanol (MCH) | Gold | Significant increase upon formation | Decreases upon formation | [3][4][5] |
Analysis:
The this compound SAM exhibits a significantly lower charge transfer resistance compared to the longer-chain alkanethiols (C8 and C12). This suggests that the short PEGylated monolayer presents a less formidable barrier to the electron transfer of the redox probe, which can be attributed to its hydrophilic nature and potentially less dense packing compared to the highly ordered alkyl chains. The Rct of the C6 alkanethiol is also relatively low, indicating that shorter alkyl chains are less effective at blocking electron transfer. As the alkyl chain length increases from C8 to C12, the Rct increases substantially, reflecting the formation of more compact and insulating monolayers.[1] 6-mercapto-1-hexanol also forms a barrier to electron transfer, as indicated by a significant increase in Rct upon SAM formation.[3][4][5]
Experimental Protocols
Fabrication of this compound SAMs on Gold Electrodes
This protocol outlines the steps for the formation of this compound self-assembled monolayers on gold surfaces.
Materials:
-
Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass slides)
-
This compound (HS-(CH2)2-(OCH2CH2)2-OH)
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrates thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrates in the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Assembly Rinsing:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with copious amounts of ethanol to remove non-chemisorbed thiols.
-
Dry the SAM-modified substrates under a gentle stream of nitrogen.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment until further use.
-
Electrochemical Impedance Spectroscopy (EIS) Measurements
This protocol describes the procedure for characterizing the fabricated SAMs using EIS.
Instrumentation and Materials:
-
Potentiostat with a frequency response analyzer module
-
Three-electrode electrochemical cell
-
SAM-modified gold electrode (working electrode)
-
Platinum wire or mesh (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrolyte solution: Phosphate-buffered saline (PBS, pH 7.4) containing a redox probe, typically 5 mM [Fe(CN)6]3-/4-.
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode cell with the SAM-modified gold slide as the working electrode, a platinum counter electrode, and a reference electrode.
-
Fill the cell with the electrolyte solution containing the redox probe.
-
-
EIS Measurement:
-
Set the potentiostat to perform an EIS measurement.
-
Apply a DC potential equal to the formal potential of the [Fe(CN)6]3-/4- redox couple (typically around +0.2 V vs. Ag/AgCl).
-
Apply a small AC perturbation voltage (e.g., 5-10 mV amplitude).
-
Sweep the frequency over a wide range, for example, from 100 kHz down to 0.1 Hz.
-
-
Data Analysis:
-
The collected impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance).
-
Fit the Nyquist plot to an appropriate equivalent electrical circuit, most commonly a Randles circuit, to extract the values of Rct and Cdl.
-
Visualizations
Experimental Workflow for EIS Analysis of SAMs
The following diagram illustrates the sequential steps involved in the preparation and electrochemical characterization of self-assembled monolayers.
Caption: Experimental workflow from substrate cleaning to data analysis.
Relationship between SAM Properties and EIS Parameters
This diagram illustrates how the physical properties of the self-assembled monolayer influence the key parameters measured by electrochemical impedance spectroscopy.
Caption: Influence of SAM properties on EIS measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Changes of Mercaptohexanol Self-assembled Monolayers on Gold and their Influence on Impedimetric Aptamer Sensors [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
AFM imaging of nanoparticles functionalized with Thiol-C2-PEG2-OH
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of nanoparticles is a critical determinant of their performance in a biological environment. The choice of linker molecules not only influences nanoparticle stability and biocompatibility but also dictates their interactions with cells and tissues. This guide provides a comparative analysis of Atomic Force Microscopy (AFM) imaging for nanoparticles functionalized with short-chain thiol-PEG linkers, using "Thiol-C2-PEG2-OH" as a representative example, and compares its expected performance with alternative surface chemistries.
Introduction to Nanoparticle Functionalization for AFM Analysis
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the nanoscale topography and mechanical properties of materials. When applied to functionalized nanoparticles, AFM can provide valuable insights into particle size, shape, surface roughness, and the conformation of surface-bound molecules. The choice of surface functionalization is paramount as it directly impacts how the nanoparticle interacts with the AFM tip and the substrate, thereby influencing the quality and interpretation of the imaging data.
A common strategy for nanoparticle functionalization, particularly for noble metal nanoparticles like gold, involves the use of thiol-terminated linkers. The thiol group forms a strong, self-assembled monolayer (SAM) on the nanoparticle surface, providing a stable anchor for other functional moieties. Polyethylene glycol (PEG) is frequently incorporated as a spacer to enhance biocompatibility and reduce non-specific protein adsorption, a property often referred to as a "stealth" effect. The length of the PEG chain is a critical parameter that can be tuned to optimize these properties.
This guide will focus on the AFM imaging characteristics of nanoparticles functionalized with a short-chain thiol-PEG linker, exemplified by this compound, and compare them to nanoparticles with longer PEG chains and alternative non-PEG surface modifications.
Comparison of Surface Functionalization Chemistries for AFM Imaging
The choice of surface chemistry significantly impacts the AFM imaging results. Below is a comparison of key performance indicators for different functionalization strategies.
| Functionalization Chemistry | Expected AFM Height Profile | Surface Roughness (RMS) | Adhesion Force (Tip-Sample) | Key Advantages for AFM Imaging | Potential Challenges in AFM Imaging |
| Short-Chain Thiol-PEG (e.g., this compound) | Thin, uniform layer over the nanoparticle core. Height increase corresponds to the short PEG chain length. | Low, reflecting a well-ordered SAM. | Moderate, influenced by the terminal hydroxyl group. | Provides a stable and well-defined surface for imaging. Allows for high-resolution imaging of the nanoparticle core. | The short PEG chain may offer limited "stealth" effect, potentially leading to more interaction with the AFM tip. |
| Long-Chain Thiol-PEG | Thicker, more diffuse layer. Height increase is more significant and can be more variable. | Higher, due to the flexibility and potential entanglement of longer PEG chains. | Low, due to the steric hindrance and hydrophilicity of the dense PEG layer. | Excellent for imaging in liquid environments due to reduced non-specific interactions. Provides a clear indication of a successful "stealth" coating. | Can obscure the underlying nanoparticle morphology. The flexible nature of the PEG chains can lead to imaging artifacts. |
| Thiol-Terminated Alkanes (e.g., Dodecanethiol) | Very thin, highly ordered monolayer. | Very low, resulting in a smooth, crystalline-like surface. | High, due to the hydrophobic nature of the alkyl chains. | Creates a highly defined and stable surface for precise size and shape measurements. | Increased tip-sample adhesion can lead to imaging artifacts and sample damage, especially in contact mode. |
| Zwitterionic Ligands (e.g., Sulfobetaine Thiol) | Thin, hydrated layer. | Low to moderate, depending on the packing density. | Very low, due to the strong hydration shell. | Excellent anti-fouling properties, minimizing tip contamination and enabling stable imaging in biological media. | The hydrated layer can make precise determination of the nanoparticle core dimensions challenging. |
| Polysarcosine (pSar) Thiol | Similar to PEG, with the thickness dependent on the polymer length. | Low to moderate. | Low, comparable to PEG. | A promising biodegradable and potentially less immunogenic alternative to PEG, offering similar "stealth" properties for imaging. | Less commercially available and characterized compared to PEG linkers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible AFM imaging of functionalized nanoparticles. Below are representative protocols for nanoparticle functionalization and AFM sample preparation.
Protocol 1: Functionalization of Gold Nanoparticles with Thiol-PEG Linkers
This protocol describes a typical ligand exchange method for functionalizing citrate-stabilized gold nanoparticles (AuNPs).
Materials:
-
Citrate-stabilized AuNP solution
-
This compound (or other thiol-PEG linker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Centrifuge
Procedure:
-
Prepare a stock solution of the Thiol-PEG linker in ultrapure water.
-
To the citrate-stabilized AuNP solution, add the Thiol-PEG solution. A significant molar excess of the thiol linker is recommended to ensure complete surface coverage.
-
Allow the mixture to react overnight at room temperature with gentle stirring to facilitate the displacement of citrate ions by the thiol groups.
-
Purify the functionalized AuNPs by centrifugation. The speed and duration will depend on the nanoparticle size.
-
Carefully remove the supernatant containing excess unbound linker and resuspend the nanoparticle pellet in PBS.
-
Repeat the centrifugation and resuspension steps at least twice to ensure thorough purification.
-
Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy and Dynamic Light Scattering (DLS) to confirm successful functionalization and assess colloidal stability before proceeding with AFM imaging.
Protocol 2: AFM Sample Preparation and Imaging
This protocol outlines the steps for preparing a sample of functionalized nanoparticles for AFM imaging.
Materials:
-
Functionalized nanoparticle suspension
-
Atomically flat substrate (e.g., freshly cleaved mica or silicon wafer)
-
Adhesion promoter (e.g., poly-L-lysine for mica)
-
Ultrapure water
-
Nitrogen gas stream
Procedure:
-
Clean the substrate thoroughly. For mica, this involves cleaving the surface to expose a fresh, atomically flat layer.
-
(Optional) Functionalize the substrate to promote nanoparticle adhesion. For example, apply a solution of poly-L-lysine to the mica surface for a few minutes, then rinse with ultrapure water and dry.
-
Deposit a small volume (e.g., 10-20 µL) of the diluted functionalized nanoparticle suspension onto the prepared substrate.
-
Allow the nanoparticles to adsorb to the surface for a specific incubation time (this may need to be optimized).
-
Gently rinse the substrate with ultrapure water to remove unbound nanoparticles.
-
Dry the substrate using a gentle stream of nitrogen gas.
-
Mount the sample on the AFM stage and allow it to equilibrate to the imaging environment.
-
Engage the AFM tip and begin imaging in tapping mode. Start with a large scan area to locate nanoparticles and then zoom in on areas of interest for high-resolution imaging. Both height and phase data should be collected simultaneously.
Visualization of Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Relevance to Drug Development
The surface properties of nanoparticles are critical for their application in drug delivery. PEGylation, for instance, is a widely used strategy to prolong the circulation time of nanoparticles in the bloodstream by reducing their uptake by the reticuloendothelial system (RES). The length of the PEG chain influences this "stealth" effect; longer chains generally provide better protection but can also hinder the interaction of targeting ligands with their receptors on target cells, a phenomenon known as the "PEG dilemma".
Short-chain PEG linkers, such as this compound, may offer a compromise by providing some degree of biocompatibility and stability while minimizing the steric hindrance that can be problematic with longer PEG chains. This can be particularly advantageous for targeted drug delivery systems where efficient binding to cell surface receptors is required.
AFM can be a valuable tool in the preclinical development of nanoparticle-based drug delivery systems. By providing high-resolution images of the nanoparticle surface, AFM can help researchers to:
-
Verify successful functionalization: Confirm the presence and uniformity of the surface coating.
-
Assess nanoparticle stability: Monitor changes in nanoparticle morphology and aggregation state under different conditions.
-
Correlate surface properties with biological performance: Relate AFM-derived parameters, such as surface roughness and adhesion, to in vitro and in vivo data on cellular uptake and biodistribution.
Conclusion
The selection of a surface functionalization strategy for nanoparticles has profound implications for their characterization by AFM and their ultimate application in fields such as drug delivery. While short-chain thiol-PEG linkers like this compound offer the advantage of a well-defined and stable surface for high-resolution imaging, longer PEG chains and alternative chemistries such as zwitterionic ligands and polysarcosine provide enhanced "stealth" properties that are crucial for in vivo applications. A thorough understanding of the interplay between surface chemistry and AFM imaging characteristics, as outlined in this guide, is essential for the rational design and development of effective nanoparticle-based technologies.
comparative analysis of different thiol linkers for protein immobilization
For researchers, scientists, and drug development professionals, the effective immobilization of proteins onto surfaces is a cornerstone of innovation, underpinning advancements in diagnostics, therapeutics, and proteomics. The choice of linker chemistry is paramount, directly influencing the density, orientation, biological activity, and stability of the immobilized protein. Thiol-reactive linkers, which form covalent bonds with cysteine residues, offer a site-specific approach to protein conjugation, providing a degree of control often unachievable with amine-reactive methods.
This guide provides a comprehensive comparative analysis of common thiol linkers used for protein immobilization. We will delve into the reaction mechanisms, performance characteristics, and experimental protocols for maleimides, pyridyl disulfides, iodoacetamides, vinyl sulfones, and the emerging thiol-ene click chemistry. By presenting available quantitative data and detailed methodologies, this guide aims to equip researchers with the knowledge to select the optimal thiol linker for their specific application.
Key Performance Metrics: A Comparative Overview
The selection of a thiol linker is a multi-faceted decision, balancing reaction efficiency, bond stability, and the preservation of protein function. The following table summarizes the key performance characteristics of the discussed thiol-reactive chemistries. It is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature; therefore, the presented data is a consolidation from various sources and should be interpreted with consideration of the different experimental contexts.
| Linker Chemistry | Target Group | Optimal pH | Bond Type | Reversibility | Relative Reaction Rate | Key Advantages | Key Disadvantages |
| Maleimide | Thiol (-SH) | 6.5 - 7.5 | Thioether | Irreversible (but susceptible to retro-Michael reaction) | Very Fast | High specificity for thiols at neutral pH, rapid reaction kinetics. | Thioether bond can be unstable, especially in the presence of other thiols; maleimide group can hydrolyze at higher pH. |
| Pyridyl Disulfide | Thiol (-SH) | 4.0 - 7.0 | Disulfide | Reversible | Fast | Forms a cleavable disulfide bond, useful for applications requiring protein release; reaction progress can be monitored spectrophotometrically. | Disulfide bond is susceptible to reduction by endogenous thiols, limiting long-term stability in reducing environments. |
| Iodoacetamide | Thiol (-SH) | 7.5 - 8.5 | Thioether | Irreversible | Moderate | Forms a very stable thioether bond. | Slower reaction rate compared to maleimides; can exhibit some reactivity towards other nucleophiles at higher pH. |
| Vinyl Sulfone | Thiol (-SH), Amines (-NH2) | 8.0 - 9.0 | Thioether | Irreversible | Moderate to Slow | Forms a highly stable thioether bond; can also react with amines at higher pH. | Slower reaction kinetics and requires higher pH, which may not be suitable for all proteins. |
| Thiol-Ene (Radical-mediated) | Thiol (-SH) & Alkene | N/A (photoinitiated) | Thioether | Irreversible | Very Fast (with initiation) | Highly efficient and bioorthogonal "click" reaction; provides spatial and temporal control with light. | Requires a photoinitiator and UV light source, which may potentially damage sensitive proteins. |
Quantitative Performance Data
The following tables present a summary of quantitative data on protein immobilization efficiency and activity retention for different thiol linkers, compiled from various studies. Direct comparisons should be made with caution due to the differing proteins, surfaces, and experimental conditions.
Table 1: Protein Immobilization Efficiency
| Linker Chemistry | Protein | Surface | Immobilization Density | Citation |
| Maleimide | Carbonic Anhydrase | Silica Microparticles | Not specified, but enabled 46% activity retention.[1] | [1] |
| Thiol-ene | Carbonic Anhydrase | Silica Microparticles | Not specified, but enabled 77% activity retention.[1] | [1] |
| Thiol-Gold | Thiolated Horseradish Peroxidase | Gold Nanoparticles | ~5-fold greater loading than non-thiolated HRP. | [2][3] |
| Vinyl Sulfone | His-tagged Proteins | Vinyl Sulfone-bearing surface | Higher density compared to NHS/EDC activated carboxyl and Ni2+-NTA linking.[4] | [4] |
Table 2: Retained Protein Activity and Stability
| Linker Chemistry | Protein | Key Finding | Citation |
| Maleimide | Carbonic Anhydrase | Retained 46% of its solution-phase activity upon immobilization.[1] | [1] |
| Thiol-ene | Carbonic Anhydrase | Retained 77% of its solution-phase activity upon immobilization.[1] | [1] |
| Thiol-Gold | Thiolated Horseradish Peroxidase | THRP-AuNP conjugate retained 73% of initial activity after 3 days at 22°C, compared to 35% for HRP-AuNP.[2] | [2] |
| Maleimido-Thiol | Oligohistidine tagged enzymes | Immobilized enzymes remained bound with a five times higher EC50-value compared to typical mono-NTA layers, indicating high stability.[5] | [5] |
Reaction Mechanisms and Workflows
Visualizing the chemical reactions and experimental steps is crucial for understanding and implementing protein immobilization strategies. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Figure 1: Reaction mechanisms of common thiol-reactive linkers.
Figure 2: General experimental workflow for protein immobilization.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide representative protocols for protein immobilization using different thiol linkers on a gold surface, a common substrate in biosensor applications.
Protocol 1: Protein Immobilization on a Gold Surface using a Maleimide Linker
This protocol describes a two-step process involving the formation of an amine-terminated self-assembled monolayer (SAM) followed by the attachment of a heterobifunctional linker containing a maleimide group.[6]
Materials:
-
Gold-coated substrate
-
11-amino-1-undecanethiol hydrochloride
-
Absolute ethanol
-
Maleimide-PEG-NHS ester
-
Coupling Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Activation Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Thiol-containing protein (in PBS, pH 7.2-7.4)
-
Quenching solution (e.g., 10 mM L-cysteine in PBS)
-
Wash Buffer (e.g., PBST - PBS with 0.05% Tween-20)
Procedure:
-
Surface Preparation:
-
Clean the gold substrate by sonicating in ethanol and then water for 10 minutes each. Dry under a stream of nitrogen.
-
Prepare a 1 mM solution of 11-amino-1-undecanethiol in absolute ethanol.
-
Immerse the gold substrate in the thiol solution and incubate for at least 12 hours at room temperature to form a self-assembled monolayer (SAM).
-
Rinse the substrate thoroughly with ethanol, followed by deionized water, and dry under nitrogen.
-
-
Linker Immobilization and Activation:
-
Prepare a 10 mg/mL solution of Maleimide-PEG-NHS ester in Activation Buffer.
-
Prepare fresh 50 mg/mL solutions of EDC and NHS in Activation Buffer.
-
Mix equal volumes of the EDC and NHS solutions. Add this mixture to the Maleimide-PEG-NHS solution at a 1:1 volume ratio and incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Immediately apply the activated linker solution to the amine-functionalized gold surface and incubate for 1-2 hours at room temperature.
-
Rinse the surface thoroughly with Coupling Buffer, followed by PBS. The surface is now maleimide-activated.
-
-
Protein Immobilization:
-
If the protein's cysteine residues are in disulfide bonds, reduce them first using a reducing agent like TCEP. Remove the reducing agent by dialysis or a desalting column.
-
Apply the thiol-containing protein solution (e.g., 0.1-1 mg/mL in PBS, pH 7.2) to the maleimide-activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Washing:
-
Rinse the surface with PBS.
-
Apply the quenching solution (10 mM L-cysteine) and incubate for 15-30 minutes at room temperature to block any unreacted maleimide groups.
-
Wash the surface extensively with PBST to remove non-covalently bound protein and excess quenching agent.
-
The surface with the immobilized protein is now ready for use.
-
Protocol 2: Protein Immobilization on a Gold Surface using a Pyridyl Disulfide Linker
This protocol utilizes a heterobifunctional linker with a thiol group for attachment to the gold surface and a pyridyl disulfide group for reaction with the protein's thiol.
Materials:
-
Gold-coated substrate
-
Heterobifunctional linker with a thiol and a pyridyl disulfide group (e.g., SPDP-functionalized thiol)
-
Ethanol
-
Thiol-containing protein (in a suitable buffer, pH ~7.0)
-
Wash Buffer (e.g., PBS)
Procedure:
-
Surface Preparation:
-
Clean the gold substrate as described in Protocol 1.
-
Prepare a 1 mM solution of the pyridyl disulfide-containing thiol linker in ethanol.
-
Immerse the gold substrate in the linker solution and incubate for at least 12 hours at room temperature to form the SAM.
-
Rinse the substrate thoroughly with ethanol, followed by deionized water, and dry under nitrogen.
-
-
Protein Immobilization:
-
Prepare the thiol-containing protein solution (0.1-1 mg/mL) in a buffer at a pH of around 7.0.
-
Apply the protein solution to the pyridyl disulfide-activated surface.
-
Incubate for 1-2 hours at room temperature. The reaction progress can be monitored by measuring the absorbance of the solution at 343 nm due to the release of pyridine-2-thione.
-
-
Washing:
-
Wash the surface extensively with PBS to remove non-covalently bound protein and the pyridine-2-thione byproduct.
-
The surface with the reversibly immobilized protein is now ready for use.
-
Protocol 3: Protein Immobilization on a Functionalized Surface using Thiol-Ene Click Chemistry
This protocol describes the immobilization of a thiol-containing protein onto a surface functionalized with alkene (e.g., norbornene) groups, using a photoinitiator.
Materials:
-
Alkene-functionalized substrate (e.g., norbornene-functionalized glass slide)
-
Thiol-containing protein (in a suitable buffer, e.g., PBS, pH 7.4)
-
Photoinitiator (e.g., LAP, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)
-
UV light source (e.g., 365 nm)
-
Wash Buffer (e.g., PBST)
Procedure:
-
Preparation of Solutions:
-
Prepare the thiol-containing protein solution (e.g., 0.5 mg/mL in PBS).
-
Prepare a stock solution of the photoinitiator (e.g., 100 mM LAP in water).
-
-
Immobilization Reaction:
-
Add the photoinitiator to the protein solution to a final concentration of 1-5 mM.
-
Apply the protein/photoinitiator mixture to the alkene-functionalized surface.
-
Expose the surface to UV light (e.g., 365 nm, ~5-10 mW/cm²) for 5-15 minutes. The exposure time may need optimization depending on the protein and linker density.
-
-
Washing:
-
Wash the surface thoroughly with PBST to remove unbound protein and photoinitiator byproducts.
-
The surface with the covalently immobilized protein is now ready for use.
-
Conclusion
The choice of a thiol linker for protein immobilization is a critical decision that significantly impacts the outcome of subsequent assays. Maleimides offer rapid and specific conjugation but the stability of the resulting thioether bond can be a concern in certain biological environments. Pyridyl disulfides provide a valuable option for applications requiring reversible immobilization, while iodoacetamides and vinyl sulfones form highly stable linkages, albeit with slower reaction kinetics. The advent of thiol-ene click chemistry has introduced a highly efficient and bioorthogonal method that offers excellent stability and control.
Ultimately, the optimal linker depends on the specific requirements of the application, including the nature of the protein, the desired stability of the linkage, and the experimental conditions. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to achieve robust and functional protein immobilization for their scientific endeavors.
References
- 1. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immobilization of Thiol-Modified Horseradish Peroxidase on Gold Nanoparticles Enhances Enzyme Stability and Prevents Proteolytic Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-Specific and Covalent Immobilization of His-Tagged Proteins via Surface Vinyl Sulfone-Imidazole Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Isothermal Titration Calorimetry for Thiol-C2-PEG2-OH Binding Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique used to directly measure the heat released or absorbed during a biomolecular binding event.[1] This guide provides a comparative overview of using ITC to study the binding of a bifunctional thiol-PEG linker, Thiol-C2-PEG2-OH, to a target protein. The data presented herein illustrates the impact of buffer conditions on the thermodynamic parameters of this interaction.
Comparison of this compound Binding in Different Buffers
The choice of buffer is a critical experimental parameter in ITC studies, as the enthalpy of buffer ionization can contribute to the observed heat of binding.[2] To illustrate this, we present a hypothetical binding study of this compound to "Target Protein A" in two commonly used buffers with different ionization enthalpies: Phosphate and TRIS.
| Buffer (pH 7.4) | Dissociation Constant (Kᵈ) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |
| 50 mM Sodium Phosphate | 15.2 ± 1.3 | -8.5 ± 0.2 | -1.2 | 1.05 ± 0.05 |
| 50 mM TRIS | 14.8 ± 1.5 | -12.1 ± 0.3 | -4.8 | 1.02 ± 0.06 |
This is a hypothetical dataset for illustrative purposes.
The data demonstrates that while the binding affinity (Kᵈ) remains similar in both buffers, the observed enthalpy (ΔH) and entropy (TΔS) of binding are significantly different. This is due to the proton exchange that can occur upon binding, with the buffer either releasing or absorbing protons, thus contributing to the overall heat change. The larger enthalpy change observed in TRIS buffer is consistent with its higher ionization enthalpy compared to phosphate buffer.
Alternative Methodologies
While ITC provides a complete thermodynamic profile of an interaction, other techniques can also be used to study binding events.[3] A comparison with other common methods is presented below:
| Technique | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Key Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Kᵈ, ΔH, TΔS, n | Low | High | Label-free, in-solution, direct measurement of thermodynamic parameters. | Requires large amounts of sample, low throughput.[3] |
| Surface Plasmon Resonance (SPR) | Kᵈ, kₒₙ, kₒբբ | Medium-High | Low | Real-time kinetics, high sensitivity, label-free.[4] | Requires immobilization of one binding partner, which can introduce artifacts.[3] |
| Biolayer Interferometry (BLI) | Kᵈ, kₒₙ, kₒբբ | High | Low | High throughput, real-time kinetics, crude sample compatibility.[5] | Immobilization required, lower sensitivity than SPR.[5] |
| Microscale Thermophoresis (MST) | Kᵈ | High | Very Low | Low sample consumption, in-solution measurement.[4] | Requires labeling of one binding partner, indirect measurement of binding.[6] |
Experimental Protocol: ITC Binding Study of this compound
This protocol outlines the key steps for performing an ITC experiment to determine the binding parameters of this compound to a target protein.
1. Sample Preparation:
-
Protein Preparation: The target protein should be purified to >95% homogeneity. Dialyze the protein extensively against the chosen ITC buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).[7] After dialysis, determine the protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with a calculated extinction coefficient).
-
Ligand Preparation: Dissolve this compound in the final dialysis buffer to ensure a precise buffer match between the syringe and cell solutions.[8] The ligand concentration should be 10-20 times higher than the protein concentration.[9]
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately before the ITC experiment to prevent the formation of air bubbles in the cell and syringe.[10]
2. ITC Experiment Setup:
-
Instrument: A MicroCal PEAQ-ITC, VP-ITC, or ITC200 system can be used.
-
Cell and Syringe Loading: Load the protein solution into the sample cell and the this compound solution into the injection syringe, following the instrument-specific guidelines to avoid bubble formation.
-
Experimental Parameters:
-
Temperature: Set the desired experimental temperature (e.g., 25 °C).[11]
-
Stirring Speed: Use a stirring speed sufficient to ensure rapid mixing without causing protein denaturation (e.g., 750 rpm).
-
Injection Parameters: Set the injection volume (e.g., 2 µL) and the spacing between injections (e.g., 150 s) to allow for a return to baseline before the next injection.[12] A typical experiment consists of an initial small injection (e.g., 0.4 µL) followed by 18-24 larger injections.
-
3. Data Acquisition and Analysis:
-
Titration: Initiate the titration experiment. The instrument will measure the heat change after each injection.
-
Control Experiments: To account for the heat of dilution, perform a control experiment by titrating the ligand solution into the buffer alone.[13]
-
Data Fitting: Subtract the heat of dilution from the binding data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the binding affinity (Kᵈ), enthalpy (ΔH), and stoichiometry (n).[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. xantec.com [xantec.com]
- 7. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
A Comparative Guide to Functionalizing Gold Surfaces: Alternatives to Thiol-Based Chemistries
For researchers, scientists, and drug development professionals working with gold surfaces and nanoparticles, the choice of surface functionalization chemistry is critical for the stability, biocompatibility, and overall performance of their systems. While thiol-based self-assembled monolayers (SAMs) have been the gold standard, their susceptibility to oxidation and displacement under various physiological conditions has driven the exploration of more robust alternatives.[1][2][3] This guide provides an objective comparison of prominent alternative compounds for functionalizing gold surfaces, supported by experimental data and detailed protocols.
The limitations of the conventional thiol-gold linkage, which can be unstable under certain thermal and chemical conditions, have prompted the development of alternative anchoring chemistries.[1] Key alternatives that have emerged include N-heterocyclic carbenes (NHCs), dithiocarbamates (DTCs), isocyanides, and alkynes, each offering distinct advantages in terms of stability and synthetic versatility.[3][4][5][6][7]
Comparative Performance of Gold Surface Functionalization Chemistries
The selection of a suitable ligand for gold surface functionalization depends on the specific application, requiring a balance of stability, ease of synthesis, and compatibility with subsequent modification steps. The following table summarizes the key performance characteristics of thiol-based chemistry and its alternatives.
| Anchoring Group | Binding Energy (kcal/mol) | Key Advantages | Key Disadvantages |
| Thiol (-SH) | ~72.7[6] | Well-established chemistry, readily available compounds. | Susceptible to oxidation and displacement, limited stability under harsh conditions.[1][2][3] |
| N-Heterocyclic Carbene (NHC) | Not explicitly quantified in search results, but described as stronger than thiols. | Exceptional stability, strong σ-donor, highly tunable.[1][4] | Synthesis of NHC precursors can be more complex than for thiols. |
| Dithiocarbamate (-CS2-) | Not explicitly quantified, but noted for robust adsorption. | Simple in-situ formation, stable in a wide pH range and against displacement.[3][8] | Can be unstable in their acidic form.[3] |
| Alkyne (-C≡CH) | ~109.8[6] | Stronger bond than thiol-gold, relatively inert functional group.[6] | Less established chemistry compared to thiols. |
| Isocyanide (-N≡C) | Not explicitly quantified, but forms stable monolayers. | Good for creating ordered monolayers, tunable electronic properties.[7][9] | Can have complex adsorption geometries.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these functionalization techniques. Below are representative protocols for each class of compound.
Functionalization with N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes have gained significant attention due to the formation of strong, stable bonds with gold surfaces.[1][4]
Protocol for NHC Monolayer Formation:
-
Precursor Synthesis: Synthesize the desired imidazolium salt (NHC precursor) according to established organic chemistry protocols.
-
Carbene Generation: In an inert atmosphere (e.g., under N2), suspend the imidazolium salt in anhydrous tetrahydrofuran (THF).
-
Add one equivalent of a strong base, such as potassium hexamethyldisilazide (KHMDS), to deprotonate the imidazolium salt and generate the free carbene.
-
Surface Functionalization: Filter the resulting solution through a 0.25 μm syringe filter to remove any salt byproducts.
-
Flow the filtered solution of the free carbene over a clean, gold-coated substrate (e.g., a QCM-D sensor) to allow for the formation of the self-assembled monolayer.[5]
-
The binding process can be monitored in real-time by techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).[5]
Functionalization with Dithiocarbamates (DTCs)
Dithiocarbamates offer a straightforward method for creating robust functional layers on gold surfaces.[3]
Protocol for In-Situ DTC Assembly:
-
Substrate Preparation: Use a clean gold substrate.
-
Reaction Mixture: Prepare a solution containing a secondary amine and carbon disulfide (CS2) in a suitable solvent like dichloromethane (CH2Cl2).
-
Surface Functionalization: Expose the gold surface to the amine and CS2 solution at room temperature. The dithiocarbamate ligand will form in situ and spontaneously assemble on the gold surface.[3][8]
-
Washing: After the assembly process, thoroughly rinse the surface to remove any unbound reactants.
Functionalization with Alkynes
Alkynes have emerged as a promising alternative to thiols, forming a stronger covalent bond with gold.[2][6]
Protocol for a Two-Step Alkyne Functionalization of Gold Nanoparticles:
-
Initial Stabilization: Synthesize citrate-capped gold nanoparticles (Au@citrate) using a standard method like the Turkevich method.
-
Cap the Au@citrate with a thiol-terminated polyethylene glycol carboxylic acid (SH-PEG-COOH) by incubating for 2 hours at room temperature to obtain Au@PEG. This step provides initial stability.[6]
-
Ligand Exchange: React the Au@PEG with the desired alkynylated molecule (e.g., alkynylated-biotin) overnight at 25°C with stirring.[6]
-
Purification: Centrifuge the reaction mixture to pellet the functionalized gold nanoparticles and remove the supernatant containing unbound ligands.[6]
Functionalization with Isocyanides
Isocyanides are another class of molecules that can form stable, well-ordered monolayers on gold surfaces.[7]
Protocol for Isocyanide Monolayer Formation on Gold Nanoparticles:
-
Nanoparticle Synthesis: Prepare a colloidal solution of gold nanoparticles.
-
Adsorption: Add the desired aromatic isocyanide compound (e.g., phenyl isocyanide) to the gold nanoparticle solution.
-
Characterization: The adsorption and orientation of the isocyanide molecules on the gold surface can be characterized using Surface-Enhanced Raman Scattering (SERS).[7] The disappearance or shift of specific vibrational modes (e.g., the C-NC stretching vibration) can confirm binding to the surface.[7]
Visualizing the Chemistries and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the different anchoring groups and a general experimental workflow.
Caption: Chemical structures of different anchoring groups for gold surface functionalization.
References
- 1. "Exploration of N-Heterocyclic Carbenes for the Functionalization of Go" by Shelby L. Strausser [trace.tennessee.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dithiocarbamate Assembly on Gold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamentals and applications of N-heterocyclic carbene functionalized gold surfaces and nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of aromatic isocyanides on gold nanoparticle surfaces investigated by surface-enhanced Raman scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Proper Disposal of Thiol-C2-PEG2-OH: A Comprehensive Guide for Laboratory Professionals
San Diego, CA – Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides essential safety and logistical information for the proper disposal of Thiol-C2-PEG2-OH (CAS No. 56282-36-1), a bifunctional PEG linker commonly utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.
This compound, also known as 3,6-Dioxa-8-mercaptooctan-1-ol, possesses a terminal thiol group and a hydroxyl group, making it a versatile tool in bioconjugation and drug delivery applications.[1] While polyethylene glycol (PEG) derivatives are often characterized by their low toxicity and biodegradability, the presence of the thiol group necessitates specific handling and disposal protocols due to its potential reactivity and strong odor.[2][3]
Physicochemical and Safety Data
A thorough understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C6H14O3S |
| Molecular Weight | 166.24 g/mol |
| CAS Number | 56282-36-1 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 270.3°C at 760 mmHg |
| Flash Point | 117.3°C |
| Density | 1.094 g/cm³ |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) |
| Storage Temperature | 4°C (short-term), -20°C (long-term, under nitrogen) |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) for this compound and the institutional chemical hygiene plan. In the absence of a specific SDS, the compound should be handled with the caution appropriate for a thiol-containing laboratory chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any vapors.[7]
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. This chemical and its contaminated materials should be treated as hazardous waste.
Step 1: Waste Assessment and Segregation
-
Contamination Check: Determine if the this compound waste is mixed with other hazardous substances (e.g., flammable solvents, corrosive materials, or other reactive chemicals). If contaminated, the entire mixture must be disposed of according to the regulations for the most hazardous component.[8][9]
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Segregate the waste into the following categories:
-
Liquid Waste: Unused or surplus this compound and solutions containing the compound.
-
Solid Waste: Contaminated disposable items such as gloves, pipette tips, and paper towels.
-
Step 2: Waste Collection and Labeling
-
Liquid Waste Collection: Collect liquid waste in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice if it is in good condition.
-
Solid Waste Collection: Place contaminated solid waste in a sealable plastic bag to contain any residual odors before placing it into a designated solid hazardous waste container.[3]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Follow any additional labeling requirements from your institution.
Step 3: On-Site Neutralization of Small Quantities (Optional and for Trained Personnel Only)
For small quantities of thiol-containing waste, chemical neutralization can be performed to reduce the odor and reactivity. This procedure should only be carried out by trained personnel in a chemical fume hood.[10]
-
Oxidation with Bleach: Slowly and dropwise add the thiol-containing solution to a stirred solution of sodium hypochlorite (commercial bleach, ~5.25%).[3][11] This reaction oxidizes the thiol to a less volatile and non-malodorous sulfonic acid.[3] The reaction can be exothermic, and cooling may be necessary.[3]
-
Final Disposal of Neutralized Solution: Even after neutralization, the resulting solution must be collected and disposed of as hazardous chemical waste.[3]
Step 4: Storage and Disposal
-
Waste Storage: Store all waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials. Keep containers tightly sealed.
-
Arrange for Disposal: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not pour this compound or its solutions down the drain or dispose of it in regular trash.[12] Disposal must be handled by a licensed chemical waste disposal contractor.[2][13]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Thiol-PEG3-alcohol, CAS 56282-36-1 | AxisPharm [axispharm.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [guidechem.com]
- 6. Thiol-PEG3-alcohol, 56282-36-1 | BroadPharm [broadpharm.com]
- 7. biochempeg.com [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. epfl.ch [epfl.ch]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. agilent.com [agilent.com]
Essential Safety and Operational Guide for Handling Thiol-C2-PEG2-OH
Personal Protective Equipment (PPE)
All personnel handling Thiol-C2-PEG2-OH must use the following personal protective equipment. The selection of PPE is based on general guidelines for handling hazardous chemicals and specifically malodorous thiol compounds.[1][2][3]
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles are required.[1][4] A face shield should be worn over goggles for splash hazards.[2] |
| Hand | Gloves | Chemical-resistant gloves (e.g., nitrile) are mandatory.[1] Consider double gloving for added protection.[5] |
| Body | Lab Coat/Gown | A long-sleeved lab coat is required.[2] For larger quantities or splash risks, a disposable gown is recommended.[5][6] |
| Respiratory | Fume Hood | All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][7][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical to minimize exposure and prevent the release of malodorous thiol vapors.
1. Preparation and Setup:
-
Ensure a chemical fume hood is operational and available for the entire duration of the procedure.[8]
-
Prepare a fresh 10% bleach solution in a designated container within the fume hood for immediate decontamination of tips, and small spills.[1][9]
-
Designate a specific waste container for thiol-contaminated solid waste and another for liquid waste within the fume hood.[9]
2. Handling and Use:
-
Work exclusively within the fume hood with the sash at the lowest practical height.[8]
-
When transferring the chemical, use a syringe or cannula to minimize the release of vapors.[8] Avoid pouring directly from the container.
-
Keep the primary container of this compound tightly sealed when not in use.
3. Post-Procedure Decontamination:
-
All non-disposable items that have come into contact with the thiol, such as glassware, should be immediately rinsed with or submerged in a bleach solution within the fume hood.[1][9] Allow items to soak for at least one hour, preferably overnight, to ensure complete oxidation of the thiol.[7][9]
-
Wipe down all surfaces within the fume hood that may have been exposed to the chemical with a 10% bleach solution.
Disposal Plan: Waste Management
Proper disposal is critical to prevent environmental contamination and odor issues. All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Liquid Waste | Unused or waste solutions containing this compound should be carefully added to a stirred bleach solution in the fume hood to neutralize the thiol.[1] The resulting solution should be collected in a designated hazardous waste container.[1] |
| Solid Waste | Disposable items such as gloves, pipette tips, and paper towels that are contaminated with the thiol should be placed in a sealed bag and then into a designated hazardous waste container for solids.[1][7] |
| Glassware | After decontamination in a bleach bath, glassware can be washed using standard laboratory procedures.[9] The bleach bath itself should be disposed of as hazardous waste when it is no longer effective.[7][9] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.ucsf.edu [ehs.ucsf.edu]
- 3. hazmatschool.com [hazmatschool.com]
- 4. biochempeg.com [biochempeg.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. chemistry.ucla.edu [chemistry.ucla.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
